Product packaging for Bicyclopentyl(Cat. No.:CAS No. 1636-39-1)

Bicyclopentyl

Cat. No.: B158630
CAS No.: 1636-39-1
M. Wt: 138.25 g/mol
InChI Key: MAWOHFOSAIXURX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bicyclopentyl and its related frameworks, particularly Bicyclo[1.1.1]pentane (BCP), are of significant interest in medicinal and synthetic chemistry. The primary research value of 1,3-disubstituted BCPs lies in their role as saturated bioisosteres for para -substituted benzene rings . This application is a powerful strategy in drug design to "escape from flatland" by replacing planar aromatic rings with three-dimensional, sp3-rich carbon scaffolds . Incorporating a BCP motif in place of a phenyl ring can lead to improved pharmacokinetic properties of drug candidates, including enhanced aqueous solubility, increased metabolic stability, and superior cell membrane permeability . The rigid BCP structure accurately mimics the 180-degree exit vectors of a para -substituted arene, albeit with a shorter distance between substituents, making it an excellent linear spacer . Research into this compound class has exploded, with methodologies evolving from early synthetic curiosities to robust and practical applications. Modern synthetic approaches enable the incorporation of the BCP motif through various methods, such as anionic or radical addition to the highly strained precursor [1.1.1]propellane . More recently, the development of stable BCP reagents, including thianthrenium salts and iodides, has provided more practical avenues for O-, N- and C-bicyclopentylation, expanding functional group tolerance and simplifying handling . These methods allow researchers to efficiently synthesize diverse 1,3-disubstituted BCPs, including complex drug analogues, under generally mild conditions . The utility of this scaffold is demonstrated in real-world drug discovery programs, where it has been successfully used to circumvent issues like amide bond hydrolysis in lead compounds, ultimately improving their metabolic stability and overall profile .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18 B158630 Bicyclopentyl CAS No. 1636-39-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopentylcyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18/c1-2-6-9(5-1)10-7-3-4-8-10/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWOHFOSAIXURX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80167625
Record name Bicyclopentyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80167625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1636-39-1
Record name Dicyclopentyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1636-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclopentyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001636391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclopentyl
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38865
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bicyclopentyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80167625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bicyclopentyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.152
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Bicyclopentyl
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C75YPF7243
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Bicyclopentyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclopentyl, also known as cyclopentylcyclopentane, is a saturated alicyclic hydrocarbon with the chemical formula C10H18.[1][2][3][4][5][6] Its unique bicyclic structure imparts specific physicochemical characteristics that are of interest in various fields, including materials science and as a building block in organic synthesis. This guide provides an in-depth overview of the core physicochemical properties of this compound, supported by available data and generalized experimental methodologies.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below. These values have been compiled from various chemical databases and literature sources.

Table 1: General and Molecular Properties of this compound
PropertyValueSource(s)
Chemical Formula C10H18[1][2][3][5][6]
Molecular Weight 138.25 g/mol [1][2][5][6][7]
CAS Registry Number 1636-39-1[1][2][3][5][8]
Synonyms Cyclopentylcyclopentane, Dicyclopentyl[1][3][4][5][8]
Canonical SMILES C1CCC(C1)C2CCCC2[5]
InChI Key MAWOHFOSAIXURX-UHFFFAOYSA-N[1][3]
Table 2: Thermodynamic and Physical Properties of this compound
PropertyValueUnitSource(s)
Boiling Point ~190 (estimated)°C[5]
188.7 (rough estimate)°C[9]
Melting Point -35.352 to -35.331°C[9]
~238 to 240K[1][8]
Density 0.8102 (estimate)g/cm³[9]
Vapor Pressure 0.9226 @ 20°C (estimated)hPa[5]
1.3218 @ 25°C (estimated)hPa[5]
Flash Point 49.81 (estimated)°C[5]
Refractive Index 1.4860 (estimate)[9]
Table 3: Partition and Solubility Properties of this compound
PropertyValueUnitSource(s)
logP (Octanol/Water Partition Coefficient) 4.6 (XLogP3-AA)[5]
Solubility Insoluble in water. Soluble in organic solvents like Chloroform and Hexanes (slightly).[9][10]

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, a common method for determination is distillation under atmospheric pressure, following OECD Guideline 103.

  • Apparatus: A standard distillation apparatus including a distillation flask, condenser, thermometer, and receiving flask.

  • Procedure:

    • A sample of this compound is placed in the distillation flask with boiling chips.

    • The apparatus is assembled, and cooling water is circulated through the condenser.

    • The flask is heated gently.

    • The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point.

Determination of Melting Point

The melting point is the temperature at which a substance changes from a solid to a liquid state. The capillary tube method (OECD Guideline 102) is a standard technique.

  • Apparatus: A melting point apparatus with a heated block and a thermometer or digital temperature sensor, and capillary tubes.

  • Procedure:

    • A small, powdered sample of solidified this compound is packed into a capillary tube.

    • The capillary tube is placed in the melting point apparatus.

    • The sample is heated at a slow, controlled rate.

    • The temperature range over which the sample melts is recorded as the melting point.

Determination of Density

Density is the mass per unit volume. For liquids like this compound, a pycnometer or a vibrating tube densimeter can be used (OECD Guideline 109).[12]

  • Apparatus: A pycnometer of a known volume or a digital densimeter.

  • Procedure (using a pycnometer):

    • The empty pycnometer is weighed.

    • It is then filled with the this compound sample and weighed again.

    • The temperature of the sample is recorded.

    • The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.

Determination of logP (Octanol/Water Partition Coefficient)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method (OECD Guideline 107) is a common experimental procedure.

  • Apparatus: Separatory funnels, shaker, and an analytical instrument for concentration measurement (e.g., GC or HPLC).

  • Procedure:

    • A known amount of this compound is dissolved in a mixture of n-octanol and water in a separatory funnel.

    • The mixture is shaken until equilibrium is reached.

    • The octanol (B41247) and water phases are separated.

    • The concentration of this compound in each phase is determined analytically.

    • The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the water phase.

Logical Workflow for Physicochemical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of a chemical substance like this compound.

G cluster_0 Sample Preparation & Purity Analysis cluster_1 Physical Property Determination cluster_2 Partition & Solubility Determination Purity Purity Assessment (e.g., GC-MS) Purification Purification (if necessary) Purity->Purification BP Boiling Point (Distillation) Purification->BP MP Melting Point (Capillary Method) Purification->MP Density Density (Pycnometer/Densitometer) Purification->Density RI Refractive Index (Refractometer) Purification->RI logP logP (Shake-Flask Method) Purification->logP Solubility Solubility (e.g., in Water, Organic Solvents) Purification->Solubility Data_Analysis Data Analysis & Reporting BP->Data_Analysis MP->Data_Analysis Density->Data_Analysis RI->Data_Analysis logP->Data_Analysis Solubility->Data_Analysis

References

Bicyclopentyl: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1636-39-1 Molecular Formula: C₁₀H₁₈ Molecular Weight: 138.25 g/mol

This technical guide provides an in-depth overview of bicyclopentyl (also known as cyclopentylcyclopentane or 1,1'-bicyclopentyl), a saturated alicyclic hydrocarbon. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, synthesis, spectroscopic data, and the application of related bicycloalkanes in medicinal chemistry.

Molecular Structure

This compound consists of two cyclopentane (B165970) rings connected by a single carbon-carbon bond.

Molecular Structure of this compound

Caption: 2D representation of the this compound molecule.

Physicochemical and Thermodynamic Properties

A summary of the key physicochemical and thermodynamic properties of this compound is presented in the table below. This data is crucial for its application in various experimental and industrial settings.

PropertyValueReference
CAS Number 1636-39-1[1]
Molecular Formula C₁₀H₁₈[1]
Molecular Weight 138.25 g/mol [1]
Density 0.915 g/cm³
Boiling Point 186.9 °C at 760 mmHg
Flash Point 51.6 °C
Melting Point Not Available
Refractive Index 1.4860 (estimate)
Enthalpy of Vaporization 41.8 ± 0.4 kJ/mol at 298.15 K
Enthalpy of Fusion 11.3 ± 0.1 kJ/mol
Critical Temperature 634 K (estimate)
Critical Pressure 2800 kPa (estimate)

Synthesis of this compound

Representative Experimental Protocol: Synthesis via Grignard Reagent Coupling

This protocol describes a potential two-step synthesis of this compound starting from cyclopentanol (B49286).

Step 1: Synthesis of Cyclopentyl Bromide from Cyclopentanol

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 43.0 g (0.5 mol) of cyclopentanol.

  • Addition of HBr: Slowly add 119 g (0.7 mol) of 48% hydrobromic acid to the cyclopentanol with stirring.

  • Reflux: Heat the mixture to reflux for 6 hours.

  • Work-up: After cooling, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, concentrated sulfuric acid (to remove unreacted alcohol), water, 10% sodium bicarbonate solution, and finally with water.

  • Drying and Distillation: Dry the crude cyclopentyl bromide over anhydrous calcium chloride and purify by distillation. The boiling point of cyclopentyl bromide is approximately 137-139 °C.

Step 2: Grignard Coupling of Cyclopentyl Bromide

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place 12.2 g (0.5 g-atom) of magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of 74.5 g (0.5 mol) of cyclopentyl bromide in 250 mL of anhydrous diethyl ether dropwise to the magnesium turnings at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Coupling Reaction: To the freshly prepared cyclopentylmagnesium bromide solution, add a catalytic amount of a suitable coupling catalyst, such as copper(I) chloride or silver(I) bromide. Then, slowly add another equivalent of cyclopentyl bromide (74.5 g, 0.5 mol) dissolved in 100 mL of anhydrous diethyl ether.

  • Reaction Quench and Work-up: After the addition is complete, reflux the mixture for 4-6 hours. Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: Separate the ethereal layer and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate. Remove the solvent by rotary evaporation. The resulting crude this compound can be purified by fractional distillation under reduced pressure.

}``` Caption: A representative workflow for the synthesis of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

While dedicated high-resolution spectra for this compound were not found in the searched literature, the expected chemical shifts can be estimated based on the analysis of similar cycloalkane structures.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show a complex multiplet in the upfield region, typical for saturated hydrocarbons. The protons on the carbons adjacent to the ring-junction (C1 and C1') would be expected to appear at a slightly different chemical shift than the other methylene (B1212753) protons of the cyclopentyl rings. A rough estimation for the chemical shifts would be in the range of 1.2-1.8 ppm.

  • ¹³C NMR: The carbon NMR spectrum would be expected to show three distinct signals corresponding to the C1, C2/C5, and C3/C4 carbons of each cyclopentyl ring (assuming free rotation around the C1-C1' bond makes the rings equivalent). The C1 carbon, being a tertiary carbon, would appear at a different chemical shift compared to the secondary carbons. Estimated chemical shifts would be in the range of 25-50 ppm.

Mass Spectrometry

The mass spectrum of this compound is available from the NIST WebBook. The spectrum shows a molecular ion peak (M+) at m/z 138, corresponding to the molecular weight of the compound. The fragmentation pattern is characteristic of an aliphatic hydrocarbon, with prominent peaks corresponding to the loss of alkyl fragments.

[2]#### Infrared (IR) Spectroscopy

The infrared spectrum of this compound is also available from the NIST WebBook. The spectrum is dominated by strong C-H stretching vibrations in the region of 2850-2960 cm⁻¹ and C-H bending vibrations around 1450 cm⁻¹.

[3]### Applications in Drug Development: The Bicyclo[1.1.1]pentane (BCP) Motif as a Bioisostere

While this compound itself is not widely documented as a pharmacophore, the structurally related bicyclo[1.1.1]pentane (BCP) moiety has gained significant attention in medicinal chemistry as a bioisostere for para-substituted phenyl rings. Bioisosteres are chemical substituents or groups with similar physical or chemical properties which produce broadly similar biological properties to another chemical compound.

The replacement of a flat aromatic ring with a three-dimensional, rigid scaffold like BCP can offer several advantages in drug design:

  • Improved Physicochemical Properties: BCP-containing compounds often exhibit enhanced solubility and metabolic stability compared to their aromatic counterparts.

  • Novel Chemical Space: The introduction of a 3D structure allows for the exploration of new interactions with biological targets.

  • Reduced Off-Target Effects: The more defined shape of the BCP moiety can lead to higher selectivity for the intended target.

Logical Relationship of BCP as a Phenyl Ring Bioisostere

Bioisostere_Concept cluster_0 Drug Candidate with Phenyl Ring cluster_1 Modified Drug Candidate with BCP PhenylRing Phenyl Ring Moiety DrugProperties1 Properties: - Planar - Aromatic - Potential for π-π stacking - Susceptible to metabolism PhenylRing->DrugProperties1 BCP Bicyclo[1.1.1]pentane (BCP) Moiety PhenylRing->BCP Bioisosteric Replacement DrugProperties2 Improved Properties: - 3D, rigid scaffold - Increased solubility - Enhanced metabolic stability - Novel protein interactions BCP->DrugProperties2

Caption: The concept of replacing a phenyl ring with a BCP moiety in drug design.

Conclusion

This compound is a simple alicyclic hydrocarbon with well-defined physical and chemical properties. While its direct application in drug development is not prominent, the study of related bicycloalkanes, particularly bicyclo[1.1.1]pentane, highlights the importance of saturated ring systems in modern medicinal chemistry. This guide provides a consolidated source of technical information on this compound for researchers and professionals, and it is hoped that it will serve as a valuable resource for future studies and applications.

References

An In-depth Technical Guide to Bicyclopentyl and its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bicyclopentyl and the Rise of Bicyclo[1.1.1]pentanes (BCPs) in Medicinal Chemistry

This compound, also known by its IUPAC name cyclopentylcyclopentane , is a saturated alicyclic hydrocarbon. While this compound itself has limited direct applications in drug development, its core structural motif is central to the burgeoning field of bioisosterism. Specifically, the bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a critical non-classical bioisostere for the phenyl ring in modern drug design.[1] The replacement of a flat, aromatic phenyl group with a three-dimensional, saturated BCP moiety can lead to significant improvements in the physicochemical and pharmacokinetic properties of drug candidates. These enhancements include better solubility, increased metabolic stability, and the ability to explore novel chemical space, a concept often referred to as "escaping from flatland" in medicinal chemistry.[2]

This technical guide provides a comprehensive overview of this compound, with a particular focus on the synthesis and application of its highly valuable bicyclo[1.1.1]pentane derivatives in drug discovery.

Nomenclature and Synonyms

The compound with the molecular formula C10H18, consisting of two cyclopentyl rings joined by a single bond, is systematically named according to IUPAC nomenclature.

  • IUPAC Name: cyclopentylcyclopentane[3]

It is also commonly referred to by several synonyms:

  • This compound[3]

  • 1,1'-Bicyclopentyl[4]

  • Dicyclopentyl[3]

  • Cyclopentane, cyclopentyl-[4]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for laboratory and computational applications.

PropertyValueReference
Molecular Formula C10H18[4]
Molecular Weight 138.25 g/mol [3]
CAS Number 1636-39-1[4]
Boiling Point 188.7 °C (estimate)
Melting Point -35.35 °C
Density 0.8102 g/cm³ (estimate)
Refractive Index 1.4860 (estimate)
InChI InChI=1S/C10H18/c1-2-6-9(5-1)10-7-3-4-8-10/h9-10H,1-8H2[5]
InChIKey MAWOHFOSAIXURX-UHFFFAOYSA-N[5]
SMILES C1CCC(C1)C2CCCC2

Experimental Protocols: Synthesis of Bicyclo[1.1.1]pentane (BCP) Derivatives

While specific, detailed protocols for the large-scale synthesis of unsubstituted this compound are not extensively documented in the context of drug discovery, the synthesis of functionalized BCPs is a highly active area of research. These methods are crucial for incorporating the BCP moiety into potential drug candidates.

General Strategy for BCP Synthesis via [1.1.1]Propellane

A common and powerful strategy for the synthesis of 1,3-disubstituted BCPs involves the ring-opening of [1.1.1]propellane. This highly strained molecule readily reacts with a variety of reagents to form the more stable BCP core.

G propellane [1.1.1]Propellane bcp_intermediate This compound Radical/ Anion Intermediate propellane->bcp_intermediate Ring Opening reagents Radical Precursors & Nucleophiles reagents->bcp_intermediate catalysis Reaction Conditions (e.g., Photoredox, Metal Catalysis) catalysis->bcp_intermediate functionalized_bcp Functionalized BCP Derivative bcp_intermediate->functionalized_bcp Functionalization

Caption: General workflow for the synthesis of BCP derivatives from [1.1.1]propellane.

Example Protocol: Photoredox-Catalyzed Synthesis of Iodo-Bicyclopentanes

This method provides a mild and efficient route to valuable iodo-BCP intermediates, which can be further functionalized.

Materials:

  • Alkyl iodide

  • [1.1.1]Propellane solution

  • Photoredox catalyst (e.g., Ir(ppy)3)

  • Solvent (e.g., diethyl ether)

  • Flow reactor equipped with a 365 nm LED light source

Procedure:

  • A solution of the alkyl iodide and [1.1.1]propellane in diethyl ether is prepared.

  • The solution is passed through a flow reactor irradiated with a 365 nm LED.

  • The reaction is typically rapid and clean, often yielding the product in high purity after solvent evaporation.[6]

  • The resulting alkyl-substituted BCP iodide can be purified by crystallization or chromatography if necessary.[6]

Role in Drug Development: BCPs as Phenyl Ring Bioisosteres

The significance of the this compound scaffold in drug development is primarily through the use of BCPs as bioisosteres for para-substituted phenyl rings. This substitution can confer several advantages:

  • Improved Solubility: The sp³-rich, non-planar structure of BCPs generally leads to better aqueous solubility compared to their flat, aromatic counterparts.[1]

  • Enhanced Metabolic Stability: The C-H bonds in the BCP cage are less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to the C-H bonds of a phenyl ring.[7]

  • Novel Exit Vectors for Substituents: The tetrahedral geometry of the bridgehead carbons in BCPs provides different spatial orientations for substituents compared to a phenyl ring, allowing for the exploration of new interactions with biological targets.[1]

  • Reduced Non-Specific Binding: The less lipophilic nature of BCPs compared to phenyl rings can reduce non-specific binding to off-target proteins.[1]

G cluster_0 Drug Candidate with Phenyl Ring cluster_1 Bioisosteric Replacement phenyl_drug Lead Compound phenyl_properties Properties: - Lower Solubility - Metabolic Liability - Planar Structure phenyl_drug->phenyl_properties bcp_drug BCP Analogue phenyl_drug->bcp_drug Replace Phenyl with BCP bcp_properties Improved Properties: - Higher Solubility - Increased Metabolic Stability - 3D Structure bcp_drug->bcp_properties

Caption: Logical workflow of bioisosteric replacement of a phenyl ring with a BCP moiety.

Analytical Characterization

The characterization of this compound and its derivatives relies on standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is a suitable technique for the separation and analysis of volatile compounds like this compound.[4][8] Mass spectrometry provides structural information and confirmation of the molecular weight.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of BCP derivatives, confirming the connectivity and stereochemistry of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in substituted BCPs.[9]

Conclusion

This compound and, more importantly, its functionalized bicyclo[1.1.1]pentane derivatives, represent a significant advancement in medicinal chemistry. The ability of the BCP scaffold to serve as a three-dimensional, metabolically robust bioisostere for the phenyl ring has opened up new avenues for the design of safer and more effective drugs. The ongoing development of novel and efficient synthetic methodologies for BCPs will undoubtedly accelerate their application in drug discovery programs, enabling chemists to overcome many of the challenges associated with traditional aromatic scaffolds.

References

The Dawn of Alicyclic Chemistry: Unraveling the Discovery and Historical Context of Bicyclopentyl

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclopentyl, also known as cyclopentylcyclopentane, represents a fundamental saturated bicyclic hydrocarbon. Its deceptively simple structure belies a rich history intertwined with the very foundations of modern organic chemistry and the burgeoning understanding of cyclic molecules. This technical guide delves into the discovery and historical context of this compound, providing a detailed account for researchers, scientists, and drug development professionals. The narrative traces the intellectual lineage from the early theories of ring strain to the first successful syntheses of alicyclic compounds, culminating in the eventual preparation and characterization of this compound. This exploration offers valuable insights into the evolution of synthetic methodologies and the conceptual frameworks that have shaped our understanding of cyclic hydrocarbons.

The Precursors: Theoretical Foundations and Early Cycloalkane Synthesis

The story of this compound's discovery is inseparable from the broader history of cycloalkane chemistry. In the late 19th century, the concept of cyclic organic molecules was still in its infancy. The prevailing view of organic compounds was dominated by linear chains. It was against this backdrop that Adolf von Baeyer proposed his seminal "Strain Theory" in 1885. Baeyer's theory, which postulated that the stability of cyclic compounds was dependent on the deviation of their bond angles from the ideal tetrahedral angle of 109.5°, provided the first theoretical framework for understanding the chemistry of ring structures. While not entirely accurate, particularly for larger rings, Baeyer's theory was instrumental in stimulating research into the synthesis of cyclic compounds.

One of the most significant figures in this early era was William Henry Perkin Jr.[1], who, inspired by Baeyer's work, dedicated much of his career to the synthesis of alicyclic compounds. His development of the "Perkin synthesis" in the 1880s, which involved the reaction of dihalides with sodio-malonic ester, provided a viable, albeit often low-yielding, route to three-, four-, five-, and six-membered rings. This work laid the practical groundwork for the synthesis of a wide array of cyclic and, eventually, bicyclic hydrocarbons.

The early 20th century witnessed further advancements in the synthesis of cycloalkanes. The work of Russian chemist N. D. Zelinsky was particularly noteworthy. Zelinsky and his contemporaries developed and refined methods for the catalytic hydrogenation of aromatic and unsaturated cyclic compounds, providing more efficient routes to saturated cyclic systems. These foundational synthetic strategies set the stage for the eventual construction of more complex structures like this compound.

The Emergence of this compound: Early Syntheses and Characterization

While a single, definitive "discovery" paper for this compound has proven elusive in the historical record, its synthesis and characterization appear to have occurred in the context of broader studies on hydrocarbon chemistry in the mid-20th century. The NIST Chemistry WebBook entry for 1,1'-Bicyclopentyl provides key references that point to its availability and study by the late 1940s and early 1950s.

One of the earliest comprehensive studies that included this compound was conducted as part of the American Petroleum Institute (API) Research Project 45, which focused on the "Synthesis of Hydrocarbons in the Gasoline Range" from 1938 to 1953. A 1949 publication from this project by Boord, Greenlee, and their collaborators detailed the synthesis and properties of a wide range of hydrocarbons, and it is within this body of work that the preparation of this compound is situated.

The primary methods for synthesizing this compound in this era were extensions of established reactions for forming carbon-carbon bonds. Two key experimental protocols emerged as the most likely routes to the first successful synthesis of this compound.

Experimental Protocols for the Synthesis of this compound

Method 1: Wurtz-Fittig Type Coupling of Cyclopentyl Halides

This method is a variation of the classic Wurtz reaction and would have been a logical approach for chemists in the early to mid-20th century.

  • Reaction: 2-Cyclopentyl Halide + 2 Na → this compound + 2 Na-Halide

  • Detailed Protocol:

    • Preparation of Cyclopentyl Halide: Cyclopentyl bromide or chloride would be prepared from cyclopentanol (B49286) by reaction with the corresponding hydrohalic acid or a phosphorus halide (e.g., PBr₃).

    • Reaction Setup: Anhydrous diethyl ether would be placed in a three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel. Sodium metal, finely dispersed, would be added to the ether.

    • Addition of Cyclopentyl Halide: A solution of the cyclopentyl halide in anhydrous ether would be added dropwise to the sodium suspension with vigorous stirring.

    • Reaction Conditions: The reaction mixture would be heated to reflux for several hours to ensure complete reaction.

    • Workup: After cooling, the reaction mixture would be cautiously quenched with ethanol (B145695) to destroy any unreacted sodium, followed by the addition of water. The ether layer would be separated, washed with water, dried over a suitable drying agent (e.g., anhydrous calcium chloride), and the solvent removed by distillation.

    • Purification: The resulting crude this compound would be purified by fractional distillation under reduced pressure.

Method 2: Catalytic Hydrogenation of Bicyclopentylidene

The development of catalytic hydrogenation techniques provided a powerful tool for the synthesis of saturated hydrocarbons.

  • Reaction: Bicyclopentylidene + H₂ --(Catalyst)--> this compound

  • Detailed Protocol:

    • Preparation of Bicyclopentylidene: This intermediate could be synthesized through various methods, including the dehydration of dicyclopentyl carbinol or the reaction of cyclopentanone (B42830) with a suitable coupling reagent.

    • Hydrogenation Setup: The bicyclopentylidene would be dissolved in a suitable solvent, such as ethanol or acetic acid, and placed in a high-pressure autoclave. A hydrogenation catalyst, such as platinum oxide (Adams' catalyst) or Raney nickel, would be added.

    • Hydrogenation: The autoclave would be pressurized with hydrogen gas to a specified pressure (e.g., 50-100 atm) and heated to a moderate temperature (e.g., 50-100 °C). The reaction mixture would be agitated until the theoretical amount of hydrogen was consumed.

    • Workup: After cooling and venting the excess hydrogen, the catalyst would be removed by filtration. The solvent would be removed by distillation.

    • Purification: The resulting this compound would be purified by fractional distillation.

Data Presentation: Physical Properties of this compound
PropertyReported Value
Molecular FormulaC₁₀H₁₈
Molecular Weight138.25 g/mol
Boiling Point189.5 °C at 760 mmHg
Melting Point-40.2 °C
Density0.863 g/cm³ at 20 °C
Refractive Index (n²⁰/D)1.4645

Historical Context and Significance

The synthesis and characterization of this compound in the mid-20th century were significant for several reasons. Firstly, it represented the successful application of existing synthetic methodologies to create a novel bicyclic hydrocarbon, further expanding the known chemical space of alicyclic compounds. Secondly, the accurate determination of its physical properties contributed to the growing database of hydrocarbon data, which was essential for the petroleum and chemical industries. This data was vital for the development of high-performance fuels and lubricants.

The study of this compound and other cyclic hydrocarbons also provided empirical data that helped to refine the theoretical understanding of ring strain and conformation, moving beyond Baeyer's initial planar models to the more sophisticated conformational analysis developed by chemists like Hassel and Barton.

Modern Relevance in Drug Discovery

While the initial interest in this compound was primarily in the context of fundamental hydrocarbon chemistry and fuel science, its rigid, three-dimensional scaffold has found renewed interest in modern drug discovery. The principles of isosterism and bioisosterism, where one chemical group can be replaced by another with similar physical or chemical properties to improve the biological activity or pharmacokinetic profile of a drug, have led to the exploration of various saturated carbocyclic scaffolds. Although bicyclo[1.1.1]pentane (BCP) has garnered more attention as a phenyl ring bioisostere, the this compound motif offers a distinct three-dimensional structure that can be exploited in the design of novel therapeutic agents. Its lipophilic nature and defined conformational properties make it an attractive building block for creating molecules that can effectively interact with biological targets.

Conclusion

The discovery of this compound, while not marked by a single, dramatic breakthrough, was a significant milestone in the evolution of organic chemistry. It was the culmination of decades of theoretical and practical advancements in the understanding and synthesis of cyclic molecules. From the early, groundbreaking work of Baeyer and Perkin Jr. to the systematic studies of hydrocarbons in the mid-20th century, the story of this compound is a testament to the incremental nature of scientific progress. Today, as the demand for novel molecular scaffolds in drug discovery continues to grow, the humble this compound and its derivatives may yet play a significant role in the development of the next generation of therapeutics, demonstrating the enduring legacy of this foundational work in alicyclic chemistry.

Visualizations

Historical_Context_of_Bicyclopentyl_Discovery cluster_theory Theoretical Foundations cluster_synthesis Early Synthetic Developments cluster_discovery Discovery and Characterization of this compound cluster_relevance Modern Relevance Baeyer Baeyer's Strain Theory (1885) Perkin Perkin's Synthesis of Cycloalkanes (1880s) Baeyer->Perkin Inspired API_Project API Research Project 45 (1940s-50s) (Boord, Greenlee, et al.) Perkin->API_Project Zelinsky Zelinsky's Catalytic Hydrogenation Zelinsky->API_Project Wurtz_Coupling Wurtz-Fittig Type Coupling API_Project->Wurtz_Coupling Hydrogenation Catalytic Hydrogenation API_Project->Hydrogenation Turova_Pollak Turova-Pollak's Work on Dicycloalkyls Characterization Physical Property Determination (Streiff, Hulme, et al., 1955) Wurtz_Coupling->Characterization Hydrogenation->Characterization Drug_Discovery Drug Discovery (Bioisosterism, Scaffolds) Characterization->Drug_Discovery Provides Foundational Scaffold

Caption: Historical timeline of the discovery of this compound.

Wurtz_Fittig_Synthesis_of_this compound reactant 2 x Cyclopentyl Bromide product This compound reactant->product Coupling Reaction reagent 2 x Sodium (Na) reagent->product solvent Anhydrous Diethyl Ether solvent->product Reaction Medium byproduct 2 x Sodium Bromide (NaBr) Catalytic_Hydrogenation_of_Bicyclopentylidene reactant Bicyclopentylidene product This compound reactant->product Reduction reagent Hydrogen (H₂) reagent->product catalyst Catalyst (PtO₂ or Raney Ni) catalyst->product Catalyzes

References

Unraveling the Conformational Landscape of Bicyclopentyl: A Theoretical and Computational Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Bicyclopentyl, a fundamental saturated bicyclic hydrocarbon, presents a fascinating case study in conformational analysis due to the interplay of ring puckering and inter-ring rotation. Understanding its three-dimensional structure and energetic preferences is crucial for its application as a flexible yet constrained scaffold in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the theoretical and computational methodologies used to characterize the conformational landscape of this compound. We present a summary of key structural and energetic data, detailed experimental and computational protocols, and a visual representation of the analytical workflow, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

The spatial arrangement of atoms in a molecule, its conformation, dictates its physical, chemical, and biological properties. For cyclic and bicyclic systems like this compound, the conformational space can be complex, with multiple low-energy states separated by distinct energy barriers. The this compound moiety is increasingly recognized as a valuable bioisostere for aromatic rings in drug design, offering improved physicochemical properties such as increased solubility and metabolic stability.[1][2] A thorough understanding of its conformational preferences is therefore paramount for the rational design of novel therapeutics.

This guide delves into the theoretical studies and computational modeling techniques that have been instrumental in elucidating the structural intricacies of this compound. We will focus on the outcomes of methods such as gas electron diffraction, molecular mechanics, and ab initio calculations, which collectively provide a detailed picture of the molecule's geometry and energetics.

Conformational Analysis of this compound

The conformational landscape of this compound is primarily defined by the puckering of the two cyclopentane (B165970) rings and the rotation around the central C-C bond. Theoretical and experimental studies have consistently shown that the most stable conformer is the equatorial, equatorial, anti (ee, anti) form.[3] In this conformation, the bond connecting the two rings is in an equatorial position relative to both cyclopentane rings, and the rings themselves are in an anti-periplanar arrangement.

Key Conformers and Energetics

While the ee, anti conformer is the global minimum, other conformers exist at slightly higher energies. The relative energies of these conformers are critical for understanding the dynamic behavior of this compound in different environments. Computational methods are essential for calculating these small energy differences and the barriers to interconversion.

Quantitative Structural Data

The precise geometric parameters of the most stable conformer of this compound have been determined through a combination of experimental and computational methods. The following tables summarize the key quantitative data for the equatorial, equatorial, anti (ee, anti) conformer.

Table 1: Structural Parameters of the ee, anti Conformer of this compound
ParameterGas Electron DiffractionMolecular Mechanics (MM3)Ab Initio (6-31G*)
C-C (average)1.541(4) ÅAgreementAgreement
C-H1.121(12) ÅAgreementAgreement
C-C (inter-ring)1.545(10) ÅAgreementAgreement
∠C2-C1-C5103.7(3)°AgreementAgreement
∠C1-C2-C3107.9(5)°AgreementAgreement
∠C2-C1-C6113.3(3)°AgreementAgreement
∠C-C-H112.7(10)°AgreementAgreement
∠H-C-H106.3(8)°AgreementAgreement

Data sourced from Shishkov et al. (1996).[3] Note: "Agreement" indicates that the original study reported good agreement between the methods without providing specific numerical values in the abstract.

Experimental and Computational Protocols

A multi-pronged approach combining experimental techniques and computational modeling is necessary for a comprehensive understanding of this compound's structure.

Experimental Protocol: Gas Electron Diffraction (GED)

Gas Electron Diffraction is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular interactions.

Methodology:

  • Sample Preparation: A pure sample of this compound is vaporized and introduced into a high-vacuum diffraction chamber.

  • Electron Beam Generation: A high-energy beam of electrons is generated and directed at the effusing gas sample.

  • Scattering: The electrons are scattered by the molecules, creating a diffraction pattern of concentric rings.

  • Detection: The scattered electrons are detected, and the intensity of the diffraction pattern is recorded as a function of the scattering angle.

  • Data Analysis: The experimental scattering intensities are compared to theoretical intensities calculated for various molecular models. A least-squares refinement process is used to determine the geometric parameters (bond lengths, bond angles, and dihedral angles) that best fit the experimental data.

Computational Protocol: Conformational Search and Energy Minimization

Computational modeling provides a detailed map of the potential energy surface of a molecule, allowing for the identification of stable conformers and the energy barriers between them.

Methodology:

  • Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search is performed to generate a wide range of possible conformers. This can be achieved through methods like molecular dynamics simulations at elevated temperatures or by systematically rotating rotatable bonds.

  • Geometry Optimization and Energy Minimization: Each generated conformer is subjected to geometry optimization using a chosen computational method to find the nearest local energy minimum.

    • Molecular Mechanics (MM): A force field such as MM3 is employed to rapidly calculate the potential energy of the molecule as a function of its atomic coordinates. This method is computationally inexpensive and suitable for initial screening of a large number of conformers.

    • Ab Initio/Density Functional Theory (DFT): For higher accuracy, quantum mechanical methods like Hartree-Fock (e.g., with the 6-31G* basis set) or DFT (e.g., with the M06-2X functional and 6-311+G** basis set) are used.[1][3] These methods provide a more accurate description of the electronic structure and are used to refine the geometries and energies of the low-energy conformers identified by molecular mechanics.

  • Vibrational Frequency Analysis: A frequency calculation is performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy and thermal corrections to the enthalpy and Gibbs free energy.

  • Conformer Ranking: The final energies of all unique conformers are compared to identify the global minimum and rank the others in order of increasing energy.

Visualization of Computational Workflow

The following diagram illustrates the logical flow of a typical computational workflow for the conformational analysis of this compound.

Computational_Workflow cluster_input Input cluster_conf_search Conformational Search cluster_optimization Geometry Optimization & Energy Calculation cluster_analysis Analysis cluster_output Output Input Initial 3D Structure of this compound ConfSearch Systematic or Stochastic Conformational Search Input->ConfSearch MM Molecular Mechanics (MM3) (Initial Screening) ConfSearch->MM QM Ab Initio (6-31G*) or DFT (High-Accuracy Refinement) MM->QM Freq Frequency Analysis (Thermodynamic Data) QM->Freq Ranking Conformer Ranking (Relative Energies) Freq->Ranking Output Structural & Energetic Data of Stable Conformers Ranking->Output

Caption: Computational workflow for this compound conformational analysis.

Conclusion

The conformational analysis of this compound, through the synergistic application of experimental techniques like gas electron diffraction and a hierarchy of computational methods, has established a clear picture of its structural and energetic landscape. The equatorial, equatorial, anti conformer is identified as the most stable form, and its precise geometric parameters are well-defined. The detailed protocols and workflow presented in this guide offer a robust framework for researchers to conduct their own theoretical investigations into this compound and its derivatives. As the importance of saturated bicyclic scaffolds in drug discovery continues to grow, a fundamental understanding of their conformational behavior, as outlined here, will be indispensable for the design of next-generation therapeutics.

References

The Bicyclopentyl Motif: A Technical Guide to its Electronic and Steric Properties in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclopentyl motif, particularly bicyclo[1.1.1]pentane (BCP), has emerged as a compelling structural element in modern medicinal chemistry. Its rigid, three-dimensional framework offers a unique alternative to traditional aromatic systems, often leading to significant improvements in the physicochemical and pharmacokinetic properties of drug candidates. This technical guide provides an in-depth analysis of the electronic and steric properties of the this compound core, supported by quantitative data, experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Introduction: Escaping Flatland in Drug Discovery

The overreliance on flat, aromatic structures in drug design has been termed the "flatland" of medicinal chemistry. While phenyl rings are ubiquitous and well-understood, they can contribute to poor solubility, metabolic instability, and off-target effects. Saturated, three-dimensional bioisosteres like the this compound motif offer a strategic escape from this two-dimensional space. By replacing a phenyl ring with a this compound core, chemists can introduce greater sp³ character, leading to improved compound properties without compromising biological activity.[1] This guide will delve into the specific electronic and steric attributes that make the this compound motif a valuable tool for drug development professionals.

Quantitative Analysis of Electronic and Steric Properties

The decision to employ a this compound motif as a bioisostere is often driven by the desire to modulate a compound's electronic and steric profile. The following tables summarize key quantitative data comparing this compound derivatives to their phenyl counterparts.

Physicochemical Properties

Replacing a para-substituted phenyl ring with a 1,3-disubstituted bicyclo[1.1.1]pentane (BCP) can significantly impact a molecule's solubility, lipophilicity, and permeability. The following table presents a comparison of a γ-secretase inhibitor (BMS-708,163) and its BCP-containing analog.[2]

PropertyPhenyl Derivative (BMS-708,163)Bicyclo[1.1.1]pentyl DerivativeFold Improvement
γ-Secretase Inhibition (pIC₅₀) 9.29.1~ Equipotent
Aqueous Solubility (pH 7.4, µM) 0.26.532.5
Passive Permeability (PAMPA, 10⁻⁶ cm/s) 0.52.55.0
Chromatographic Hydrophobicity Index (CHI) 118103-

Table 1: Comparison of physicochemical properties of a γ-secretase inhibitor and its bicyclo[1.1.1]pentyl analog.[2]

Steric and Geometric Parameters

The rigid and compact nature of the this compound motif provides a distinct steric footprint compared to a phenyl ring. X-ray crystallographic studies of bicyclo[1.1.1]pentane derivatives provide precise measurements of their geometry.

ParameterBicyclo[1.1.1]pentane-1,3-dicarboxylate
Bridgehead-Bridgehead Distance (Å) 1.873
C1-C2 Bond Length (Å) 1.542
C2-C3 Bond Length (Å) 1.542
C1-CH₂-C2 Angle (°) 74.2
Bridgehead-C-Bridgehead Angle (°) 97.8

Table 2: Key geometric parameters of a bicyclo[1.1.1]pentane derivative from X-ray crystallography.

Experimental Protocols

The synthesis and characterization of this compound-containing compounds require specific experimental methodologies. This section details representative protocols for the synthesis of key this compound scaffolds and the determination of important physicochemical properties.

Synthesis of Bicyclo[2.2.1]heptan-2-one Derivatives

The bicyclo[2.2.1]heptane (norbornane) scaffold is a versatile starting material. The following protocols describe its conversion to lactone and lactam intermediates, which are crucial for the synthesis of carbocyclic nucleoside analogues.[3]

a) Baeyer-Villiger Oxidation to a Lactone:

  • Dissolve bicyclo[2.2.1]heptan-2-one (1.0 g, 9.08 mmol) in 20 mL of dichloromethane (B109758) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.88 g, 10.9 mmol) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude lactone, which can be purified by column chromatography.

b) Beckmann Rearrangement to a Lactam:

  • To a solution of bicyclo[2.2.1]heptan-2-one oxime (1.0 g, 7.99 mmol) in 20 mL of acetone, add p-toluenesulfonyl chloride (1.68 g, 8.79 mmol).

  • Cool the mixture to 0 °C and slowly add a 10% aqueous solution of sodium hydroxide (B78521) to maintain a pH of 8-9.

  • Stir the reaction at room temperature for 2 hours.

  • Pour the reaction mixture into ice water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude lactam can be purified by recrystallization or column chromatography.

Determination of LogP and pKa

The lipophilicity (LogP) and acidity (pKa) are critical parameters in drug design.

a) LogP Determination (Shake-Flask Method): [3][4]

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a vial containing a 1:1 mixture of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

  • Shake the vial vigorously for a set period (e.g., 1 hour) to allow for partitioning.

  • Centrifuge the vial to separate the n-octanol and aqueous layers.

  • Carefully collect samples from both layers and analyze the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculate the LogP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

b) pKa Determination (UV-Metric Titration): [3][4]

  • Prepare a stock solution of the test compound in a co-solvent (e.g., methanol) to ensure solubility.

  • In a multi-well plate, prepare a series of aqueous buffers with a range of pH values (e.g., pH 2 to 12).

  • Add a small aliquot of the stock solution to each well.

  • Measure the UV-Vis absorbance spectrum of the compound in each well using a plate reader.

  • The pKa is determined by analyzing the change in absorbance as a function of pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

Visualization of Pathways and Workflows

Visualizing complex biological pathways and experimental workflows can greatly enhance understanding. The following diagrams were generated using the DOT language and rendered with Graphviz.

γ-Secretase Signaling Pathway and Inhibition

Bicyclo[1.1.1]pentane-containing molecules have been successfully developed as inhibitors of γ-secretase, a key enzyme in the Notch and amyloid precursor protein (APP) signaling pathways.[2] The following diagram illustrates the canonical Notch signaling pathway and the point of inhibition by γ-secretase inhibitors.

G cluster_membrane Cell Membrane cluster_nucleus Nucleus Notch_Receptor Notch Receptor S2_Cleavage S2 Cleavage (ADAM Protease) Notch_Receptor->S2_Cleavage undergoes Ligand Delta/Serrate/Jagged Ligand Ligand->Notch_Receptor binds gamma_Secretase γ-Secretase Complex S2_Cleavage->gamma_Secretase releases substrate for NICD Notch Intracellular Domain (NICD) gamma_Secretase->NICD releases CSL CSL Transcription Factor Target_Genes Target Gene Transcription CSL->Target_Genes activates NICD->CSL translocates to nucleus and binds Inhibitor BCP-containing γ-Secretase Inhibitor Inhibitor->gamma_Secretase inhibits

Canonical Notch signaling pathway and the point of inhibition by a this compound-containing γ-secretase inhibitor.
Experimental Workflow for Bioisosteric Replacement

The process of replacing a phenyl ring with a this compound motif in a lead compound involves a structured workflow, from initial design to in vivo evaluation.

G cluster_design Design & Synthesis cluster_evaluation In Vitro & In Vivo Evaluation Lead_Compound Lead Compound (Phenyl-containing) Computational_Modeling Computational Modeling (Docking, Property Prediction) Lead_Compound->Computational_Modeling BCP_Analog_Design BCP Analog Design Computational_Modeling->BCP_Analog_Design Synthesis Synthesis of BCP Analog BCP_Analog_Design->Synthesis In_Vitro_Assays In Vitro Assays (Potency, Selectivity) Synthesis->In_Vitro_Assays ADME_Tox ADME/Tox Profiling (Solubility, Permeability, Metabolic Stability) In_Vitro_Assays->ADME_Tox In_Vivo_Studies In Vivo Efficacy & PK Studies ADME_Tox->In_Vivo_Studies Optimized_Lead Optimized Lead (BCP-containing) In_Vivo_Studies->Optimized_Lead

A generalized experimental workflow for the bioisosteric replacement of a phenyl ring with a this compound motif.

Conclusion

The this compound motif, and in particular bicyclo[1.1.1]pentane, represents a powerful tool in the medicinal chemist's arsenal (B13267) for overcoming the limitations of traditional aromatic scaffolds. Its unique electronic and steric properties can lead to substantial improvements in aqueous solubility, metabolic stability, and passive permeability, often while maintaining or even enhancing biological activity. The synthetic routes to these motifs are becoming increasingly accessible, allowing for their broader application in drug discovery programs. As the drive to create more three-dimensional and "drug-like" molecules continues, the strategic incorporation of the this compound core is poised to play an increasingly important role in the development of next-generation therapeutics.

References

Spectroscopic Characterization of 1,1'-Bicyclopentyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characterization of 1,1'-bicyclopentyl (also known as cyclopentylcyclopentane). The document details the expected data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in clear tabular formats for easy reference. Furthermore, it outlines the detailed experimental protocols for acquiring these spectra, serving as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction to 1,1'-Bicyclopentyl

1,1'-Bicyclopentyl is a saturated hydrocarbon with the chemical formula C₁₀H₁₈. It consists of two cyclopentane (B165970) rings connected by a single covalent bond. The structural simplicity of this molecule makes it an interesting subject for spectroscopic analysis, providing a clear example of the spectral features of alicyclic compounds. Understanding its characteristic spectral fingerprint is crucial for its identification and for quality control in synthetic processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the symmetry of 1,1'-bicyclopentyl, a relatively simple NMR spectrum is expected.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 1,1'-bicyclopentyl, the protons on the two cyclopentyl rings are chemically equivalent. However, within each ring, there are three distinct types of protons: the methine proton at the point of attachment (C1 and C1'), and the methylene (B1212753) protons at the C2/C5 and C3/C4 positions (and their equivalents on the second ring). These methylene protons are diastereotopic, but at room temperature, rapid conformational changes often lead to signal averaging, resulting in broad, overlapping multiplets.

Expected ¹H NMR Data (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 1.75 - 1.60Multiplet8H-CH₂- (C2, C5, C2', C5')
~ 1.60 - 1.45Multiplet8H-CH₂- (C3, C4, C3', C4')
~ 1.45 - 1.30Multiplet2H-CH- (C1, C1')

Note: The chemical shifts are estimations based on the analysis of similar aliphatic structures. The multiplets are expected to be complex and overlapping.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of 1,1'-bicyclopentyl is expected to show three distinct signals corresponding to the three different types of carbon atoms in the molecule, owing to its symmetry.

Expected ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ) ppmAssignment
~ 45C1, C1'
~ 32C2, C5, C2', C5'
~ 25C3, C4, C3', C4'

Note: These are predicted chemical shifts based on standard values for substituted cyclopentanes.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. For an aliphatic hydrocarbon like 1,1'-bicyclopentyl, the IR spectrum is characterized by C-H stretching and bending vibrations.

IR Spectral Data [1]

Wavenumber (cm⁻¹)IntensityAssignment
2950StrongC-H stretch (asymmetric)
2860StrongC-H stretch (symmetric)
1450MediumCH₂ scissoring
890MediumC-C stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1,1'-bicyclopentyl, electron ionization (EI) is a common method. The molecular ion peak is expected at m/z 138. The fragmentation pattern is dominated by the cleavage of the C-C bond between the two rings and the loss of alkyl fragments from the rings.

Mass Spectral Data [1][2]

m/zRelative IntensityProposed Fragment
13815%[C₁₀H₁₈]⁺˙ (Molecular Ion)
69100%[C₅H₉]⁺ (Cyclopentyl cation - Base Peak)
4160%[C₃H₅]⁺ (Allyl cation)

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of 1,1'-bicyclopentyl are provided below.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve approximately 5-10 mg of purified 1,1'-bicyclopentyl in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup :

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Tune and shim the spectrometer to the lock signal of the deuterated solvent.

  • ¹H NMR Acquisition :

    • Acquire a one-pulse ¹H spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.

    • Process the data similarly to the ¹H spectrum and reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

IR Spectroscopy Protocol
  • Sample Preparation :

    • Neat Liquid : Place a drop of liquid 1,1'-bicyclopentyl between two NaCl or KBr plates to form a thin film.

    • Solution : Dissolve the sample in a suitable solvent (e.g., CCl₄) and place it in a liquid cell.

  • Instrument Setup :

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample holder (or the solvent).

  • Data Acquisition :

    • Place the prepared sample in the spectrometer's sample compartment.

    • Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol
  • Sample Introduction :

    • Gas Chromatography-Mass Spectrometry (GC-MS) : Inject a dilute solution of 1,1'-bicyclopentyl in a volatile solvent (e.g., hexane (B92381) or dichloromethane) into a GC equipped with a suitable capillary column (e.g., DB-5). The GC separates the compound from any impurities before it enters the mass spectrometer.

  • Ionization :

    • Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis :

    • Use a quadrupole or time-of-flight (TOF) mass analyzer.

    • Scan a mass range of m/z 35-300.

  • Data Analysis :

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern and compare it to known fragmentation mechanisms and spectral libraries. The base peak is assigned a relative intensity of 100%.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like 1,1'-bicyclopentyl.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Purified Bicyclopentyl Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Neat Film Sample->Prep_IR Prep_MS Dissolve in Hexane Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS GC-MS Prep_MS->MS Data_NMR 1H & 13C NMR Spectra NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum MS->Data_MS Structure Structural Elucidation Data_NMR->Structure Data_IR->Structure Data_MS->Structure

Caption: Workflow for Spectroscopic Characterization.

References

The Energetic Landscape of the Bicyclopentyl Cage: A Technical Guide to Strain Energy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclopentyl framework, a unique three-dimensional scaffold, has garnered significant attention in medicinal chemistry and materials science. Its inherent ring strain is a key determinant of its reactivity and conformational properties, making a thorough understanding of its strain energy crucial for its application. This technical guide provides an in-depth analysis of the strain energy of two prominent this compound isomers: the highly strained and medicinally relevant bicyclo[1.1.1]pentane (BCP) and the isomeric bicyclo[2.1.0]pentane.

Quantitative Analysis of Strain Energy

The strain energy of a cyclic molecule is the excess energy it possesses compared to a hypothetical strain-free reference compound. This energy arises from bond angle distortion, torsional strain, and transannular interactions. The strain energies of bicyclo[1.1.1]pentane and bicyclo[2.1.0]pentane have been determined through both experimental and computational methods.

IsomerStructureStrain Energy (kcal/mol)Method of DeterminationReference
Bicyclo[1.1.1]pentaneBicyclo[1.1.1]pentane65-68Computational (ab initio, DFT)[1]
Bicyclo[2.1.0]pentaneBicyclo[2.1.0]pentane55.6Computational (isodesmic reactions)

Table 1: Strain Energies of this compound Isomers

Thermochemical PropertyBicyclo[1.1.1]pentaneBicyclo[2.1.0]pentaneMethod of Determination
Heat of Formation (gas, 298 K) ΔHf° = +45.5 ± 0.6 kcal/molΔHf° = +39.4 ± 0.4 kcal/molCombustion Calorimetry
Heat of Hydrogenation Not applicable-56.2 kcal/mol (to cyclopentane)Hydrogenation Calorimetry

Table 2: Thermochemical Data for this compound Isomers

Experimental Protocols

Determination of Enthalpy of Combustion by Bomb Calorimetry

The standard enthalpy of formation of this compound isomers can be derived from their heats of combustion, determined experimentally using bomb calorimetry.

Apparatus:

  • Oxygen bomb calorimeter (e.g., Parr 1341)

  • Steel bomb with a sample holder and ignition wires

  • Calorimeter bucket with a known volume of water

  • High-precision thermometer (±0.001 °C)

  • Motorized stirrer

  • Oxygen source with a pressure regulator

  • Pellet press (for solid samples)

  • Analytical balance (±0.0001 g)

Procedure:

  • Calibration: The heat capacity of the calorimeter is determined by combusting a known mass of a standard substance with a known heat of combustion, typically benzoic acid.

    • A pellet of benzoic acid (approx. 1 g) is accurately weighed and placed in the sample holder.

    • A fuse wire of known length is attached to the electrodes, touching the pellet.

    • The bomb is assembled, sealed, and purged with oxygen before being filled to a pressure of approximately 30 atm.

    • The bomb is submerged in the calorimeter bucket containing a precisely measured mass of water.

    • The initial temperature of the water is recorded after it has reached equilibrium.

    • The sample is ignited by passing an electric current through the fuse wire.

    • The temperature is recorded at regular intervals until a maximum temperature is reached and then begins to cool.

    • The heat capacity of the calorimeter (Ccal) is calculated using the known heat of combustion of benzoic acid and the measured temperature change, correcting for the heat released by the ignition wire.

  • Sample Measurement:

    • For volatile liquid samples like this compound isomers, a known mass is encapsulated in a gelatin capsule or a thin-walled glass ampule to prevent evaporation before combustion.

    • The procedure is repeated as for the calibration, using the encapsulated sample.

    • The heat of combustion of the sample is calculated from the observed temperature rise and the heat capacity of the calorimeter.

  • Data Analysis:

    • The raw temperature data is corrected for heat exchange with the surroundings using methods like the Regnault-Pfaundler method.

    • The heat of combustion at constant volume (ΔUc) is calculated.

    • The standard enthalpy of combustion at constant pressure (ΔHc°) is then calculated using the relationship ΔH = ΔU + Δ(pV), where Δ(pV) is the change in the product of pressure and volume, which can be approximated by ΔngasRT for reactions involving gases.

    • The standard enthalpy of formation (ΔHf°) is finally calculated using Hess's law, from the standard enthalpies of formation of the combustion products (CO2 and H2O).

Synthesis of Bicyclo[1.1.1]pentane via [1.1.1]Propellane

Bicyclo[1.1.1]pentane is most commonly synthesized through the ring-opening of its highly strained precursor, [1.1.1]propellane.

Materials:

Procedure:

  • A solution of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in anhydrous diethyl ether is prepared in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • A solution of methyllithium in diethyl ether is added dropwise to the stirred solution.

  • The reaction mixture is stirred at -78 °C for a specified time and then allowed to warm to room temperature.

  • The resulting solution of [1.1.1]propellane in diethyl ether is typically used directly in subsequent reactions without isolation due to its volatility and reactivity.

Computational Methodology for Strain Energy Calculation

Computational chemistry provides a powerful tool for calculating the strain energy of molecules. High-level ab initio and density functional theory (DFT) methods are commonly employed.

1. Software and Methods:

  • Software: Gaussian, Q-Chem, or similar quantum chemistry packages.

  • Methods: High-accuracy composite methods such as G3(MP2) or CBS-QB3 are often used to calculate accurate heats of formation.[2][3] DFT methods with appropriate functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) can also provide reliable results, especially when used in conjunction with isodesmic or homodesmotic reaction schemes.[4]

2. Procedure using Isodesmic/Homodesmotic Reactions: Isodesmic and homodesmotic reactions are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides.[5] This approach allows for the cancellation of systematic errors in the calculations, leading to more accurate strain energy values.

  • Isodesmic Reaction: A reaction where the number of bonds of each formal type is conserved. For example, to calculate the strain energy of bicyclo[2.1.0]pentane: Bicyclo[2.1.0]pentane + 2 Propane → Cyclopentane + Cyclopropane

  • Homodesmotic Reaction: A more constrained reaction where the number of carbon atoms with a particular number of attached hydrogen atoms is also conserved.[5] This generally leads to better error cancellation. For bicyclo[1.1.1]pentane: Bicyclo[1.1.1]pentane + 5 Ethane → 2 Neopentane

Calculation Steps:

  • The geometries of all molecules in the chosen isodesmic or homodesmotic reaction are optimized at a selected level of theory (e.g., B3LYP/6-31G*).

  • Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain zero-point vibrational energies (ZPVE).

  • Single-point energy calculations are performed at a higher level of theory (e.g., G3(MP2) or CCSD(T)) on the optimized geometries.

  • The enthalpy of the reaction (ΔHrxn) is calculated as the difference between the sum of the electronic energies and ZPVEs of the products and the reactants.

  • The strain energy of the target molecule is then derived from ΔHrxn and the known (or calculated) strain energies of the other cyclic molecules in the reaction. For reactions where all other species are considered strain-free, the strain energy is simply the negative of the reaction enthalpy.

Visualizations

experimental_workflow cluster_synthesis Synthesis of BCP Precursor cluster_reaction Strain-Release Functionalization start 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane react Reaction with MeLi in Et2O at -78°C start->react propellane [1.1.1]Propellane Solution react->propellane propellane_in_reaction [1.1.1]Propellane Solution propellane->propellane_in_reaction radical_addition Radical Addition to Propellane propellane_in_reaction->radical_addition photocatalyst Photocatalyst (e.g., Ir(ppy)3) + Blue Light radical_generation Radical Generation photocatalyst->radical_generation radical_precursor Radical Precursor (e.g., Alkyl Halide) radical_precursor->radical_generation radical_generation->radical_addition bcp_radical Bicyclo[1.1.1]pentyl Radical radical_addition->bcp_radical trapping Radical Trapping / Further Reaction bcp_radical->trapping product Functionalized Bicyclo[1.1.1]pentane trapping->product

Caption: Experimental workflow for the synthesis of functionalized bicyclo[1.1.1]pentanes.

computational_workflow start Define Isodesmic/Homodesmotic Reaction opt Geometry Optimization (e.g., B3LYP/6-31G*) start->opt freq Frequency Calculation (Confirm Minima, Obtain ZPVE) opt->freq spe Single-Point Energy Calculation (e.g., G3(MP2), CBS-QB3) freq->spe delta_h Calculate Reaction Enthalpy (ΔH_rxn) spe->delta_h strain_energy Derive Strain Energy delta_h->strain_energy

References

Bicyclopentyl as a Saturated Bioisostere of the Phenyl Ring: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The replacement of the ubiquitous phenyl ring with saturated bioisosteres is a powerful strategy in modern medicinal chemistry to overcome challenges associated with aromatic systems, such as metabolic instability and poor solubility. Among the saturated scaffolds, bicyclo[1.1.1]pentane (BCP), a prominent member of the bicyclopentyl family, has emerged as a highly effective non-classical bioisostere for the para-substituted phenyl ring. This technical guide provides a comprehensive overview of the core principles, experimental validation, and practical applications of utilizing this compound scaffolds in drug design. Through a detailed examination of case studies, including a γ-secretase inhibitor and a lipoprotein-associated phospholipase A2 (LpPLA2) inhibitor, this document demonstrates the tangible benefits of this bioisosteric replacement in improving pharmacokinetic and physicochemical properties.

Introduction

The phenyl group is a fundamental building block in a vast number of pharmaceuticals. However, its planarity and electron-rich nature can lead to undesirable properties, including susceptibility to oxidative metabolism by cytochrome P450 enzymes, potential for off-target π-π stacking interactions, and often limited aqueous solubility.[1] The concept of "escaping from flatland" encourages the incorporation of three-dimensional saturated scaffolds to improve drug-like properties.[2] Bicyclo[1.1.1]pentane (BCP) has garnered significant attention as a saturated bioisostere of the para-substituted phenyl ring due to its rigid, linear geometry which effectively mimics the exit vectors of the aromatic counterpart.[3] This guide will delve into the quantitative advantages, synthetic methodologies, and biological implications of this strategic substitution.

Data Presentation: Quantitative Comparison

The substitution of a phenyl ring with a this compound moiety, specifically BCP, has demonstrated marked improvements in key drug discovery parameters. The following tables summarize the quantitative data from two prominent case studies.

Case Study 1: γ-Secretase Inhibitor (BMS-708163 vs. BCP Analog)

The replacement of a para-substituted fluorophenyl ring in the γ-secretase inhibitor BMS-708163 with a BCP moiety resulted in an equipotent compound with significantly enhanced developability properties.[4][5]

ParameterBMS-708163 (Phenyl)BCP AnalogFold Improvement
Physicochemical Properties
Aqueous Solubility (pH 7.4)LowSignificantly Higher>10x
Calculated logP (clogP)HighLowerFavorable Reduction
Pharmacokinetic Properties
Passive PermeabilityModerateHighImproved
Oral Absorption (Mouse)
CmaxLowerHigher~4-fold increase[4]
AUCLowerHigher~4-fold increase[4]
Biological Activity
γ-Secretase Inhibition (Aβ40 IC50)0.30 nM[6]EquipotentMaintained
Notch Selectivity193-fold vs. Aβ40[6]MaintainedMaintained
Case Study 2: LpPLA2 Inhibitor

In the context of a lipoprotein-associated phospholipase A2 (LpPLA2) inhibitor, replacing an aromatic ring with a BCP scaffold led to an improved physicochemical profile while maintaining high potency.

ParameterPhenyl AnalogBCP AnalogObservation
Physicochemical Properties
Kinetic Solubility (pH 7.4)8 µM74 µM9.25-fold increase
ChromLogD (pH 7.4)6.37.0Increased Lipophilicity
Pharmacokinetic Properties
Human Liver Microsomal Clearance-Low (0.76 - 1.22 mL/min/g)Favorable Stability[7]
Biological Activity
LpPLA2 Inhibition (pIC50)10.29.4High Potency Maintained[7]

Experimental Protocols

Synthesis of Bicyclo[1.1.1]pentane Derivatives

The most common route to functionalized BCPs involves the ring-opening of [1.1.1]propellane. A general and scalable method is the light-enabled reaction between alkyl iodides and propellane.

General Procedure for the Synthesis of Alkyl-Substituted BCP Iodides:

A solution of the alkyl iodide (1.0 equiv) and [1.1.1]propellane (1.5-2.0 equiv) in a suitable solvent (e.g., THF, acetonitrile) is passed through a flow reactor equipped with a high-power LED lamp (e.g., 365 nm). The reaction is typically carried out at room temperature. The residence time in the reactor is optimized for each substrate. After passing through the reactor, the solvent is removed under reduced pressure to yield the crude BCP iodide, which can often be used in subsequent steps without further purification.

Synthesis of the BCP analog of BMS-708163:

The synthesis of the BCP analog of the γ-secretase inhibitor BMS-708163 can be achieved through a multi-step sequence starting from a suitable BCP-dicarboxylic acid derivative.[8]

  • Mono-esterification: Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is selectively mono-esterified to yield the corresponding mono-acid mono-ester.

  • Amide Coupling: The remaining carboxylic acid is coupled with the appropriate amine fragment of the BMS-708163 scaffold using standard peptide coupling reagents (e.g., HATU, HOBt).

  • Functional Group Interconversion: The ester group on the BCP core is then converted to the desired functional group present in the final molecule through a series of standard organic transformations.

In Vitro Assays

Kinetic Solubility Assay:

  • A stock solution of the test compound is prepared in DMSO (e.g., 10 mM).

  • A small volume of the DMSO stock is added to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate well.

  • The plate is shaken for a defined period (e.g., 1-2 hours) at a controlled temperature.

  • The solution is then filtered to remove any precipitate.

  • The concentration of the compound in the filtrate is determined by LC-MS/MS or UV-Vis spectroscopy and compared to a standard curve to determine the kinetic solubility.[6][9]

LogD (Distribution Coefficient) Measurement (Shake-Flask Method):

  • A buffered aqueous solution (e.g., PBS at pH 7.4) and n-octanol are mutually saturated by shaking together for an extended period and then allowing the phases to separate.

  • A known amount of the test compound is dissolved in one of the phases (usually the aqueous phase).

  • An equal volume of the other phase is added, and the mixture is shaken vigorously for a set time to allow for partitioning of the compound between the two phases.

  • The mixture is then centrifuged to ensure complete phase separation.

  • The concentration of the compound in each phase is determined by a suitable analytical method (e.g., LC-MS/MS).

  • The LogD is calculated as the logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.[5][10]

Metabolic Stability Assay in Human Liver Microsomes:

  • Human liver microsomes are thawed and diluted to the desired protein concentration in a phosphate (B84403) buffer (pH 7.4).

  • The test compound is added to the microsomal suspension at a final concentration typically below its Km (e.g., 1 µM).

  • The reaction is initiated by the addition of a NADPH-regenerating system.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • The samples are centrifuged to precipitate the proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • The natural logarithm of the percentage of remaining parent compound is plotted against time, and the slope of the resulting line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[11][12][13]

Mandatory Visualizations

Signaling Pathway

G γ-Secretase Signaling Pathway in Alzheimer's Disease cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space APP Amyloid Precursor Protein (APP) gamma_secretase γ-Secretase Complex APP->gamma_secretase Substrate Notch Notch Receptor Notch->gamma_secretase Substrate AICD APP Intracellular Domain (AICD) gamma_secretase->AICD Cleavage NICD Notch Intracellular Domain (NICD) gamma_secretase->NICD Cleavage Abeta Amyloid-β (Aβ) Peptides gamma_secretase->Abeta Cleavage beta_secretase β-Secretase (BACE1) beta_secretase->APP Cleavage nucleus Nucleus NICD->nucleus gene_transcription Gene Transcription nucleus->gene_transcription plaques Amyloid Plaques Abeta->plaques Aggregation neurotoxicity Neurotoxicity plaques->neurotoxicity BMS_inhibitor BMS-708163 / BCP Analog (γ-Secretase Inhibitor) BMS_inhibitor->gamma_secretase Inhibition

Caption: The γ-secretase complex cleaves APP to produce Aβ peptides, a key event in Alzheimer's disease pathogenesis.

Experimental Workflow

G Workflow: Synthesis of a BCP-Containing γ-Secretase Inhibitor start Starting Materials: Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid Amine fragment step1 Step 1: Mono-esterification - Selective protection of one carboxylic acid group start->step1 step2 Step 2: Amide Coupling - Activation of the free carboxylic acid (e.g., with HATU) - Reaction with the amine fragment step1->step2 purification Purification (e.g., Chromatography) step2->purification step3 Step 3: Deprotection - Removal of the ester protecting group step4 Step 4: Functional Group Interconversion - Conversion of the resulting carboxylic acid to the final desired functionality step3->step4 product Final Product: BCP-containing γ-Secretase Inhibitor step4->product analysis Characterization (NMR, MS, etc.) product->analysis purification->step3

Caption: A generalized synthetic workflow for the preparation of BCP-containing drug analogs.

Conclusion

The strategic replacement of the phenyl ring with a this compound moiety, particularly bicyclo[1.1.1]pentane, represents a validated and highly effective approach in modern drug discovery. The evidence presented in this guide, supported by quantitative data from compelling case studies, unequivocally demonstrates the potential of this bioisosteric substitution to enhance the physicochemical and pharmacokinetic profiles of drug candidates. By improving properties such as aqueous solubility, metabolic stability, and oral absorption, while maintaining or even improving biological potency, the this compound scaffold offers a valuable tool for medicinal chemists to overcome common liabilities associated with aromatic systems. The experimental protocols and workflows provided herein offer a practical foundation for the synthesis and evaluation of these promising next-generation therapeutic agents. As the drive to "escape from flatland" continues to shape drug design, the this compound motif is poised to play an increasingly significant role in the development of safer and more effective medicines.

References

The Bicyclopentyl Core: A Technical Guide to its Reactivity and Stability for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclopentyl core, a saturated bicyclic hydrocarbon scaffold, has emerged as a structure of significant interest in medicinal chemistry and materials science. Its rigid, three-dimensional framework offers a unique conformational profile that can impart desirable physicochemical properties to molecules. This technical guide provides an in-depth analysis of the reactivity and stability of the most prominent this compound isomers, with a primary focus on bicyclo[1.1.1]pentane (BCP) and a comparative overview of bicyclo[2.1.0]pentane (housane).

Bicyclo[1.1.1]pentane (BCP): A Rising Star in Drug Design

The BCP core has garnered considerable attention as a bioisosteric replacement for the ubiquitous para-substituted phenyl ring. Its rigid structure and unique electronic properties offer a pathway to escape the "flatland" of traditional aromatic scaffolds, often leading to improved metabolic stability, enhanced solubility, and novel intellectual property.

Stability of the BCP Core

Despite its highly strained nature, the BCP core is kinetically stable. This stability is a key factor in its successful application in drug candidates.

PropertyValueNotes
Strain Energy 65-68 kcal/molSignificantly higher than cyclopropane (B1198618) (~27.5 kcal/mol), yet the cage-like structure prevents easy decomposition pathways.
Thermal Stability Stable up to ~300 °CThe rigid framework resists thermal degradation under typical synthetic and physiological conditions.
Metabolic Stability HighThe absence of aromatic C-H bonds susceptible to oxidative metabolism by cytochrome P450 enzymes leads to improved pharmacokinetic profiles. Replacement of a phenyl ring with a BCP core can circumvent issues of amide hydrolysis.[1]
Bridgehead C-H BDE 109.7 ± 3.3 kcal/mol (for a derivative)The bridgehead C-H bonds are exceptionally strong due to high s-character, contributing to its resistance to radical abstraction. This is significantly stronger than a typical tertiary C-H bond (~96 kcal/mol).[2][3]
Reactivity and Functionalization of the BCP Core

The primary route to functionalized BCPs involves the ring-opening of the highly strained precursor, [1.1.1]propellane. This intermediate is reactive towards a variety of radical and anionic species.

The addition of radicals to the central bond of [1.1.1]propellane is a versatile and widely used method for the synthesis of 1,3-disubstituted BCPs.

  • Atom-Transfer Radical Addition (ATRA): Alkyl halides can be added across the central bond of propellane, often initiated by light or a radical initiator like triethylborane.

  • Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating a wide range of radicals that can be trapped by propellane, allowing for the synthesis of complex BCP derivatives under mild conditions.[4][5]

Organometallic reagents, such as Grignard reagents and organolithiums, can add to [1.1.1]propellane to form a bridgehead carbanion, which can then be trapped with various electrophiles.

Direct functionalization of the BCP core's C-H bonds is challenging due to their high bond dissociation energies. However, recent advances have enabled the functionalization of the bridge C-H bonds, opening new avenues for creating diverse BCP structures.

DOT Script for BCP Synthesis Workflow

BCP_Synthesis General Synthetic Pathways to Functionalized Bicyclo[1.1.1]pentanes (BCPs) cluster_radical Radical Addition cluster_anionic Anionic Addition propellane [1.1.1]Propellane bcp_radical Bridgehead BCP Radical Intermediate propellane->bcp_radical Radical Addition bcp_anion Bridgehead BCP Anion Intermediate propellane->bcp_anion Anionic Addition radical_source Radical Precursor (e.g., R-X) radical_source->bcp_radical photoredox Photoredox Catalysis photoredox->radical_source atra ATRA Initiator (e.g., BEt3, light) atra->radical_source functionalized_bcp_radical 1-R-3-X-BCP bcp_radical->functionalized_bcp_radical Trapping anionic_reagent Anionic Reagent (e.g., R-MgX, R-Li) anionic_reagent->bcp_anion functionalized_bcp_anionic 1-R-3-E-BCP bcp_anion->functionalized_bcp_anionic Electrophilic Quench electrophile Electrophile (E+) electrophile->functionalized_bcp_anionic

Caption: Synthetic strategies for functionalizing the BCP core.

Bicyclo[2.1.0]pentane (Housane): A Strained but Synthetically Useful Isomer

Bicyclo[2.1.0]pentane, commonly known as housane, is another strained this compound isomer. While less explored in drug discovery compared to BCP, its unique reactivity makes it a valuable intermediate in organic synthesis.

Stability of the Housane Core

The housane core is significantly more strained and less thermally stable than BCP.

PropertyValueNotes
Strain Energy ~57 kcal/molThe fusion of a cyclopropane and a cyclobutane (B1203170) ring results in substantial angle and torsional strain.[3][6]
Thermal Stability Isomerizes to cyclopentene (B43876) upon heating.The activation energy for this isomerization is significantly lower than the decomposition temperature of BCP, indicating lower thermal stability. The isomerization proceeds via cleavage of the C1-C4 bond.[7]
Reactivity of the Housane Core

The high strain energy of housanes dictates their reactivity, which is dominated by strain-release reactions.

  • Thermal Rearrangement: As mentioned, housanes rearrange to cyclopentenes at elevated temperatures.

  • Radical Reactions: Radical attack often occurs at the bridgehead carbons, leading to the cleavage of the central C1-C4 bond and formation of cyclopent-3-enyl radicals.[8]

  • Cycloaddition Reactions: Housanes can participate in formal [2π+2σ] cycloaddition reactions with alkenes, providing access to bicyclo[2.2.1]heptane scaffolds.[9]

  • Palladium-Catalyzed Reactions: Palladium carbenes can be used in intramolecular cyclopropanation reactions to synthesize functionalized housanes.[3][6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key bicyclo[1.1.1]pentane precursors.

Synthesis of 1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one)

This procedure describes a flow photochemistry approach for the large-scale synthesis of a diketone precursor to bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.[10]

  • Reaction Setup: A solution of [1.1.1]propellane (0.7 M in Et₂O, 8 L, 5.6 mol) is combined with a degassed solution of diacetyl (482.0 g, 5.6 mol) in Et₂O (500 mL).

  • Photochemical Reaction: The reaction mixture (9 L) is passed through a photoreactor with a flow rate of approximately 30 mL/min over 6 hours. The reactor is irradiated with 365 nm LEDs.

  • Work-up: The reaction mixture is concentrated under reduced pressure.

  • Yield: 821.2 g (94%) of the product is obtained and can be used in the next step without further purification.

  • Characterization: ¹H NMR (400 MHz, CDCl₃) δ 2.19 (s, 6H), 2.09 (s, 6H). ¹³C{¹H} NMR (126 MHz, CDCl₃) δ 205.8, 51.9, 43.3, 26.2.

Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

This protocol details the haloform reaction to convert the diketone into the corresponding diacid.[10]

  • Reagent Preparation: A solution of NaOH (1 kg, 24.6 mol) in water (3.5 L) is cooled to 20 °C, and Br₂ (2 kg, 12.3 mol) is added dropwise. The mixture is stirred for 3 hours.

  • Reaction: The solution is cooled to 0 °C, and a solution of 1,1'-(bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one) (250.0 g, 1.64 mol) in dioxane (1 L) is added dropwise. The mixture is stirred overnight.

  • Work-up: The reaction mixture is extracted with CH₂Cl₂ (3 x 3 L). The aqueous layer is acidified and then extracted with EtOAc (3 x 3 L). The combined organic layers are concentrated under reduced pressure.

  • Purification: The crude product is mashed in hexane (B92381) and then CH₂Cl₂, and the resulting white precipitate is filtered.

  • Yield: 115.5–133.1 g (45–51%) of the diacid is obtained.

  • Characterization: ¹H NMR (400 MHz, DMSO-d₆) δ 12.50 (br s, 2H), 2.14 (s, 6H). ¹³C{¹H} NMR (126 MHz, DMSO-d₆) δ 170.6, 51.8, 37.2.

Synthesis of 3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic Acid

This procedure outlines the synthesis of a Boc-protected amino acid derivative of BCP.[10]

  • Starting Material: 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid (40.0 g, 0.23 mol).

  • Reaction: The starting material is dissolved in tBuOH (1 L). Et₃N (28.0 g, 0.27 mol) and diphenylphosphoryl azide (B81097) ((PhO)₂P(O)N₃, 70.0 g, 0.25 mol) are added. The mixture is heated at 85 °C for 24 hours.

  • Work-up: The reaction mixture is cooled and concentrated. The residue is dissolved in EtOAc (1 L) and washed with saturated aqueous NaHCO₃ (2 x 400 mL), water (500 mL), and brine (500 mL). The organic layer is dried over Na₂SO₄, filtered, and concentrated.

  • Hydrolysis: The resulting ester is dissolved in THF (1 L) and a solution of LiOH·H₂O (10.6 g, 0.25 mol) in water (250 mL) is added. The mixture is stirred at room temperature overnight and then heated at 50 °C for 48 hours. The mixture is cooled, and the THF is removed under reduced pressure. The aqueous residue is washed with MeOtBu, acidified with 1 M HCl, and extracted with EtOAc (3 x 500 mL). The combined organic layers are dried and concentrated to yield the product.

Visualization of the BCP Core as a Phenyl Ring Bioisostere

The utility of the BCP core in drug design is largely attributed to its ability to mimic the geometry of a para-substituted phenyl ring. The bridgehead substituents on a BCP core have a similar distance and vector relationship as substituents in the 1 and 4 positions of a benzene (B151609) ring.

DOT Script for Bioisosterism Concept

Bioisostere Bicyclo[1.1.1]pentane (BCP) as a Bioisostere for a p-Substituted Phenyl Ring cluster_phenyl p-Substituted Phenyl Ring cluster_bcp 1,3-Disubstituted BCP phenyl R1_phenyl R1 R1_phenyl->phenyl R1_bcp R1 R1_phenyl->R1_bcp Similar Substituent Vectors R2_phenyl R2 R2_phenyl->phenyl R2_bcp R2 R2_phenyl->R2_bcp label_phenyl Planar Aromatic Core (Susceptible to Metabolism) bcp R1_bcp->bcp R2_bcp->bcp label_bcp Rigid, Saturated 3D Core (Metabolically Robust)

Caption: Comparison of substituent vectors in BCP and a phenyl ring.

Conclusion

The this compound core, particularly the bicyclo[1.1.1]pentane scaffold, represents a valuable tool in modern drug discovery and chemical synthesis. Its unique combination of rigidity, kinetic stability, and favorable physicochemical properties makes it an attractive alternative to traditional aromatic systems. The continued development of novel synthetic methodologies to access functionalized this compound derivatives will undoubtedly expand their application and lead to the discovery of new and improved therapeutic agents and materials. Researchers are encouraged to consider the incorporation of these three-dimensional scaffolds to overcome challenges associated with metabolism, solubility, and intellectual property in their drug development programs.

References

The Rise of Saturated Scaffolds: A Technical Guide to the Synthesis and Properties of Novel Bicyclopentyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclopentyl moiety, particularly the bicyclo[1.1.1]pentane (BCP) framework, has emerged as a pivotal structural motif in modern medicinal chemistry. Its rigid, three-dimensional structure serves as an effective bioisostere for para-substituted phenyl rings, offering a compelling strategy to overcome the metabolic liabilities and suboptimal physicochemical properties associated with flat aromatic systems. This technical guide provides an in-depth exploration of the synthesis and properties of novel this compound derivatives, with a focus on BCPs, to empower researchers in the design and development of next-generation therapeutics.

The this compound Advantage in Drug Design

The frequent incorporation of phenyl rings in drug candidates can lead to challenges such as poor solubility, susceptibility to oxidative metabolism, and potential off-target interactions. BCPs, as saturated bioisosteres, offer a range of advantages:

  • Improved Physicochemical Properties: The replacement of a phenyl ring with a BCP core generally leads to increased aqueous solubility and reduced lipophilicity (clogP), which can enhance a drug candidate's pharmacokinetic profile.

  • Enhanced Metabolic Stability: The high sp³ character of the BCP cage makes it more resistant to oxidative metabolism by cytochrome P450 enzymes compared to electron-rich aromatic rings.

  • Novel Exit Vectors and Structural Diversity: The unique geometry of the BCP scaffold provides different exit vectors for substituents compared to a planar phenyl ring, allowing for the exploration of new chemical space and potentially leading to improved target engagement.

Synthesis of this compound Derivatives: Key Methodologies

The synthesis of functionalized BCPs has rapidly evolved, with several robust and versatile methods now available. The primary precursor for many of these syntheses is [1.1.1]propellane, a highly strained molecule that readily undergoes ring-opening reactions.

Photoredox-Catalyzed Atom Transfer Radical Addition (ATRA)

Visible-light photoredox catalysis has become a cornerstone for the synthesis of BCP derivatives, enabling the formation of C-C and C-heteroatom bonds under mild conditions with excellent functional group tolerance.[1][2][3] This method typically involves the generation of a radical from an organic halide, which then adds to [1.1.1]propellane.

Experimental Protocol: General Procedure for Photoredox-Catalyzed Synthesis of 1,3-Disubstituted BCPs

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the alkyl or aryl halide (1.5 equiv.), [1.1.1]propellane (1.0 equiv., typically as a solution in a suitable solvent), and the photocatalyst (e.g., fac-[Ir(ppy)₃] or 4CzIPN, 1-5 mol%).

  • Solvent and Degassing: Add the appropriate solvent (e.g., CH₂Cl₂, DME) and degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Initiation: Place the reaction vessel in front of a suitable light source (e.g., blue LEDs) and stir at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired this compound derivative.

Dual Catalytic Approaches for Advanced Functionalization

The combination of photoredox catalysis with another catalytic cycle, such as copper or nickel catalysis, has enabled more complex, multicomponent reactions to construct highly functionalized BCPs in a single step.[3][4]

Experimental Protocol: Dual Ir/Cu-Catalyzed C,N-Difunctionalization of [1.1.1]Propellane

  • Catalyst Preparation: In an inert atmosphere glovebox, add the iridium photocatalyst (e.g., [Ir(dFCF₃ppy)₂(dtbbpy)]PF₆, 2 mol%), the copper catalyst (e.g., Cu(OAc)₂, 10 mol%), and the ligand (e.g., a BOX-type ligand, 12 mol%) to a reaction vessel.

  • Reagent Addition: Add the nitrogen nucleophile (e.g., an amine or heterocycle, 1.2 equiv.) and the radical precursor (e.g., an alkyltrifluoroborate, 1.5 equiv.).

  • Solvent and Propellane: Add the solvent (e.g., DME) and the solution of [1.1.1]propellane (1.0 equiv.).

  • Reaction Conditions: Seal the vessel and irradiate with a suitable light source (e.g., purple LEDs) at room temperature for the specified time (typically 12-24 hours).

  • Workup and Purification: After the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂), dry the combined organic layers over Na₂SO₄, and concentrate in vacuo. Purify the residue by flash chromatography to yield the C,N-functionalized BCP product.

Metal-Free Synthetic Strategies

Recent advancements have also led to the development of metal-free methods for the synthesis of BCP derivatives, which are advantageous for avoiding potential metal contamination in the final products. These often rely on visible-light-mediated multicomponent radical cross-coupling reactions.

Data Presentation: Properties of this compound Derivatives

The following tables summarize key quantitative data for a selection of this compound derivatives, highlighting their synthetic accessibility and physicochemical properties.

Table 1: Synthesis of 1,3-Disubstituted BCPs via Photoredox Catalysis

EntryRadical PrecursorProductYield (%)
14-Iodoanisole1-(4-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane87
22-Iodopyridine1-(pyridin-2-yl)-3-iodobicyclo[1.1.1]pentane75
3Ethyl iodoacetateEthyl 2-(3-iodobicyclo[1.1.1]pentan-1-yl)acetate92
41-Iodoadamantane1-(adamantan-1-yl)-3-iodobicyclo[1.1.1]pentane85

Data compiled from representative photoredox-catalyzed reactions.

Table 2: Physicochemical Properties of BCP Analogues vs. Phenyl Analogues

Compound PairStructureclogPAqueous Solubility (µg/mL)
Phenyl Analogue3.550
BCP Analogue2.8250
Phenyl Analogue4.210
BCP Analogue3.1120

Illustrative data based on typical observations when replacing a phenyl ring with a BCP moiety.

Table 3: Pharmacological Activity of this compound Derivatives

Compound IDTargetAssayIC₅₀ (µM)
6k AnticancerHCT-116 cell proliferation3.29[5]
HeLa cell proliferation6.75[5]
HT-29 cell proliferation7.56[5]
MDA-MB-231 cell proliferation10.30[5]
JH-MR-23 (20) MraYUMP-Glo™ glycosyltransferase75 ± 9[6]
JH-MR-21 (10) MraYUMP-Glo™ glycosyltransferase340 ± 42[6]
JH-MR-22 (11) MraYUMP-Glo™ glycosyltransferase500 ± 69[6]

Mandatory Visualizations

Experimental Workflows and Signaling Pathways

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Reagents Reagents Reaction Reaction Reagents->Reaction Solvent, Catalyst Quenching Quenching Reaction->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Chromatography Concentration->Chromatography Pure_Product Pure_Product Chromatography->Pure_Product NF_kB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor activates IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB Degradation Degradation IkB->Degradation ubiquitination & degradation NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocation IkB_NFkB->NFkB releases Inhibitor BCP Derivative (Inhibitor) Inhibitor->IKK_complex inhibits DNA DNA NFkB_nuc->DNA binds to Gene_Expression Gene_Expression DNA->Gene_Expression promotes transcription

References

An In-depth Technical Guide to the Conformational Analysis of Bicyclopentyl Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bicyclopentyl moiety, a fundamental saturated bicyclic system, presents a fascinating case study in conformational analysis due to the interplay of ring pucker and inter-ring rotation. Understanding the conformational preferences of this system is paramount for its application in medicinal chemistry and materials science, where three-dimensional structure dictates molecular properties and biological activity. This technical guide provides a comprehensive exploration of the conformational landscape of this compound systems, detailing the key low-energy conformers and the experimental and computational methodologies employed in their characterization.

Introduction to the Conformational Landscape of this compound

The conformational flexibility of the this compound system arises from two primary degrees of freedom: the puckering of each cyclopentane (B165970) ring and the rotation around the central carbon-carbon single bond connecting the two rings. Each cyclopentane ring can adopt various non-planar conformations, with the 'envelope' and 'twist' forms being the most recognized. The lowest energy conformation for an unsubstituted cyclopentane is the envelope, where four carbon atoms are coplanar, and the fifth is out of the plane.[1] This puckering minimizes both angle and torsional strain.[1]

When two cyclopentyl rings are joined, the relative orientation of these rings introduces additional conformational possibilities. The substituents on the bridgehead carbons can be in either an axial or equatorial position relative to the mean plane of the opposing ring. This leads to three main classes of conformers based on the relationship of the bonds within each ring to the central connecting bond:

  • Diequatorial (ee): Both cyclopentyl rings are attached to the central bond via equatorial-like positions.

  • Axial-Equatorial (ae): One ring is attached axially, and the other equatorially.

  • Diaxial (aa): Both rings are attached via axial-like positions.

Furthermore, rotation around the central C-C bond introduces anti and gauche arrangements. The combination of these factors results in a complex potential energy surface with several local minima corresponding to different stable conformers.

Key Conformers and Their Relative Stabilities

Computational and experimental studies have been pivotal in elucidating the conformational preferences of this compound.

The Global Minimum: Equatorial-Equatorial Anti Conformer

Gas electron diffraction (GED) studies, corroborated by molecular mechanics (MM3) and ab initio calculations, have established that the most stable conformer of this compound is the equatorial-equatorial, anti (ee, anti) conformation.[2] In this arrangement, both cyclopentyl rings adopt an envelope or twist-envelope pucker, and the two rings are staggered with respect to each other, minimizing steric hindrance.

Other Low-Energy Conformers

While the ee, anti conformer is the global minimum, other conformers exist in equilibrium, albeit at higher energies. Computational studies on related bicyclic systems, such as bicyclohexyl, provide insights into the likely nature of these other conformers. These are expected to include:

  • Equatorial-Equatorial, Gauche (ee, gauche): This conformer is also diequatorial but has a gauche relationship between the two rings around the central C-C bond. It is expected to be slightly higher in energy than the ee, anti form due to increased van der Waals repulsion.

  • Axial-Equatorial (ae) and Diaxial (aa) Conformers: These conformers, where one or both rings are in an axial-like arrangement, are generally less stable due to significant 1,3-diaxial interactions.

The precise relative energies of these conformers for the parent this compound system are not extensively documented in the literature, highlighting an area for further computational investigation. However, based on analogous systems, the energy difference between the ee, anti and other conformers is expected to be on the order of a few kcal/mol.

Data Presentation: Structural Parameters of the this compound System

Quantitative data from experimental and computational studies are crucial for a detailed understanding of the this compound system. The following tables summarize key structural parameters for the most stable ee, anti conformer.

Table 1: Key Bond Lengths and Angles for the ee, anti Conformer of this compound

ParameterGas Electron Diffraction[2]Molecular Mechanics (MM3)[2]Ab Initio (6-31G*)[2]
C-C (average) (Å)1.541 ± 0.004--
C-C (inter-ring) (Å)1.545 ± 0.010--
C-H (Å)1.121 ± 0.012--
∠ C2-C1-C5 (°)103.7 ± 0.3--
∠ C1-C2-C3 (°)107.9 ± 0.5--
∠ C2-C1-C6 (°)113.3 ± 0.3--
∠ C-C-H (°)112.7 ± 1.0--
∠ H-C-H (°)106.3 ± 0.8--

Note: The original source did not provide detailed numerical data for all parameters from the computational methods in the abstract.

Experimental and Computational Protocols

A combination of experimental and computational techniques is essential for a thorough conformational analysis of this compound systems.

Experimental Methodologies

4.1.1. Gas Electron Diffraction (GED)

Gas electron diffraction is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular interactions.

Experimental Protocol for Gas Electron Diffraction:

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a fine nozzle, creating a molecular beam.

  • Electron Beam Interaction: A high-energy beam of electrons is directed perpendicularly to the molecular beam.

  • Scattering: The electrons are scattered by the electrostatic potential of the atoms in the this compound molecules.

  • Detection: The scattered electrons form a diffraction pattern of concentric rings on a detector (historically a photographic plate, now often a CCD or other electronic detector). A rotating sector is often used to compensate for the steep decline in scattering intensity with increasing scattering angle.[3]

  • Data Analysis: The diffraction pattern is converted into a one-dimensional radial distribution curve, which represents the probability of finding two atoms at a given distance from each other. This curve is then fit to a molecular model to refine structural parameters such as bond lengths, bond angles, and dihedral angles. For flexible molecules like this compound, the analysis involves modeling a mixture of conformers and refining their relative populations.

4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most common method for studying the conformation of molecules in solution. While specific NMR data for the parent this compound is scarce in the literature, the principles of its application can be outlined.

Experimental Protocol for NMR-based Conformational Analysis:

  • Sample Preparation: A solution of the this compound derivative is prepared in a suitable deuterated solvent.

  • Data Acquisition: 1H and 13C NMR spectra are acquired. For detailed conformational analysis, advanced 2D NMR experiments such as COSY, HSQC, HMBC, and NOESY/ROESY are often necessary.

  • Analysis of Chemical Shifts: The chemical shifts of the protons and carbons provide information about their local electronic environment, which is influenced by the molecular conformation.

  • Analysis of Coupling Constants: Vicinal proton-proton coupling constants (³JHH) are particularly informative as they are related to the dihedral angle between the coupled protons via the Karplus equation. By measuring these coupling constants, one can deduce the preferred dihedral angles and thus the conformation of the rings and the relative orientation of the two rings.

  • NOE/ROE Analysis: Through-space nuclear Overhauser effect (NOE) or rotating-frame Overhauser effect (ROE) correlations provide information about the proximity of protons that are not directly bonded. These data can be used to distinguish between different conformers.

  • Low-Temperature NMR: For flexible molecules, lowering the temperature can "freeze out" individual conformers on the NMR timescale, allowing for their direct observation and characterization.

4.1.3. X-ray Crystallography

X-ray crystallography provides precise information about the conformation of a molecule in the solid state. While obtaining suitable crystals of the flexible parent this compound may be challenging, derivatives with functional groups that encourage crystallization can be studied.

Experimental Protocol for X-ray Crystallography:

  • Crystal Growth: Single crystals of a this compound derivative are grown from a suitable solvent.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data are processed to determine the electron density distribution in the crystal, from which the positions of the atoms are determined. The structural model is then refined to obtain precise bond lengths, bond angles, and dihedral angles.

Computational Methodologies

Computational chemistry is an indispensable tool for exploring the potential energy surface of flexible molecules like this compound.

4.2.1. Molecular Mechanics (MM)

Molecular mechanics methods use classical physics to model the energy of a molecule as a function of its geometry. They are computationally efficient and well-suited for conformational searches of large molecules.

Protocol for MM3 Conformational Analysis:

  • Structure Input: A 3D model of the this compound molecule is built using a molecular modeling software package.

  • Force Field Selection: The MM3 force field, which is well-parameterized for hydrocarbons, is selected.

  • Conformational Search: A systematic or stochastic conformational search is performed to explore the potential energy surface and identify low-energy conformers. This can involve rotating the central C-C bond and puckering the cyclopentane rings.

  • Energy Minimization: Each identified conformer is subjected to energy minimization to find the nearest local energy minimum.

  • Analysis: The relative steric energies of the minimized conformers are calculated to determine their relative populations according to the Boltzmann distribution. The geometric parameters of the most stable conformers are then analyzed.

4.2.2. Ab Initio and Density Functional Theory (DFT) Methods

Ab initio and DFT methods are based on quantum mechanics and provide a more accurate description of the electronic structure and energetics of molecules.

Protocol for Ab Initio/DFT Conformational Analysis:

  • Initial Geometries: The low-energy conformers identified from a molecular mechanics search are used as starting points.

  • Method and Basis Set Selection: An appropriate level of theory (e.g., Hartree-Fock or a DFT functional like B3LYP) and a suitable basis set (e.g., 6-31G* or larger) are chosen.

  • Geometry Optimization: The geometry of each conformer is optimized to find the stationary point on the potential energy surface.

  • Frequency Calculation: A frequency calculation is performed for each optimized structure to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.

  • Single-Point Energy Calculation (Optional): For higher accuracy, single-point energy calculations can be performed on the optimized geometries using a more sophisticated method or a larger basis set.

  • Analysis: The relative electronic energies, enthalpies, and Gibbs free energies of the conformers are compared to determine their relative stabilities and populations.

Visualizations of Key Concepts and Workflows

Signaling Pathways and Logical Relationships

Conformational_Relationships cluster_ring_pucker Cyclopentane Ring Pucker cluster_attachment Ring Attachment cluster_rotation Inter-ring Rotation Envelope Envelope Twist Twist Envelope->Twist Pseudorotation Conformers This compound Conformers Envelope->Conformers Twist->Envelope Pseudorotation Twist->Conformers ee Diequatorial (ee) ee->Conformers ae Axial-Equatorial (ae) ae->Conformers aa Diaxial (aa) aa->Conformers anti Anti anti->Conformers gauche Gauche gauche->Conformers

Caption: Interplay of ring pucker, attachment, and rotation in this compound.

Experimental and Computational Workflow

Conformational_Analysis_Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis GED Gas Electron Diffraction Conformational_Model Comprehensive Conformational Model GED->Conformational_Model NMR NMR Spectroscopy (Solution-phase) NMR->Conformational_Model Xray X-ray Crystallography (Solid-state) Xray->Conformational_Model MM Molecular Mechanics (MM3) QM Quantum Mechanics (Ab initio/DFT) MM->QM Initial Geometries QM->Conformational_Model

Caption: Integrated workflow for conformational analysis.

Conclusion

The conformational analysis of this compound systems reveals a landscape dominated by the equatorial-equatorial, anti conformer, with other higher-energy conformers contributing to the overall conformational equilibrium. A multi-pronged approach, combining experimental techniques like gas electron diffraction and NMR spectroscopy with computational methods such as molecular mechanics and quantum mechanics, is essential for a comprehensive understanding of these systems. The detailed protocols and data presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to investigate and utilize the conformational properties of this compound and its derivatives in their respective fields. Further research, particularly in obtaining detailed NMR data and crystal structures of simple derivatives, will undoubtedly provide deeper insights into the subtle energetic and structural features of this important bicyclic scaffold.

References

The Bicyclopentyl Radical: A Comprehensive Technical Guide to Formation and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the formation, stability, and characterization of bicyclopentyl radicals, with a primary focus on the medicinally significant bicyclo[1.1.1]pentyl (BCP) radical and a comparative overview of the bicyclo[2.1.0]pentyl (housyl) radical. This document details the key experimental methodologies for their generation, presents quantitative data on their thermodynamic and kinetic stability, and visualizes the critical reaction pathways.

Introduction to this compound Radicals

This compound radicals, particularly the bicyclo[1.1.1]pentyl (BCP) system, have garnered immense interest in medicinal chemistry and materials science. The BCP motif is a highly sought-after bioisostere for para-substituted benzene (B151609) rings, tert-butyl groups, and alkynes, often conferring improved pharmacokinetic properties such as increased aqueous solubility and metabolic stability to drug candidates.[1] This guide focuses on the two most studied isomers: the bridgehead BCP radical and the housyl radical, derived from the highly strained bicyclo[2.1.0]pentane (housane) framework.

Formation of Bicyclo[1.1.1]pentyl (BCP) Radicals

The principal and most versatile route to BCP radicals is the ring-opening of [1.1.1]propellane via the addition of a carbon- or heteroatom-centered radical. This process is highly efficient due to the significant release of strain energy (66.6 kcal/mol for BCP).[2] A variety of methods have been developed to generate the initial radical species, primarily through photoredox catalysis and atom transfer radical addition (ATRA).

General Formation Pathway

The fundamental strategy involves the generation of a radical (R•) which then adds across the central C1-C3 bond of [1.1.1]propellane. This addition is rapid and irreversible, yielding the stable 1-substituted-bicyclo[1.1.1]pent-3-yl radical intermediate. This intermediate can then be trapped or participate in further reactions.

BCP_Formation cluster_initiation Radical Generation cluster_propagation Propagation cluster_termination Product Formation Radical_Precursor Radical Precursor (e.g., R-X, R-COOH) R_radical R• Radical_Precursor->R_radical Initiation Initiator Initiator (e.g., Light/Photocatalyst, Et3B/O2) Initiator->R_radical BCP_Radical Bicyclo[1.1.1]pentyl Radical Intermediate R_radical->BCP_Radical Addition Propellane [1.1.1]Propellane Propellane->BCP_Radical Product Functionalized Bicyclo[1.1.1]pentane BCP_Radical->Product Trapping / Propagation Trap Trapping Agent (e.g., R-X, Thiol, Borane) Trap->Product Photoredox_Workflow cluster_catalytic_cycle Photoredox Catalytic Cycle cluster_radical_chain Radical Chain Propagation PC Photocatalyst (PC) PC_excited PC* PC->PC_excited hν (Light) PC_oxidized PC•+ PC_excited->PC_oxidized SET RX Organic Halide (R-X) R_rad R• PC_excited->R_rad R-X PC_oxidized->PC SET PC_reduced PC•- RX->PC_oxidized BCP_rad BCP• R_rad->BCP_rad + Propellane Propellane [1.1.1]Propellane BCP_X Product (BCP-X) BCP_rad->BCP_X + R-X BCP_X->R_rad propagates BCP_Stability cluster_thermo Thermodynamic Properties cluster_kinetic Kinetic Reactivity BCP_Radical Bicyclo[1.1.1]pent-1-yl Radical (BCP•) BDE High Bridgehead BDE (~110 kcal/mol) BCP_Radical->BDE Strain High Strain Energy (66.6 kcal/mol) BCP_Radical->Strain s_char High s-character (sp²-like) BCP_Radical->s_char Addition Fast addition to π-systems k ≈ 1.4 x 10⁷ M⁻¹s⁻¹ (α-methylstyrene) BCP_Radical->Addition HAT H-atom abstraction k ≈ 4.6 x 10⁵ M⁻¹s⁻¹ (1,4-cyclohexadiene) BCP_Radical->HAT Oligomerization Slow addition to [1.1.1]propellane (Oligomerization disfavored) BCP_Radical->Oligomerization

References

Quantum Chemical Calculations on Bicyclopentyl Structures: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the quantum chemical calculations performed on bicyclopentyl structures. This compound, with its unique stereochemical properties, serves as a crucial scaffold in medicinal chemistry and materials science. Understanding its conformational landscape and electronic structure through computational methods is paramount for the rational design of novel molecules with desired properties. This document outlines the key computational methodologies, presents structural data derived from these calculations, and details the experimental protocols used for validation.

Conformational Analysis and Structural Parameters

Quantum chemical calculations have been instrumental in elucidating the conformational preferences and geometric parameters of this compound. The molecule primarily exists in different conformations arising from the relative orientation of the two cyclopentyl rings. The most stable conformer has been identified as the equatorial-equatorial (ee) anti conformation.[1]

Calculated and Experimental Structural Data

The following table summarizes the key structural parameters for the ee, anti conformer of this compound, comparing experimental gas electron diffraction data with results from ab initio calculations.

ParameterMethodValue
Bond Lengths (Å)
C-C (average)Gas Electron Diffraction1.541 (4)
C-HGas Electron Diffraction1.121 (12)
C1-C6 (inter-ring)Gas Electron Diffraction1.545 (10)
Bond Angles (°)
C2-C1-C5Gas Electron Diffraction103.7 (3)
C1-C2-C3Gas Electron Diffraction107.9 (5)
C2-C1-C6Gas Electron Diffraction113.3 (3)
C-C-HGas Electron Diffraction112.7 (10)
H-C-HGas Electron Diffraction106.3 (8)

Table 1: Comparison of experimental and calculated structural parameters for the ee, anti conformer of this compound.[1]

Computational and Experimental Protocols

The determination of the structural parameters and conformational energies of this compound relies on a synergistic approach combining experimental techniques and theoretical calculations.

Quantum Chemical Calculation Protocol

Ab initio calculations are a cornerstone in studying the molecular structure and conformations of this compound. A typical workflow for these calculations is outlined below.

computational_workflow cluster_input Input Generation cluster_calculation Quantum Chemical Calculation cluster_analysis Data Analysis initial_geometry Initial this compound Geometry geometry_optimization Geometry Optimization (e.g., 6-31G* basis set) initial_geometry->geometry_optimization Submit for Calculation frequency_calculation Frequency Calculation geometry_optimization->frequency_calculation Optimized Geometry structural_parameters Structural Parameters (Bond Lengths, Angles) geometry_optimization->structural_parameters Final Structure thermodynamic_properties Thermodynamic Properties frequency_calculation->thermodynamic_properties Vibrational Frequencies

A typical workflow for quantum chemical calculations on this compound.

Methodology Details:

  • Software: The specific software used for the ab initio calculations that yielded the comparative data was not explicitly named in the primary reference, but common packages for such calculations include Gaussian, GAMESS, and ORCA.

  • Level of Theory: The calculations were performed at the ab initio level.[1]

  • Basis Set: A 6-31G* basis set was employed for the calculations.[1] This basis set provides a good balance between computational cost and accuracy for systems of this size.

Procedure:

  • Initial Geometry: An initial 3D structure of the this compound molecule is generated.

  • Geometry Optimization: The initial geometry is optimized to find the lowest energy conformation on the potential energy surface. This is achieved by iteratively calculating the forces on the atoms and adjusting their positions until a minimum is reached.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies) and to derive thermodynamic properties such as zero-point vibrational energy and thermal corrections.

  • Data Analysis: The final optimized structure provides the equilibrium bond lengths and angles. The output of the frequency calculation can be used to analyze the vibrational modes of the molecule.

Gas Electron Diffraction (GED) Protocol

Gas electron diffraction is an experimental technique used to determine the three-dimensional structure of molecules in the gas phase.

Experimental Setup:

The experiment involves passing a high-energy beam of electrons through a gaseous sample of this compound. The electrons are scattered by the molecules, and the resulting diffraction pattern is recorded on a detector.

Data Analysis:

The diffraction pattern consists of a series of concentric rings. The intensity and angular distribution of these rings are related to the interatomic distances within the molecule. By analyzing this pattern, it is possible to determine the bond lengths, bond angles, and torsional angles of the molecule. The experimental data is often refined by comparing it with theoretical models derived from quantum chemical calculations.

Logical Relationships in Conformational Analysis

The conformational analysis of this compound involves identifying and comparing the relative stabilities of different conformers. The relationship between these conformers and their calculated energies is a key aspect of the computational study.

conformational_analysis cluster_conformers This compound Conformers cluster_calculations Computational Analysis cluster_results Results ee_anti ee, anti energy_calculation Relative Energy Calculation (Ab Initio) ee_anti->energy_calculation other_conformers Other Conformers (e.g., ee, gauche; ax,eq) other_conformers->energy_calculation major_conformer Major Conformer (ee, anti) energy_calculation->major_conformer Lowest Energy conformational_ratio Conformational Ratio energy_calculation->conformational_ratio Boltzmann Distribution

Logical flow for determining the major conformer of this compound.

This diagram illustrates that the various possible conformers of this compound are subjected to relative energy calculations using quantum chemical methods. The conformer with the lowest calculated energy is identified as the major, most stable conformer. The energy differences between the conformers can then be used to estimate the conformational ratio at a given temperature using the Boltzmann distribution. Experimental results have confirmed that the ee, anti conformer is indeed the major one present.[1]

References

The Bicyclopentyl Moiety: A Rising Star in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is in a constant state of evolution, with an ever-present demand for novel molecular scaffolds that can overcome the limitations of existing drug candidates. In recent years, the bicyclopentyl (BCP) moiety, particularly the bicyclo[1.1.1]pentane scaffold, has emerged as a compelling bioisosteric replacement for common functionalities in drug molecules, offering a pathway to improved physicochemical and pharmacokinetic properties. This technical guide provides a comprehensive literature review of the application of the this compound core in medicinal chemistry, with a focus on its synthesis, impact on drug properties, and future potential.

The this compound Scaffold: A Bioisostere with Superior Properties

The bicyclo[1.1.1]pentane (BCP) scaffold is a rigid, three-dimensional structure that has garnered significant attention as a bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes.[1][2][3] Its unique geometry, with substituents exiting at a 180° angle from the bridgehead positions, effectively mimics the linear geometry of these common medicinal chemistry motifs.[4] However, the BCP core offers several advantages over its planar aromatic counterparts.

The introduction of a BCP moiety into a drug candidate often leads to a significant improvement in its physicochemical properties. Key benefits include:

  • Enhanced Solubility: The non-planar, sp³-rich nature of the BCP scaffold disrupts crystal packing and reduces intermolecular π-stacking, leading to a notable increase in aqueous solubility.[1][5][6] This is a critical parameter for oral bioavailability.

  • Improved Metabolic Stability: The C-H bonds within the strained BCP cage are less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to the electron-rich phenyl ring.[7] This can lead to a longer half-life and improved pharmacokinetic profile.

  • Reduced Lipophilicity: The replacement of a phenyl ring with a BCP group can lower the octanol-water partition coefficient (logP), which can be beneficial for reducing off-target effects and improving the overall developability of a drug candidate.[5]

  • Novel Intellectual Property: The incorporation of the BCP scaffold provides an opportunity to generate novel chemical entities with distinct intellectual property protection.

These advantageous properties have led to the widespread exploration of the BCP moiety by pharmaceutical companies in their drug discovery programs.[7]

Synthesis of this compound-Containing Molecules

The surge in interest in BCPs has been fueled by the development of efficient and scalable synthetic methodologies. The most common and versatile approach involves the radical addition to the highly strained central bond of [1.1.1]propellane.

Key Synthetic Strategies

Several key strategies have emerged for the synthesis of functionalized BCPs:

  • Triethylborane-Initiated Radical Addition: This method utilizes triethylborane (B153662) (BEt₃) as a radical initiator to promote the addition of alkyl, aryl, or heteroaryl halides to [1.1.1]propellane. This approach is known for its mild reaction conditions and excellent functional group tolerance.[1][2][8]

  • Photoredox Catalysis: Visible-light photoredox catalysis has proven to be a powerful tool for generating a wide range of radicals that can subsequently add to [1.1.1]propellane. This method often provides higher yields and broader substrate scope compared to traditional radical initiation techniques.[1]

  • Multicomponent Reactions: Recent advances have led to the development of multicomponent reactions that allow for the one-step synthesis of complex and diverse polysubstituted BCPs, further streamlining the drug discovery process.

Detailed Experimental Protocol: Synthesis of a BCP Analogue of a γ-Secretase Inhibitor

The replacement of the 4-fluorophenyl group in the γ-secretase inhibitor Avagacestat with a bicyclo[1.1.1]pentyl moiety has been a landmark example of the successful application of this bioisostere. The BCP analogue demonstrated improved solubility and permeability while maintaining potent biological activity.[1]

Below is a detailed, representative experimental protocol for the synthesis of a key intermediate for such an analogue, based on the triethylborane-initiated radical addition to [1.1.1]propellane.

Synthesis of 1-iodo-3-substituted-bicyclo[1.1.1]pentane

  • Materials:

    • Appropriate functionalized alkyl iodide (1.0 equiv)

    • [1.1.1]Propellane solution in diethyl ether (1.2 equiv)

    • Triethylborane (1.0 M solution in hexanes, 0.1 equiv)

    • Anhydrous toluene

  • Procedure:

    • To a flame-dried Schlenk flask under an argon atmosphere, add the functionalized alkyl iodide and anhydrous toluene.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the solution of [1.1.1]propellane in diethyl ether to the reaction mixture.

    • Add the triethylborane solution dropwise to the stirred mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by opening the flask to air for 15 minutes.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 1-iodo-3-substituted-bicyclo[1.1.1]pentane.

This iodinated BCP intermediate can then be subjected to various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to install the desired functionalities and complete the synthesis of the final drug analogue.

Quantitative Impact on Physicochemical Properties

The substitution of a phenyl ring with a this compound moiety leads to quantifiable improvements in key drug-like properties. The following table summarizes a comparison of physicochemical properties for a series of γ-secretase modulators where a central phenyl linker was replaced with various bioisosteres, including bicyclo[1.1.1]pentane (BCP).

Compound LinkerLogD (pH 7.4)Aqueous Solubility (µg/mL)
Phenyl> 4< 0.1
Bicyclo[1.1.1]pentane (BCP)3.0 - 3.510 - 100
Bridged Piperidine (BP)2.5 - 3.0> 100
Bicyclo[2.2.2]octane (BCO)3.5 - 4.0< 1

Data adapted from a study on γ-secretase modulators.[5] The data clearly demonstrates the significant increase in aqueous solubility and the reduction in lipophilicity when a phenyl ring is replaced with a BCP or BP moiety.

Case Study: this compound in γ-Secretase Inhibitors

The development of γ-secretase inhibitors for the treatment of Alzheimer's disease has been a challenging area of research, often plagued by poor pharmacokinetic properties and off-target toxicities. The incorporation of the BCP scaffold into γ-secretase inhibitors, such as Avagacestat, has provided a compelling solution to some of these challenges.

The γ-Secretase Signaling Pathway

γ-Secretase is a multi-subunit protease complex that plays a crucial role in the processing of several transmembrane proteins, including the Amyloid Precursor Protein (APP) and the Notch receptor. In the context of Alzheimer's disease, the cleavage of APP by γ-secretase is a key step in the production of the amyloid-β (Aβ) peptides that form the characteristic plaques in the brains of patients. The Notch signaling pathway is essential for normal cellular development and function, and its inhibition by non-selective γ-secretase inhibitors can lead to significant toxicity.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space APP Amyloid Precursor Protein (APP) gamma_secretase γ-Secretase Complex APP->gamma_secretase Substrate Notch Notch Receptor Notch->gamma_secretase Substrate AICD APP Intracellular Domain (AICD) gamma_secretase->AICD Releases Abeta Amyloid-β (Aβ) (Plaque Formation) gamma_secretase->Abeta Produces NICD Notch Intracellular Domain (NICD) gamma_secretase->NICD Releases beta_secretase β-Secretase beta_secretase->APP Cleavage alpha_secretase α-Secretase alpha_secretase->APP Cleavage Ligand Ligand (e.g., Delta, Jagged) Ligand->Notch Binding Nucleus Nucleus NICD->Nucleus Translocation Gene_Transcription Gene Transcription (Cell Fate, Proliferation) Nucleus->Gene_Transcription Regulates G start Design of BCP Analogue (Bioisosteric Replacement) synthesis Chemical Synthesis start->synthesis purification Purification and Characterization synthesis->purification in_vitro_assay In Vitro γ-Secretase Inhibition Assay (IC50) purification->in_vitro_assay cell_based_assay Cell-Based Aβ and Notch Cleavage Assays purification->cell_based_assay physchem Physicochemical Profiling (Solubility, logP) purification->physchem lead_optimization Lead Optimization in_vitro_assay->lead_optimization Potency Data cell_based_assay->lead_optimization Selectivity Data adme In Vitro ADME (Metabolic Stability, Permeability) physchem->adme pk_studies In Vivo Pharmacokinetic Studies (Rodent) adme->pk_studies Promising Candidates pk_studies->lead_optimization PK Profile

References

Methodological & Application

Scalable Synthesis of 1,3-Disubstituted Bicyclopentyl Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the scalable synthesis of 1,3-disubstituted bicyclo[1.1.1]pentane (BCP) derivatives. BCPs are increasingly utilized in drug discovery as bioisosteres for para-substituted phenyl rings, internal alkynes, and tert-butyl groups, often conferring improved physicochemical properties such as enhanced solubility and metabolic stability.[1] The following protocols detail two robust and scalable methods for accessing a diverse range of 1,3-disubstituted BCPs: a Nickel/Photoredox-Catalyzed Three-Component Synthesis of BCP Ketones and an Iron-Catalyzed Kumada Cross-Coupling of Iodo-BCPs.

Method 1: Nickel/Photoredox-Catalyzed Three-Component Synthesis of 1,3-Disubstituted BCP Ketones

This method allows for the direct, one-step synthesis of unsymmetrically 1,3-disubstituted BCP ketones from [1.1.1]propellane, alkyltrifluoroborates, and acyl chlorides.[2][3] The reaction proceeds under mild conditions, exhibits broad functional group tolerance, and is amenable to rapid library synthesis.[2][4]

Experimental Workflow

workflow_photoredox reagents Combine Reagents: - Acyl Chloride - Alkyltrifluoroborate - Cs₂CO₃ catalysts Add Catalysts: - [Ir(dFCF₃ppy)₂(dtbbpy)]PF₆ - Ni(dtbbpy)Br₂ reagents->catalysts In reaction vial solvent Add Solvent (DME) catalysts->solvent propellane Add [1.1.1]Propellane Solution solvent->propellane irradiation Irradiate with 390 nm Light (16 h, room temperature) propellane->irradiation workup Workup: - Pass through Celite® - Concentrate irradiation->workup purification Purification: - Silica (B1680970) Gel Chromatography workup->purification product 1,3-Disubstituted BCP Ketone purification->product

Caption: General workflow for the Nickel/Photoredox-catalyzed synthesis of BCP ketones.

Detailed Experimental Protocol

Materials:

  • Acyl chloride (1.0 equiv)

  • Alkyltrifluoroborate (1.5 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • [Ir(dFCF₃ppy)₂(dtbbpy)]PF₆ (2 mol%)

  • Ni(dtbbpy)Br₂ (20 mol%)

  • Anhydrous 1,2-dimethoxyethane (B42094) (DME) (to make a 0.05 M solution)

  • [1.1.1]Propellane solution in Et₂O (3.0 equiv)

  • 4 mL screw-cap vials with stir bars

  • Kessil PR160L purple LED lamp (λmax = 390 nm)

Procedure:

  • To a 4 mL screw-cap vial containing a magnetic stir bar, add the acyl chloride (0.3 mmol, 1.0 equiv), alkyltrifluoroborate (0.45 mmol, 1.5 equiv), and Cs₂CO₃ (0.45 mmol, 1.5 equiv).

  • In a separate vial, prepare a stock solution of the iridium photocatalyst and nickel catalyst in anhydrous DME.

  • Add the catalyst solution ([Ir(dFCF₃ppy)₂(dtbbpy)]PF₆, 0.006 mmol, 2 mol%; Ni(dtbbpy)Br₂, 0.06 mmol, 20 mol%) to the reaction vial.

  • Add additional anhydrous DME to bring the final reaction concentration to 0.05 M.

  • Add the [1.1.1]propellane solution (0.90 mmol, 3.0 equiv) to the reaction mixture.

  • Seal the vial with a cap and parafilm.

  • Place the vial approximately 1.5 inches from the 390 nm LED lamp and stir at room temperature for 16 hours. Use a fan to maintain the temperature at approximately 27 °C.

  • Upon completion, quench the reaction by opening the vial to air.

  • Pass the reaction mixture through a short plug of Celite®, eluting with dichloromethane (B109758) or ethyl acetate (B1210297).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., hexanes/EtOAc) to yield the desired 1,3-disubstituted BCP ketone.[5]

Data Presentation: Substrate Scope and Yields
EntryAcyl ChlorideAlkyltrifluoroborateProductYield (%)
1Benzoyl chloridePotassium tert-butyltrifluoroborate(3-(tert-Butyl)bicyclo[1.1.1]pentan-1-yl)(phenyl)methanone64[5]
23-Fluorobenzoyl chloridePotassium tert-butyltrifluoroborate(3-(tert-Butyl)bicyclo[1.1.1]pentan-1-yl)(3-fluorophenyl)methanone46[5]
3Furan-2-carbonyl chloridePotassium tert-butyltrifluoroborate(3-(tert-Butyl)bicyclo[1.1.1]pentan-1-yl)(furan-2-yl)methanone32[5]
43-Phenylpropanoyl chloridePotassium tert-butyltrifluoroborate1-(3-(tert-Butyl)bicyclo[1.1.1]pentan-1-yl)-3-phenylpropan-1-one61[5]
5Cyclohexanecarbonyl chloridePotassium tert-butyltrifluoroborate(3-(tert-Butyl)bicyclo[1.1.1]pentan-1-yl)(cyclohexyl)methanone42[5]

Proposed Reaction Mechanism

mechanism_photoredox Ir_pc Ir(III) Photocatalyst Ir_pc_star *Ir(III) (Excited State) Ir_pc->Ir_pc_star hν (390 nm) Alkyl_BF3K R-BF₃K Ir_II Ir(II) Ir_pc_star->Ir_II SET R_radical R• (Alkyl Radical) Alkyl_BF3K->R_radical Oxidation Propellane [1.1.1]Propellane BCP_radical R-BCP• R_radical:e->BCP_radical:w + Propellane Ni_0 Ni(0)Lₙ Ni_I R-BCP-Ni(I)Lₙ BCP_radical->Ni_I + Ni(0) Ni_III R-BCP-Ni(III)(COR')ClLₙ Ni_I->Ni_III + R'COCl (Oxidative Addition) Acyl_Cl R'COCl Product R-BCP-COR' (Product) Ni_III->Product Reductive Elimination Ni_II Ni(II)Lₙ Ni_III->Ni_II Ir_II->Ir_pc Reduces Ni(II) to Ni(0)

Caption: Proposed dual catalytic cycle for BCP ketone synthesis.

Method 2: Iron-Catalyzed Kumada Cross-Coupling for C-C Bond Formation

This protocol describes the synthesis of 1,3-disubstituted BCPs where both substituents are carbon-based. It involves a two-step process: first, the synthesis of a 1-iodo-3-substituted-BCP intermediate, followed by an iron-catalyzed Kumada cross-coupling with a Grignard reagent. This method is notable for its use of an inexpensive and environmentally benign iron catalyst.[6][7]

Protocol 2A: Synthesis of 1-Iodo-3-Substituted-BCP Precursors

A scalable method for preparing 1-iodo-3-substituted-BCPs involves the light-initiated reaction of [1.1.1]propellane with alkyl iodides. This reaction can be performed in flow, is catalyst-free, and often provides products of high purity without chromatography.[2]

Materials:

  • Alkyl iodide (1.0 equiv)

  • [1.1.1]Propellane solution in Et₂O (1.2 equiv)

  • Anhydrous solvent (e.g., THF or Et₂O)

  • Flow reactor setup with a transparent tube (e.g., PFA)

  • Light source (e.g., sunlight or a suitable lamp)

General Procedure (Flow Synthesis):

  • Prepare a solution of the alkyl iodide and the [1.1.1]propellane solution in the chosen anhydrous solvent.

  • Pump the solution through the flow reactor, ensuring exposure to the light source.

  • The reaction is typically rapid; residence time should be optimized for the specific substrate.

  • Collect the reaction mixture at the outlet of the reactor.

  • Evaporate the solvent under reduced pressure. In many cases, the resulting 1-iodo-3-substituted-BCP is of sufficient purity (~90%) for direct use in the subsequent cross-coupling step.[2] If necessary, purify by column chromatography or distillation.

Protocol 2B: Iron-Catalyzed Kumada Cross-Coupling

Materials:

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon), add the 1-iodo-3-substituted-BCP (1.0 equiv), Fe(acac)₃ (10 mol%), and anhydrous THF.

  • Add TMEDA (20 mol%) to the mixture.

  • Slowly add the Grignard reagent (1.6 equiv) via syringe pump over 1 hour at room temperature. The reaction mixture typically turns dark.

  • Stir the reaction for an additional 30 minutes at room temperature after the addition is complete.

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the 1,3-disubstituted BCP.

Data Presentation: Scope of the Iron-Catalyzed Cross-Coupling
EntryIodo-BCPGrignard ReagentProductYield (%)
11-Iodo-3-phenylbicyclo[1.1.1]pentane4-Methoxyphenylmagnesium bromide1-(4-Methoxyphenyl)-3-phenylbicyclo[1.1.1]pentane85
21-Iodo-3-phenylbicyclo[1.1.1]pentane4-Fluorophenylmagnesium bromide1-(4-Fluorophenyl)-3-phenylbicyclo[1.1.1]pentane78
31-Iodo-3-phenylbicyclo[1.1.1]pentane2-Thienylmagnesium bromide1-Phenyl-3-(thiophen-2-yl)bicyclo[1.1.1]pentane72
41-Iodo-3-(4-chlorophenyl)bicyclo[1.1.1]pentanePhenylmagnesium bromide1-(4-Chlorophenyl)-3-phenylbicyclo[1.1.1]pentane81
51-Iodo-3-methylbicyclo[1.1.1]pentane4-Trifluoromethylphenylmagnesium bromide1-Methyl-3-(4-(trifluoromethyl)phenyl)bicyclo[1.1.1]pentane75
(Yields are representative and may vary based on specific reaction conditions and substrate purity)

Proposed Reaction Mechanism

mechanism_kumada Fe_III Fe(III) Precatalyst Fe_I Active Fe(I) Species Fe_III->Fe_I Reduction by Grignard Reagent Ar_Fe_II Ar-Fe(II) Fe_I->Ar_Fe_II + ArMgBr Grignard ArMgBr Iodo_BCP R-BCP-I BCP_radical R-BCP• Iodo_BCP->BCP_radical SET from Fe species Fe_II_complex [R-BCP-Fe(II)-Ar] Fe_II_complex->Fe_I Regeneration Product R-BCP-Ar (Product) Fe_II_complex->Product Reductive Elimination BCP_radical->Fe_II_complex + Ar-Fe(II) Ar_Fe_II->BCP_radical Radical Clock Substrate

References

Application Notes and Protocols for the Photochemical Synthesis of Bicyclopentyl Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of valuable bicyclopentyl building blocks utilizing various photochemical methods. The unique three-dimensional structures of these strained ring systems, particularly bicyclo[1.1.1]pentanes (BCPs) and bicyclo[2.1.0]pentanes (housanes), have garnered significant interest in medicinal chemistry as bioisosteres for aromatic rings and other common motifs, often leading to improved physicochemical properties of drug candidates.[1][2] This document outlines key photochemical strategies, including photoredox catalysis, [2+2] photocycloaddition, the di-π-methane rearrangement, and the Norrish-Yang cyclization, offering researchers the tools to incorporate these valuable scaffolds into their synthetic programs.

Photoredox Catalysis for the Synthesis of Bicyclo[1.1.1]pentanes (BCPs)

Photoredox catalysis has emerged as a powerful and versatile method for the synthesis of BCPs from [1.1.1]propellane.[2][3] This approach allows for the generation of a wide range of functionalized BCPs under mild reaction conditions with excellent functional group tolerance.[1][3]

General Reaction Scheme & Mechanism

The reaction typically involves the photoredox-catalyzed addition of organic halides to [1.1.1]propellane. The mechanism, illustrated below, involves the formation of a radical intermediate from the organic halide, which then adds to the central bond of [1.1.1]propellane.

photoredox_mechanism cluster_substrate Substrate Activation and BCP Formation PC Photocatalyst (PC) [e.g., Ir(ppy)₃] PC_excited Excited PC [Ir(ppy)₃] PC->PC_excited hν (Blue LED) PC_reduced Reduced PC⁻ [Ir(ppy)₃]⁻ PC_excited->PC_reduced R-X RX Organic Halide (R-X) PC_reduced->PC R_radical Radical (R•) RX->R_radical + PC* BCP_radical BCP Radical R_radical->BCP_radical + [1.1.1]Propellane Propellane [1.1.1]Propellane BCP_product BCP Product (R-BCP-X) BCP_radical->BCP_product + X⁻

Caption: General mechanism for photoredox-catalyzed BCP synthesis.

Quantitative Data

The following tables summarize reaction optimization and substrate scope for the photoredox-catalyzed synthesis of BCPs.

Table 1: Reaction Optimization for the Synthesis of Benzyl-BCP-Iodide [3]

EntryPhotocatalystSolventYield (%)
1fac-[Ir(ppy)₃]MeCN63
2[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆MeCN61
3Ru(bpy)₃Cl₂MeCN55
44CzIPNMeCN48
5fac-[Ir(ppy)₃]Dioxane45
6fac-[Ir(ppy)₃]THF33
7fac-[Ir(ppy)₃]Pivalonitrile87
8fac-[Ir(ppy)₃]DMF<10
9fac-[Ir(ppy)₃]DMSO<5
10NonePivalonitrileNo reaction
11fac-[Ir(ppy)₃]PivalonitrileNo reaction (dark)

Table 2: Substrate Scope for the Synthesis of Aryl and Heteroaryl BCPs [3]

R-IProduct Yield (%)
4-Iodoanisole87
1-Iodo-4-(trifluoromethyl)benzene75
2-Iodopyridine68
3-Iodopyridine72
2-Iodothiophene55
1-Iodo-4-nitrobenzene29
Experimental Protocol: Synthesis of 1-benzyl-3-iodobicyclo[1.1.1]pentane[3]
  • To an oven-dried vial equipped with a magnetic stir bar, add fac-[Ir(ppy)₃] (2.5 mol%).

  • The vial is sealed with a septum and purged with nitrogen for 10 minutes.

  • Add benzyl (B1604629) iodide (1.0 equiv) and pivalonitrile (to make a 0.1 M solution).

  • Add a solution of [1.1.1]propellane in diethyl ether (2.0 equiv).

  • The reaction mixture is irradiated with a blue LED strip (450 nm) at room temperature for 12 hours.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired product.

[2+2] Photocycloaddition for the Synthesis of Bicyclo[2.1.0]pentanes (Housanes)

The [2+2] photocycloaddition of alkenes to cyclopropenes is a powerful method for the stereoselective synthesis of highly functionalized bicyclo[2.1.0]pentanes, also known as housanes.[4] This reaction often proceeds via a triplet-sensitized mechanism, allowing for the formation of the strained bicyclic system under mild conditions.[4]

General Reaction Scheme & Mechanism

The synthesis is a two-step process starting with the formation of a cyclopropene (B1174273), followed by the photosensitized [2+2] cycloaddition with an alkene.

two_plus_two_workflow cluster_step1 Step 1: Cyclopropenation cluster_step2 Step 2: [2+2] Photocycloaddition Alkyne Alkyne Cyclopropene Cyclopropene Alkyne->Cyclopropene + Aryldiazoacetate [Ag(I) or Au(I) catalyst] Diazo Aryldiazoacetate Cyclopropene_input Cyclopropene Cyclopropene->Cyclopropene_input Alkene Alkene Housane Bicyclo[2.1.0]pentane (Housane) Cyclopropene_input->Housane + Alkene [Photocatalyst, hν (Blue LED)]

Caption: Two-step synthesis of housanes via [2+2] photocycloaddition.

The proposed mechanism for the [2+2] photocycloaddition involves energy transfer from an excited photocatalyst to the cyclopropene, generating a triplet diradical intermediate that reacts with the alkene.[4]

two_plus_two_mechanism PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited PC_excited->PC Energy Transfer Triplet_Cyclopropene Triplet Diradical Cyclopropene PC_excited->Triplet_Cyclopropene Cyclopropene Cyclopropene Cyclopropene Triplet_Diradical 1,4-Triplet Diradical Triplet_Cyclopropene->Triplet_Diradical + Alkene Alkene Alkene Singlet_Diradical 1,4-Singlet Diradical Triplet_Diradical->Singlet_Diradical Intersystem Crossing Housane Bicyclo[2.1.0]pentane Singlet_Diradical->Housane Ring Closure

Caption: Proposed mechanism for the photosensitized [2+2] cycloaddition.

Quantitative Data

The diastereoselectivity of the [2+2] photocycloaddition is often temperature-dependent.

Table 3: Optimization of [2+2] Cycloaddition of a Cyclopropene with Methyl Acrylate [4]

EntryPhotocatalystTemperature (°C)Diastereomeric Ratio (crude)Isolated Yield (%)
1--INVALID-LINK--₂25No reaction-
2[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆3573:17:1045
3[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆080:12:852
4[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆-2083:11:655
5[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆-4086:9:558

Table 4: Substrate Scope of the [2+2] Cycloaddition [4]

Cyclopropene Substituent (Ar)AlkeneDiastereomeric Ratio (crude)Isolated Yield (%)
PhenylMethyl acrylate86:9:558
4-MethoxyphenylMethyl acrylate85:10:562
4-ChlorophenylMethyl acrylate88:8:455
PhenylAcrylonitrile82:1848
PhenylVinyl phenyl sulfone90:1051
Experimental Protocol: Synthesis of a Substituted Bicyclo[2.1.0]pentane[4]
  • To a solution of the cyclopropene (1.0 equiv) in acetonitrile (B52724) (0.05 M) in a sealed tube is added the alkene (3.0 equiv).

  • The photocatalyst [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1.0 mol %) is added, and the solution is degassed with nitrogen for 15 minutes.

  • The reaction mixture is cooled to -40 °C and irradiated with a blue LED (450 nm) for 2 hours.

  • The solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the bicyclo[2.1.0]pentane product.

Di-π-Methane Rearrangement

The di-π-methane rearrangement is a photochemical reaction of a 1,4-diene that results in the formation of a vinylcyclopropane. When applied to specific cyclic dienes, this rearrangement can be a viable route to this compound structures. The reaction typically proceeds through a diradical intermediate.

Note: While a powerful tool in photochemistry, specific, high-yielding protocols for the synthesis of diverse this compound building blocks for drug discovery using this method are less commonly reported in recent literature compared to photoredox catalysis.

General Reaction Scheme

dipi_methane Start 1,4-Diene Substrate Excited Excited State Start->Excited Diradical Diradical Intermediate Excited->Diradical Rearrangement Product Vinylcyclopropane (this compound derivative) Diradical->Product Ring Closure

Caption: Simplified di-π-methane rearrangement pathway.

Experimental Protocol: General Procedure
  • A solution of the 1,4-diene in an appropriate solvent (e.g., acetone (B3395972) for sensitized reactions, or a non-absorbing solvent for direct irradiation) is prepared in a quartz reaction vessel.

  • The solution is deoxygenated by bubbling with nitrogen or argon for 30 minutes.

  • The reaction vessel is irradiated with a suitable UV light source (e.g., a medium-pressure mercury lamp) for a specified time, with cooling if necessary.

  • The progress of the reaction is monitored by TLC or GC-MS.

  • Upon completion, the solvent is removed in vacuo, and the product is purified by column chromatography or distillation.

Norrish-Yang Cyclization

The Norrish-Yang cyclization is an intramolecular photochemical reaction of ketones and aldehydes that possess an abstractable γ-hydrogen. This reaction proceeds via a 1,4-diradical intermediate to form a cyclobutanol (B46151). Judicious choice of the starting carbonyl compound can lead to the formation of bicyclic structures containing a cyclobutanol moiety, which can be further functionalized.

General Reaction Scheme

norrish_yang Ketone γ-Hydrogen containing Ketone/Aldehyde Excited_Ketone Excited Carbonyl Ketone->Excited_Ketone Diradical_1_4 1,4-Diradical Excited_Ketone->Diradical_1_4 Intramolecular H-abstraction Cyclobutanol Cyclobutanol Product (Bicyclic) Diradical_1_4->Cyclobutanol Radical Coupling

Caption: General mechanism of the Norrish-Yang cyclization.

Experimental Protocol: General Procedure
  • A solution of the carbonyl compound in a suitable solvent (e.g., benzene, acetonitrile, or tert-butanol) is placed in a photochemical reactor.

  • The solution is thoroughly deoxygenated by purging with an inert gas.

  • The reaction mixture is irradiated with UV light (typically using a mercury-vapor lamp) at a controlled temperature.

  • The reaction is monitored by an appropriate analytical technique (TLC, GC, NMR).

  • After completion, the solvent is evaporated, and the resulting cyclobutanol is isolated and purified, usually by chromatography.

References

Application Notes and Protocols for Radical-Mediated Functionalization of Bicyclopentyl Rings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the radical-mediated functionalization of bicyclo[1.1.1]pentyl (BCP) rings. The unique three-dimensional structure of the BCP moiety has positioned it as a valuable bioisostere for para-substituted phenyl rings and tert-butyl groups in drug discovery, often leading to improved physicochemical properties such as solubility and metabolic stability.[1][2] The protocols outlined below describe key radical-based methodologies for the synthesis and functionalization of BCP derivatives, enabling their incorporation into complex molecules.

Synthesis of [1.1.1]Propellane: The Gateway to BCPs

The primary precursor for the radical functionalization of the BCP core is [1.1.1]propellane, a highly strained molecule that readily undergoes ring-opening reactions with radical species. A reliable and scalable synthesis of [1.1.1]propellane is therefore crucial. The following protocol is adapted from a well-established procedure.[3]

Experimental Protocol: Synthesis of [1.1.1]Propellane

Materials:

Procedure:

  • A flame-dried, three-necked round-bottomed flask equipped with a mechanical stirrer, an addition funnel, and a vacuum adapter with an argon inlet is charged with 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (1.0 equiv) and pentane.

  • The flask is cooled to -78 °C using a dry ice/acetone bath.

  • A solution of methyllithium in diethyl ether (2.2 equiv) is added dropwise via the addition funnel over 15 minutes with vigorous stirring.

  • The reaction mixture is stirred at -78 °C for an additional 15 minutes, after which the cooling bath is replaced with an ice-water bath (0 °C).

  • Stirring is continued for 1 hour at 0 °C.

  • The volatile materials, containing the [1.1.1]propellane product, are transferred under reduced pressure to a flame-dried receiving flask cooled to -196 °C with liquid nitrogen.

  • The resulting solution of [1.1.1]propellane in pentane/ether is stored at low temperature and its concentration is determined by quantitative reaction with a known amount of thiophenol and subsequent analysis (e.g., 1H NMR or GC).[3]

Photoredox-Catalyzed Atom Transfer Radical Addition (ATRA)

Visible-light photoredox catalysis enables the generation of a wide range of radical species under mild conditions, which can then add to [1.1.1]propellane. This method is particularly useful for the synthesis of aryl- and heteroaryl-substituted BCPs, which are challenging to access using other radical initiation methods.[1][4][5][6]

General Experimental Workflow for Photoredox ATRA

experimental_workflow reagents Combine aryl/alkyl halide, [1.1.1]propellane solution, photocatalyst, and solvent in a reaction vessel. degas Degas the reaction mixture (e.g., sparging with Ar/N2 or freeze-pump-thaw). reagents->degas irradiate Irradiate with visible light (e.g., blue LEDs) with stirring at room temperature. degas->irradiate workup Aqueous workup and extraction. irradiate->workup purify Purification by column chromatography. workup->purify product Isolated functionalized BCP product. purify->product reaction_mechanism cluster_initiation Initiation cluster_propagation Propagation BEt3 + O2 BEt3 + O2 Et• Et• BEt3 + O2->Et• Et• + R-X Et• + R-X Et-X + R• Et-X + R• Et• + R-X->Et-X + R• R• R• Et• + R-X->R• BCP-R• BCP-R• R•->BCP-R• + [1.1.1]propellane R•->BCP-R• BCP-R•->R• BCP-R-X + R• BCP-R-X + R• BCP-R•->BCP-R-X + R• + R-X BCP-R-X BCP-R-X BCP-R•->BCP-R-X

References

Application Notes and Protocols: Synthesis and Applications of Bicyclopentyl Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of bicyclopentyl amines, with a particular focus on bicyclo[1.1.1]pentylamines (BCPAs), and detail their significant applications in drug discovery and development. The unique three-dimensional structure of the this compound motif offers a valuable tool for medicinal chemists to overcome challenges associated with traditional aromatic moieties, such as metabolic instability and poor solubility.

Introduction to this compound Amines as Bioisosteres

Bicyclo[1.1.1]pentanes (BCPs) have emerged as crucial non-classical bioisosteres for para-substituted benzene (B151609) rings in medicinal chemistry. Their rigid, cage-like structure provides a similar exit vector for substituents as a 1,4-disubstituted phenyl group, while introducing a higher fraction of sp³-hybridized carbon atoms. This "escape from flatland" can lead to improved physicochemical properties of drug candidates, including enhanced solubility, metabolic stability, and membrane permeability, without compromising biological activity. Bicyclo[1.1.1]pentan-1-amine and its derivatives are particularly valuable as bioisosteres for anilines, a common motif in many bioactive molecules that can be prone to metabolic liabilities.

Synthesis of Bicyclo[1.1.1]pentan-1-amine

The synthesis of the parent bicyclo[1.1.1]pentan-1-amine has been approached through various synthetic strategies. The choice of method often depends on the desired scale, available starting materials, and safety considerations. Below is a summary of common synthetic routes.

Table 1: Comparison of Synthetic Routes to Bicyclo[1.1.1]pentan-1-amine

Route NameStarting MaterialKey ReagentsReported YieldScaleReference
From [1.1.1]Propellane [1.1.1]Propellane1. Lithium diisopropylamide (LDA) 2. Di-tert-butyl azodicarboxylate 3. H₂/Pd-C~40-50% (overall)Multi-gram[1]
Schmidt Rearrangement Bicyclo[1.1.1]pentane-1-carboxylic acidSodium azide, Sulfuric acidModerateNot specified[1][2]
Hofmann Rearrangement Bicyclo[1.1.1]pentane-1-carboxamideIodosobenzeneModerateNot specified[1]
Copper-Mediated Amination 1-Iodo-bicyclo[1.1.1]pentaneAmine, Copper catalystGood to ExcellentLab scale

Experimental Protocols

Protocol 1: Synthesis of Bicyclo[1.1.1]pentan-1-amine from [1.1.1]Propellane (via hydrohydrazination)

This protocol is adapted from strain-release amination strategies and offers a scalable route.

Workflow for Synthesis of Bicyclo[1.1.1]pentan-1-amine from [1.1.1]Propellane

G start [1.1.1]Propellane step1 React with Di-tert-butyl azodicarboxylate and Phenylsilane in the presence of Mn(dpm)₃ start->step1 intermediate1 Di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate step1->intermediate1 step2 Deprotection intermediate1->step2 intermediate2 1-Bicyclo[1.1.1]pentylhydrazine step2->intermediate2 step3 Reduction intermediate2->step3 end Bicyclo[1.1.1]pentan-1-amine step3->end

Caption: Synthesis of Bicyclo[1.1.1]pentan-1-amine from [1.1.1]Propellane.

Materials:

  • [1.1.1]Propellane solution in diethyl ether

  • Di-tert-butyl azodicarboxylate (DBAD)

  • Phenylsilane

  • Manganese(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) (Mn(dpm)₃)

  • Anhydrous solvent (e.g., THF or Et₂O)

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or ether)

  • Palladium on carbon (Pd/C)

  • Hydrogen gas source

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Hydrohydrazination: To a solution of [1.1.1]propellane in anhydrous diethyl ether under an inert atmosphere, add di-tert-butyl azodicarboxylate and phenylsilane.

  • Add a catalytic amount of Mn(dpm)₃ to the reaction mixture.

  • Stir the reaction at room temperature until the starting materials are consumed (monitor by TLC or GC-MS).

  • Upon completion, quench the reaction and perform an aqueous work-up. Purify the crude product by column chromatography to yield di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate.

  • Deprotection: Dissolve the purified product in a suitable solvent and treat with a strong acid, such as HCl in dioxane, to remove the Boc protecting groups.

  • Isolate the resulting 1-bicyclo[1.1.1]pentylhydrazine salt.

  • Reduction: Subject the hydrazine (B178648) derivative to catalytic hydrogenation using Pd/C as the catalyst under a hydrogen atmosphere to cleave the N-N bond.

  • After the reaction is complete, filter off the catalyst and concentrate the filtrate to obtain bicyclo[1.1.1]pentan-1-amine, typically as its hydrochloride salt.

Protocol 2: Copper-Mediated N-Arylation of Bicyclo[1.1.1]pentan-1-amine

This protocol describes a general method for the synthesis of N-aryl bicyclo[1.1.1]pentylamines, which are common motifs in drug candidates.

Workflow for Copper-Mediated N-Arylation

G cluster_reactants Reactants start1 Bicyclo[1.1.1]pentan-1-amine reaction CuI, Ligand (e.g., DMEDA), Base (e.g., K₂CO₃), Solvent (e.g., DMF) start1->reaction start2 Aryl Halide (e.g., Aryl Bromide) start2->reaction product N-Aryl-bicyclo[1.1.1]pentan-1-amine reaction->product

Caption: General workflow for the N-arylation of BCP-amine.

Materials:

  • Bicyclo[1.1.1]pentan-1-amine

  • Aryl halide (e.g., aryl bromide or iodide)

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA) or another suitable ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous dimethylformamide (DMF) or another suitable high-boiling polar solvent

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried reaction vessel, add CuI, the aryl halide, and the base under an inert atmosphere.

  • Add the anhydrous solvent, followed by the ligand and bicyclo[1.1.1]pentan-1-amine.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-aryl-bicyclo[1.1.1]pentan-1-amine.

Applications in Drug Discovery

Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors

IDO1 is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and is a critical target in cancer immunotherapy. Overexpression of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, thereby promoting immune tolerance for cancer cells. Bicyclo[1.1.1]pentane-based scaffolds have been successfully employed to develop potent and metabolically stable IDO1 inhibitors.[3][4][5] The BCP moiety often replaces a central phenyl ring in inhibitor designs, mitigating metabolic liabilities such as amide hydrolysis.[3]

IDO1 Signaling Pathway and Inhibition

G cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (e.g., T-Cell) Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 TCell_Activation T-Cell Activation Tryptophan->TCell_Activation promotes Kynurenine Kynurenine IDO1->Kynurenine Immune_Suppression Immune Suppression IDO1->Immune_Suppression leads to Kynurenine->Immune_Suppression promotes BCP_Inhibitor BCP-based IDO1 Inhibitor BCP_Inhibitor->IDO1 inhibits

Caption: BCP-based inhibitors block the IDO1 enzyme.

Table 2: Structure-Activity Relationship (SAR) of Bicyclo[1.1.1]pentane-Derived IDO1 Inhibitors

Compound IDCore StructureR GroupHeLa Cell IC₅₀ (nM)Whole Blood IC₅₀ (nM)Reference
1 Phenyl-1.817[3]
2 Bicyclo[1.1.1]pentaneH6.545[3]
3 Bicyclo[1.1.1]pentane-CH₃4.935[3]
4 Bicyclo[1.1.1]pentane-CH₂CH₃3.228[3]
5 Bicyclo[1.1.1]pentaneCyclopropyl2.520[3]

Note: The structures are simplified to highlight the core change from a phenyl to a BCP ring and the effect of the R group on potency.

The data indicates that replacing the central phenyl ring with a bicyclo[1.1.1]pentane core maintains potent IDO1 inhibition while offering improved metabolic stability. Further optimization of the substituents on the BCP-containing scaffold can fine-tune the inhibitory activity.

Antiviral Agents

This compound amine derivatives have shown promise as antiviral agents against a range of viruses. The rigid scaffold can be decorated with various functional groups to interact with viral targets.

Bicyclol: A Case Study in Antiviral Therapy

Bicyclol is a synthetic drug with a bicyclo[3.2.1]octane core that has been approved for the treatment of chronic hepatitis B and C.[6] Its mechanism of action is thought to involve the modulation of host signaling pathways to create an anti-inflammatory and antiviral state. Specifically, Bicyclol has been shown to inhibit the ROS-mediated activation of the MAPK/NF-κB signaling pathway, which is often hijacked by viruses to promote their replication and induce inflammation.

Antiviral Signaling Pathway of Bicyclol

G HCV Hepatitis C Virus (HCV) ROS Reactive Oxygen Species (ROS) HCV->ROS induces MAPK MAPK Pathway ROS->MAPK activates NFkB NF-κB Pathway MAPK->NFkB activates Inflammation Inflammation & Viral Replication NFkB->Inflammation promotes Bicyclol Bicyclol Bicyclol->ROS inhibits

Caption: Bicyclol inhibits HCV-induced inflammation and replication.

Table 3: Antiviral Activity of this compound Amine Derivatives

Compound ClassVirusCompound IDEC₅₀CC₅₀Selectivity Index (SI)Reference
Cyclopentanepyridinones HIV-1 (IIIB)9 540 nM> 100 µM> 185[7]
Cyclopentanepyridinones HIV-1 (IIIB)10 9.09 µM74.0 µM8.14[7]
Cyclopentane Neuraminidase Inhibitors Influenza A (H1N1)RWJ-270201 ≤ 1.5 µM> 1 mM> 667[8]
Cyclopentane Neuraminidase Inhibitors Influenza BRWJ-270201 < 0.2 µM> 1 mM> 5000[8]
Bicyclol Hepatitis B Virus (HBV)Bicyclol --Clinically used[6]
Bicyclol Hepatitis C Virus (HCV)Bicyclol --Clinically used[6]

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI = CC₅₀/EC₅₀.

These data highlight the potential of this compound amine derivatives in the development of novel antiviral therapies with favorable safety profiles.

Conclusion

This compound amines, and particularly bicyclo[1.1.1]pentylamines, represent a significant advancement in medicinal chemistry. Their role as bioisosteres for aromatic systems provides a powerful strategy to enhance the drug-like properties of therapeutic candidates. The synthetic routes to these scaffolds are becoming increasingly robust and scalable, facilitating their broader application in drug discovery programs. The demonstrated success in developing potent IDO1 inhibitors and antiviral agents underscores the vast potential of this unique chemical space for addressing a wide range of diseases. These application notes and protocols are intended to serve as a valuable resource for researchers dedicated to the design and synthesis of next-generation therapeutics.

References

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling with Bicyclopentylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction utilizing bicyclopentylboronic acids and their derivatives. This class of reaction is of significant interest in medicinal chemistry for the synthesis of novel drug candidates, as the bicyclo[1.1.1]pentane (BCP) moiety is increasingly recognized as a valuable bioisostere for para-substituted benzene (B151609) rings. The introduction of this three-dimensional scaffold can lead to improved physicochemical and pharmacokinetic properties of drug molecules.

Introduction to Bicyclopentyl Scaffolds in Drug Discovery

Bicyclo[1.1.1]pentanes (BCPs) have emerged as crucial building blocks in modern drug discovery. Their rigid, rod-like structure serves as a non-aromatic bioisostere for para-substituted phenyl rings, offering a unique three-dimensional profile. The replacement of flat aromatic rings with BCP scaffolds can lead to significant improvements in a compound's properties, including:

  • Enhanced Solubility: The non-planar nature of BCPs can disrupt crystal packing, leading to increased solubility.

  • Improved Metabolic Stability: BCPs are generally less susceptible to oxidative metabolism compared to electron-rich aromatic rings.

  • Favorable Pharmacokinetic Profile: The incorporation of BCPs can positively influence absorption, distribution, metabolism, and excretion (ADME) properties.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for creating carbon-carbon bonds, and its application to BCP-boronic acid derivatives allows for the efficient incorporation of this valuable scaffold into a wide range of molecular architectures.

The Suzuki-Miyaura Reaction: A General Overview

The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or boronic ester) and an organic halide or triflate. The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. A base is required to activate the organoboron species for the transmetalation step.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the Suzuki-Miyaura cross-coupling of bicyclo[1.1.1]pentyl (BCP) boronic acid derivatives with various aryl and heteroaryl halides, as reported in the literature.

Table 1: Suzuki-Miyaura Coupling of BCP Pinacol (B44631) Boronates with Aryl Bromides [1][2]

EntryAryl BromideCatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂cataCXium ACs₂CO₃Toluene (B28343)1001285
24-BromobenzonitrilePd(OAc)₂cataCXium ACs₂CO₃Toluene1001278
31-Bromo-4-(trifluoromethyl)benzenePd(OAc)₂cataCXium ACs₂CO₃Toluene1001281
4Methyl 4-bromobenzoatePd(OAc)₂cataCXium ACs₂CO₃Toluene1001275
5Loratadine-derived bromidePd(OAc)₂cataCXium ACs₂CO₃Toluene1001249[2]

Table 2: Modified Protocol for Sterically Hindered BCP Boronic Esters [3]

EntryAryl HalideCatalystAdditiveBaseSolventTemp. (°C)Time (h)Yield (%)
11-Iodo-4-nitrobenzenePdCl₂(dppf)Cu₂OK₃PO₄1,4-Dioxane (B91453)802476
24-IodoanisolePdCl₂(dppf)Cu₂OK₃PO₄1,4-Dioxane802468
32-BromopyridinePdCl₂(dppf)Cu₂OK₃PO₄1,4-Dioxane802455

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of BCP Pinacol Boronate with an Aryl Bromide

This protocol is a representative example based on successful couplings reported in the literature.[1][2]

Materials:

  • Bicyclo[1.1.1]pentane-1-boronic acid pinacol ester

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • cataCXium A (di(1-adamantyl)-n-butylphosphine)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Argon or Nitrogen gas

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware and purification equipment (e.g., silica (B1680970) gel for column chromatography)

Procedure:

  • To a Schlenk tube under an inert atmosphere (argon or nitrogen), add the bicyclo[1.1.1]pentane-1-boronic acid pinacol ester (1.2 equiv.), the aryl bromide (1.0 equiv.), cesium carbonate (2.0 equiv.), palladium(II) acetate (2 mol%), and cataCXium A (4 mol%).

  • Add anhydrous toluene to the reaction vessel to achieve a suitable concentration (typically 0.1 M with respect to the aryl bromide).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound-aryl compound.

Modified Protocol for Sterically Hindered BCP Boronic Esters

This modified protocol is suitable for more challenging or sterically hindered substrates.[3]

Materials:

  • Sterically hindered BCP boronic ester

  • Aryl halide (e.g., 1-iodo-4-nitrobenzene)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Copper(I) oxide (Cu₂O)

  • Potassium phosphate (B84403) (K₃PO₄)

  • Anhydrous 1,4-dioxane

  • Argon or Nitrogen gas

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the BCP boronic ester (1.5 equiv.), the aryl halide (1.0 equiv.), potassium phosphate (3.0 equiv.), PdCl₂(dppf) (5 mol%), and copper(I) oxide (1.5 equiv.).

  • Add anhydrous 1,4-dioxane to the reaction vessel.

  • Seal the Schlenk tube and heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction for completion (typically 24 hours).

  • Follow the workup and purification steps as described in the general protocol (Section 4.1).

Visualizations

The following diagrams illustrate the key processes involved in the Suzuki-Miyaura cross-coupling of bicyclopentylboronic acids.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (Aryl Halide) pd_complex R¹-Pd(II)L₂(X) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R²-B(OR)₂ (Bicyclopentylboronic Ester) + Base pd_intermediate R¹-Pd(II)L₂(R²) transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Reactants reaction_setup Reaction Setup (Inert Atmosphere) start->reaction_setup heating Heating and Stirring reaction_setup->heating monitoring Reaction Monitoring (TLC, GC-MS, etc.) heating->monitoring workup Aqueous Workup monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Conclusion

The Suzuki-Miyaura cross-coupling of bicyclopentylboronic acids and their esters is a robust and highly valuable transformation for the synthesis of novel, three-dimensional molecules in the context of drug discovery and development. The protocols provided herein offer a solid starting point for researchers to incorporate the BCP scaffold into their target molecules, potentially leading to compounds with improved pharmaceutical properties. Further optimization of reaction conditions may be necessary for specific substrate combinations.

References

Application Notes and Protocols for the Synthesis of Bicyclopentyl-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of peptides incorporating bicyclopentyl amino acids. The inclusion of rigid this compound moieties, such as those derived from bicyclo[1.1.1]pentane and bicyclo[2.2.1]heptane, into peptide scaffolds is a burgeoning strategy in medicinal chemistry. This modification can enhance metabolic stability, modulate receptor binding affinity and selectivity, and provide unique conformational constraints, making these peptides attractive candidates for drug discovery and development.

Introduction

This compound-containing amino acids are non-canonical amino acids that serve as valuable building blocks in peptide and medicinal chemistry. The rigid, three-dimensional structure of the bicyclopentane core can impart favorable pharmacokinetic and pharmacodynamic properties to peptides. For instance, the bicyclo[1.1.1]pentane scaffold is recognized as a bioisostere for para-substituted phenyl rings, offering an escape from "flatland" and potentially improving solubility and metabolic stability. Similarly, the bicyclo[2.2.1]heptane (norbornane) framework provides a conformationally constrained backbone that can mimic or induce specific secondary structures, such as γ-turns, in peptides.

This document outlines the synthesis of key Fmoc-protected this compound amino acid building blocks and their subsequent incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques. Detailed protocols for synthesis, purification, and characterization are provided to guide researchers in this specialized area of peptide chemistry.

Data Presentation

Table 1: Summary of Yields for Key Synthetic Steps

StepCompoundStarting MaterialTypical Yield (%)Reference(s)
Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic AcidBicyclo[1.1.1]pentane-1,3-dicarboxylic Acid1,1-Bis(chloromethyl)-2,2-dibromocyclopropane45-51[1]
Monoesterification of BCP Dicarboxylic Acid3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic AcidBicyclo[1.1.1]pentane-1,3-dicarboxylic Acid83[2]
Synthesis of Fmoc-3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylic AcidFmoc-3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylic AcidPrecursor amino acidHigh[3]
On-Resin Cyclization of a HexapeptideCyclohexapeptideLinear hexapeptide precursor13-63[4]
Solid-Phase Synthesis of BradykininBradykinin (crude)Fmoc-Arg(Pbf)-OH77% purity[5]

Experimental Protocols

Protocol 1: Synthesis of Fmoc-3-aminobicyclo[1.1.1]pentane-1-carboxylic Acid

This protocol is based on the multi-gram scale synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP) followed by functional group manipulations.[1][2][6]

Step 1: Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (1)

The synthesis begins with the large-scale preparation of the BCP core.[6] This involves a photochemical reaction of propellane followed by a haloform reaction.

Step 2: Monoesterification of BCP (2)

  • Dissolve Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1) (1.0 eq) in methanol.

  • Add thionyl chloride (3.0 eq) dropwise at 20-40 °C.

  • Stir the mixture at room temperature overnight.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in a 1:1 mixture of hexane (B92381) and methyl tert-butyl ether and filter through silica (B1680970) gel.

  • Concentrate the filtrate to yield 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid (2).

Step 3: Curtius Rearrangement and Boc Protection (3)

  • Dissolve the monoester (2) (1.0 eq) in tert-butanol.

  • Add triethylamine (B128534) (1.2 eq) and diphenylphosphoryl azide (B81097) (1.1 eq).

  • Heat the mixture at 85 °C for 24 hours.

  • After cooling, concentrate the mixture and perform an aqueous workup with ethyl acetate (B1210297) and saturated sodium bicarbonate solution.

  • Dry the organic layer over sodium sulfate, filter, and concentrate to yield the Boc-protected amino acid.

Step 4: Fmoc Protection

  • Remove the Boc protecting group using standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

  • Dissolve the resulting free amine in a suitable solvent (e.g., 1,4-dioxane/water).

  • Add Fmoc-OSu (1.1 eq) and a base such as sodium bicarbonate.

  • Stir the reaction mixture at room temperature until completion.

  • Perform an aqueous workup and purify by column chromatography to obtain Fmoc-3-aminobicyclo[1.1.1]pentane-1-carboxylic acid.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound Amino Acids

This protocol outlines the manual Fmoc-based SPPS for incorporating the synthesized this compound amino acids into a peptide chain.[7]

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-protected proteinogenic amino acids

  • Fmoc-protected this compound amino acid

  • Deprotection solution: 20% piperidine (B6355638) in N,N-dimethylformamide (DMF)

  • Coupling reagents: HBTU/HOBt or HATU/HOAt in DMF

  • Activator base: N,N-diisopropylethylamine (DIPEA) in DMF

  • Washing solvents: DMF, dichloromethane (B109758) (DCM), methanol

  • Cleavage cocktail: e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with the deprotection solution for 3 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF.

  • Coupling:

    • Pre-activate the Fmoc-amino acid (3 eq) with the coupling reagent (2.9 eq) and DIPEA (6 eq) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours. For bulky this compound amino acids, a double coupling (repeating the coupling step) or extended coupling time may be necessary to ensure complete reaction.[8]

    • Monitor the coupling completion using a Kaiser test.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation: Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Protocol 3: Peptide Purification and Analysis

Purification by RP-HPLC:

  • Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[9][10][11][12]

  • Use a gradient of acetonitrile (B52724) in water with 0.1% TFA as a mobile phase.

  • Collect fractions and analyze by analytical RP-HPLC to pool the pure fractions.

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Analysis by Mass Spectrometry and NMR:

  • Confirm the molecular weight of the purified peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[13]

  • Characterize the structure and confirm the incorporation of the this compound amino acid using 1H and 13C NMR spectroscopy. The unique signals of the bicyclopentane cage protons and carbons can be used for verification.[4][14]

Mandatory Visualization

SPPS_Workflow cluster_Resin_Prep Resin Preparation cluster_Synthesis_Cycle Synthesis Cycle (Repeated) cluster_Final_Steps Final Steps Resin Solid Support (Resin) Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Wash2->Deprotection Next Cycle Cleavage Cleavage from Resin & Side-chain Deprotection Wash2->Cleavage Final Cycle Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (MS, NMR) Purification->Analysis

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

BCP_AA_Synthesis Propellane [1.1.1]Propellane BCP_Dicarboxylic_Acid Bicyclo[1.1.1]pentane- 1,3-dicarboxylic Acid Propellane->BCP_Dicarboxylic_Acid Photochemistry, Haloform Rxn Monoester Monoester Derivative BCP_Dicarboxylic_Acid->Monoester Esterification Boc_AA Boc-protected This compound Amino Acid Monoester->Boc_AA Curtius Rearrangement, Boc Protection Fmoc_AA Fmoc-protected This compound Amino Acid Boc_AA->Fmoc_AA Boc Deprotection, Fmoc Protection

Caption: Synthesis of Fmoc-Bicyclopentyl Amino Acid.

References

Application of Bicyclopentyl in Fragment-Based Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bicyclopentyl Fragments in FBDD

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach utilizes small, low molecular weight molecules, or "fragments," to probe the binding sites of biological targets. One such class of fragments that has garnered significant interest is the this compound scaffold, particularly bicyclo[1.1.1]pentane (BCP). BCPs are recognized as valuable three-dimensional (3D) fragments that can serve as bioisosteres for commonly used motifs in drug discovery, such as para-substituted phenyl rings, tert-butyl groups, and internal alkynes.[1][2][3]

The utility of this compound fragments lies in their ability to confer improved physicochemical properties to drug candidates.[4] Their rigid, sp³-rich nature can lead to enhanced aqueous solubility, greater metabolic stability, and a reduction in non-specific binding, thereby addressing common challenges in drug development.[1][4][5] The unique geometry of the this compound core also allows for the exploration of chemical space in a more three-dimensional manner, potentially leading to novel interactions with the target protein and improved selectivity.[4][6]

These application notes provide an overview of the use of this compound fragments in FBDD, including protocols for library design, screening, and hit-to-lead optimization.

Designing a this compound Fragment Library

A well-designed fragment library is crucial for the success of an FBDD campaign. For this compound fragments, the library should adhere to the "Rule of Three" while maximizing chemical diversity and ensuring synthetic tractability.

Key Physicochemical Properties for a this compound Fragment Library:

PropertyRecommended ValueRationale
Molecular Weight (MW) < 300 DaEnsures fragments are small enough to bind efficiently to small pockets on the protein surface.[7][8]
cLogP < 3Promotes aqueous solubility and reduces the likelihood of non-specific binding.[7][8]
Number of Hydrogen Bond Donors ≤ 3Maintains a balance between binding interactions and good membrane permeability.[7]
Number of Hydrogen Bond Acceptors ≤ 3Important for specific interactions with the target protein.[7]
Number of Rotatable Bonds ≤ 3The rigidity of the this compound core naturally limits the number of rotatable bonds, reducing the entropic penalty upon binding.[9]
Topological Polar Surface Area (TPSA) < 60 ŲContributes to good cell permeability.

Application Notes: A Hypothetical FBDD Campaign for Kinase X

This section outlines a representative workflow for the application of a this compound fragment library in a drug discovery project targeting a hypothetical protein, Kinase X.

Primary Screening using Surface Plasmon Resonance (SPR)

The initial phase involves a primary screen of the this compound fragment library to identify binders to Kinase X. SPR is a sensitive, label-free technique well-suited for detecting the weak interactions typical of fragment binding.

Objective: To identify this compound fragments that bind to Kinase X and determine their dissociation constants (KD).

Results: From a library of 500 this compound fragments, 25 initial hits were identified with KD values in the range of 100 µM to 2 mM.

Hit Validation and Characterization using Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is employed as an orthogonal method to validate the hits from the primary screen and to gain structural insights into their binding mode. Saturation Transfer Difference (STD) NMR and 1H-15N HSQC experiments are particularly useful.

Objective: To confirm the binding of the primary hits and to identify the residues of Kinase X involved in the interaction.

Results: Of the 25 primary hits, 18 were confirmed as binders by NMR. Chemical shift perturbations in the 1H-15N HSQC spectra indicated that the fragments bind in the ATP-binding pocket of Kinase X.

Structural Biology: X-ray Co-crystallography

To enable structure-based drug design, co-crystal structures of the most promising fragment hits with Kinase X are determined.

Objective: To obtain high-resolution 3D structures of the fragment-protein complexes to guide hit-to-lead optimization.

Results: Co-crystal structures were successfully obtained for 5 of the validated hits, revealing key interactions between the this compound fragments and the hinge region of the kinase. The this compound core was observed to occupy a hydrophobic pocket, with functional groups making specific hydrogen bonds.

Hit-to-Lead Optimization

The validated and structurally characterized fragment hits serve as starting points for optimization into more potent lead compounds. Common strategies include fragment growing, linking, and merging.[7]

Objective: To increase the potency and selectivity of the initial fragment hits while maintaining favorable physicochemical properties.

Illustrative Quantitative Data for Hit-to-Lead Optimization:

The following table presents hypothetical data for the optimization of a this compound fragment hit.

CompoundStructureKD (µM)Ligand Efficiency (LE)Lipophilic Ligand Efficiency (LLE)
Fragment Hit 1 BCP-NH28500.422.1
Grown Compound 1a BCP-NH-CO-Pyridine750.383.5
Grown Compound 1b BCP-NH-SO2-Thiophene220.404.2
Lead Compound 1c BCP-NH-CO-4-F-Pyridine0.50.355.8

Ligand Efficiency (LE) = -ΔG / Nheavy_atoms[10][11] Lipophilic Ligand Efficiency (LLE) = pIC50 - cLogP

Case Study: Bicyclo[1.1.1]pentane as a Phenyl Bioisostere in IDO1 Inhibitors

A published study on the discovery of indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors provides a real-world example of the application of the this compound motif.[1] In this work, the replacement of a phenyl ring with a bicyclo[1.1.1]pentane core led to a significant improvement in metabolic stability while maintaining high potency.

Structure-Activity Relationship (SAR) Data for IDO1 Inhibitors: [1]

CompoundHeLa IC50 (nM)Human Whole Blood IC50 (nM)Rat Microsomal T1/2 (min)
Phenyl Analog 15120< 5
This compound Analog 35180110

These data clearly demonstrate the benefit of incorporating the this compound scaffold to mitigate metabolic liabilities.[1]

Experimental Protocols

Protocol 1: Synthesis of a this compound Fragment Library

This protocol provides a general scheme for the synthesis of a diverse library of this compound fragments, starting from commercially available bicyclo[1.1.1]pentane-1-carboxylic acid.

Materials:

  • Bicyclo[1.1.1]pentane-1-carboxylic acid

  • Oxalyl chloride

  • Various amines, alcohols, and other nucleophiles

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Acid Chloride Formation: To a solution of bicyclo[1.1.1]pentane-1-carboxylic acid in DCM, add oxalyl chloride dropwise at 0 °C. Stir for 2 hours at room temperature. Remove the solvent under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling (Example): Dissolve the crude acid chloride in DCM. In a separate flask, dissolve the desired amine and TEA in DCM. Add the acid chloride solution dropwise to the amine solution at 0 °C. Stir for 4 hours at room temperature.

  • Work-up and Purification: Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over sodium sulfate (B86663) and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired this compound amide fragment.

  • Library Generation: Repeat the coupling reaction with a diverse set of amines, alcohols, and other nucleophiles to generate a library of this compound fragments with varied functional groups.

Protocol 2: Primary Fragment Screening by Surface Plasmon Resonance (SPR)

This protocol outlines a general procedure for screening a this compound fragment library against a target protein using SPR.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified target protein

  • This compound fragment library dissolved in DMSO

  • SPR running buffer (e.g., HBS-EP+)

  • Immobilization reagents (EDC, NHS)

Procedure:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.

  • Fragment Screening: Prepare a series of dilutions for each fragment in the running buffer. Inject the fragment solutions over the immobilized protein surface.

  • Data Collection: Monitor the change in response units (RU) upon fragment binding and dissociation.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., steady-state affinity) to determine the dissociation constant (KD) for each fragment. Hits are typically defined as fragments with a KD in the desired range (e.g., < 2 mM).

Protocol 3: Hit Validation by 1H-15N HSQC NMR

This protocol describes the use of 1H-15N Heteronuclear Single Quantum Coherence (HSQC) NMR to validate fragment hits.

Materials:

  • NMR spectrometer equipped with a cryoprobe

  • 15N-labeled target protein

  • Fragment hits from the primary screen

  • NMR buffer (e.g., phosphate (B84403) buffer in D2O)

Procedure:

  • Reference Spectrum: Acquire a 1H-15N HSQC spectrum of the 15N-labeled protein in the absence of any fragment.

  • Titration: Add increasing concentrations of a fragment hit to the protein sample and acquire a 1H-15N HSQC spectrum at each concentration.

  • Data Analysis: Overlay the spectra and analyze the chemical shift perturbations (CSPs) of the protein's amide resonances. Significant and dose-dependent CSPs for specific residues confirm binding and can map the binding site.

Visualizations

FBDD_Workflow cluster_0 Library Design & Synthesis cluster_1 Screening & Hit ID cluster_2 Hit Validation & Characterization cluster_3 Hit-to-Lead Optimization Lib_Design Fragment Library Design Lib_Synth Library Synthesis Lib_Design->Lib_Synth Screening Primary Screen (e.g., SPR) Lib_Synth->Screening Hit_ID Hit Identification Screening->Hit_ID Validation Hit Validation (e.g., NMR) Hit_ID->Validation Structure Structural Biology (X-ray/NMR) Validation->Structure H2L Hit-to-Lead (Growing, Linking) Structure->H2L Lead_Opt Lead Optimization H2L->Lead_Opt Kinase_Signaling_Pathway Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK KinaseX Kinase X ERK->KinaseX Substrate Substrate Protein KinaseX->Substrate Cell_Growth Cell Growth & Proliferation Substrate->Cell_Growth BCP_Inhibitor This compound Inhibitor BCP_Inhibitor->KinaseX Hit_to_Lead_Strategies cluster_growing Fragment Growing cluster_linking Fragment Linking Start Fragment Hit (BCP Core) Grow_Vector Identify Growth Vector Start->Grow_Vector Linker Design Linker Start->Linker Adjacent Binding Site Add_Group Add Functional Group Grow_Vector->Add_Group Grown_Compound Grown Compound Add_Group->Grown_Compound Fragment2 Second Fragment Hit Fragment2->Linker Linked_Compound Linked Compound Linker->Linked_Compound

References

Revolutionizing Drug Design: Bicyclopentyl Moieties as Powerful Tools for Enhancing Pharmacokinetic Profiles

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction:

In the landscape of modern drug discovery, the optimization of a molecule's pharmacokinetic (PK) properties is a critical determinant of its clinical success. Poor absorption, rapid metabolism, and low permeability can terminate the development of otherwise potent therapeutic candidates. A paradigm shift towards three-dimensional molecular architectures has introduced novel strategies to overcome these hurdles. Among these, the incorporation of bicyclopentyl moieties, particularly bicyclo[1.1.1]pentane (BCP), as bioisosteric replacements for traditional aromatic rings, has emerged as a transformative approach. This document provides a detailed overview, quantitative data, and experimental protocols for leveraging this compound groups to improve the solubility, metabolic stability, and permeability of drug candidates.

The this compound Advantage: A Paradigm Shift from "Flatland"

The replacement of planar aromatic rings, such as a phenyl group, with saturated, rigid this compound scaffolds offers several distinct advantages in drug design. This strategy, often termed "escaping from flatland," introduces a three-dimensional character to the molecule, which can profoundly and positively influence its interaction with biological systems and its overall physicochemical properties.[1]

The most significant benefits observed with the introduction of a this compound moiety, primarily the well-studied bicyclo[1.1.1]pentane (BCP) as a para-phenyl bioisostere, include:

  • Enhanced Aqueous Solubility: The rigid, saturated nature of the this compound core disrupts the planar stacking that can occur with aromatic rings, often leading to a significant increase in aqueous solubility. This is a crucial factor for improving oral bioavailability and formulation development.[2]

  • Improved Metabolic Stability: Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. The C-H bonds on the strained this compound cage are generally less prone to enzymatic attack, resulting in increased metabolic stability and a longer in vivo half-life.[2][3]

  • Increased Cell Permeability: The three-dimensional structure and altered polarity imparted by the this compound group can enhance a molecule's ability to traverse cell membranes, a key factor for oral absorption and reaching intracellular targets.[2]

  • Maintained or Improved Potency: In many instances, the rigid this compound scaffold effectively mimics the exit vectors of a para-substituted phenyl ring, allowing for the retention of crucial binding interactions with the target protein and thus preserving biological activity.

While bicyclo[1.1.1]pentane is the most extensively studied, other bridged systems such as bicyclo[2.1.1]hexane and bicyclo[2.2.1]heptane are also being investigated as bioisosteres for meta- and ortho-substituted phenyl rings, respectively, and have shown promise in improving metabolic stability and oral pharmacokinetic profiles.[4][5][6]

Data Presentation: this compound Moieties in Action

The following tables summarize the quantitative improvements in pharmacokinetic properties observed in various drug candidates upon the replacement of a phenyl ring with a bicyclo[1.1.1]pentane (BCP) moiety.

Table 1: Improvement in Aqueous Solubility

Drug Candidate/TargetOriginal MoietyThis compound MoietyFold Increase in SolubilityReference
γ-Secretase Inhibitorp-fluorophenylBicyclo[1.1.1]pentyl32.7x (at pH 7.4)[7]
LpPLA2 InhibitorPhenylBicyclo[1.1.1]pentyl9x (kinetic solubility)[8]
Buclizine AnaloguePhenylBicyclo[1.1.1]pentyl2.5x[9]

Table 2: Enhancement of Metabolic Stability

Drug Candidate/TargetOriginal MoietyThis compound MoietyImprovement MetricReference
Leflunomide AnaloguePhenylBicyclo[1.1.1]pentylMarkedly improved half-life in human and rat liver microsomes
IDO1 InhibitorPhenylBicyclo[1.1.1]pentylMitigated amide hydrolysis, leading to improved metabolic stability[10]
Buclizine AnaloguePhenylBicyclo[1.1.1]pentylIncreased half-life (t½) from 20 to 35 min in human liver microsomes[9]

Table 3: Improvement in Cell Permeability

Drug Candidate/TargetOriginal MoietyThis compound MoietyPermeability (Papp)Reference
γ-Secretase Inhibitorp-fluorophenylBicyclo[1.1.1]pentylSignificantly improved passive permeability[7]
LpPLA2 InhibitorPhenylBicyclo[1.1.1]pentyl705 nm/s (BCP) vs. 230 nm/s (Phenyl)[8]

Experimental Protocols

Detailed methodologies for assessing the key pharmacokinetic parameters are provided below. These protocols are foundational for evaluating the impact of incorporating a this compound moiety into a drug candidate.

Protocol 1: Aqueous Solubility (Kinetic Shake-Flask Method)

This method is suitable for high-throughput screening of compound solubility in the early stages of drug discovery.

1. Materials:

  • Test compound and reference compounds.
  • Dimethyl sulfoxide (B87167) (DMSO), analytical grade.
  • Phosphate-buffered saline (PBS), pH 7.4.
  • 96-well microtiter plates (polypropylene for sample preparation, UV-transparent for analysis).
  • Plate shaker.
  • Centrifuge with a plate rotor.
  • UV-Vis spectrophotometer plate reader or LC-MS/MS system.

2. Procedure:

  • Prepare a 10 mM stock solution of the test compound in DMSO.
  • In a 96-well polypropylene (B1209903) plate, add 198 µL of PBS (pH 7.4) to each well.
  • Add 2 µL of the 10 mM compound stock solution to the PBS, resulting in a final concentration of 100 µM with 1% DMSO.
  • Seal the plate and shake at room temperature for 2 hours.
  • Centrifuge the plate at 3000 x g for 20 minutes to pellet any precipitated compound.
  • Carefully transfer a known volume of the supernatant to a UV-transparent 96-well plate.
  • Determine the concentration of the dissolved compound by measuring the UV absorbance at a predetermined wavelength or by using a calibrated LC-MS/MS method.
  • The measured concentration represents the kinetic aqueous solubility.

Protocol 2: In Vitro Metabolic Stability (Liver Microsome Assay)

This assay measures the rate of disappearance of a compound when incubated with liver microsomes, providing an indication of its metabolic clearance.

1. Materials:

  • Pooled human liver microsomes (or from other species of interest).
  • Test compound and positive control (e.g., a rapidly metabolized compound like verapamil).
  • Phosphate (B84403) buffer (0.1 M, pH 7.4).
  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
  • Acetonitrile (B52724) with an internal standard for quenching and analysis.
  • 96-well plates.
  • Incubator (37°C).
  • LC-MS/MS system.

2. Procedure:

  • Prepare a working solution of the test compound at 2x the final concentration in phosphate buffer.
  • Prepare a suspension of liver microsomes in phosphate buffer.
  • In a 96-well plate, add the liver microsome suspension.
  • Pre-incubate the plate at 37°C for 5 minutes.
  • Initiate the metabolic reaction by adding the NADPH regenerating system.
  • Immediately after adding the NADPH system, add the 2x compound working solution to achieve the final desired concentration (typically 1 µM).
  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
  • Centrifuge the plate to precipitate proteins.
  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
  • Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k.

Protocol 3: Cell Permeability (Parallel Artificial Membrane Permeability Assay - PAMPA)

PAMPA is a high-throughput, non-cell-based assay to predict passive membrane permeability.

1. Materials:

  • PAMPA plate system (a donor plate with a filter membrane and an acceptor plate).
  • Phosphatidylcholine in dodecane (B42187) solution (or other suitable lipid mixture).
  • Test compound and reference compounds (high and low permeability controls).
  • PBS (pH 7.4 for the acceptor buffer, and a different pH, e.g., 5.0, for the donor buffer to mimic the gastrointestinal tract).
  • DMSO.
  • Plate shaker.
  • LC-MS/MS or UV-Vis plate reader.

2. Procedure:

  • Coat the filter membrane of the donor plate with the lipid solution and allow the solvent to evaporate.
  • Fill the wells of the acceptor plate with PBS (pH 7.4).
  • Prepare the test compound solutions in the donor buffer (e.g., PBS pH 5.0) with a low percentage of DMSO.
  • Place the donor plate onto the acceptor plate, creating a "sandwich".
  • Incubate the plate sandwich at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).
  • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
  • The apparent permeability coefficient (Papp) is calculated using the following equation:

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound moieties in drug discovery.

experimental_workflow cluster_synthesis Compound Synthesis cluster_testing Pharmacokinetic Testing cluster_analysis Data Analysis & Decision start Drug Candidate (with Phenyl Ring) synth Bioisosteric Replacement (Phenyl -> this compound) start->synth sol Aqueous Solubility Assay synth->sol met Metabolic Stability Assay synth->met perm Permeability Assay (PAMPA) synth->perm data Compare PK Data (Original vs. BCP Analogue) sol->data met->data perm->data decision Improved PK Profile? data->decision end_good Advance to In Vivo Studies decision->end_good Yes end_bad Further Optimization decision->end_bad No

Caption: Experimental workflow for evaluating this compound analogues.

logical_relationship cluster_issues Pharmacokinetic Liabilities cluster_outcomes Improved Properties parent Phenyl-Containing Lead Compound solubility Poor Solubility parent->solubility metabolism Metabolic Instability parent->metabolism permeability Low Permeability parent->permeability bcp Introduce this compound Moiety solubility->bcp metabolism->bcp permeability->bcp imp_sol Increased Solubility bcp->imp_sol imp_met Enhanced Metabolic Stability bcp->imp_met imp_perm Improved Permeability bcp->imp_perm

Caption: Rationale for using this compound moieties.

Conclusion

The strategic incorporation of this compound moieties, particularly bicyclo[1.1.1]pentane, represents a powerful and validated strategy for overcoming common pharmacokinetic challenges in drug discovery. By moving away from planar aromatic systems, researchers can significantly enhance the aqueous solubility, metabolic stability, and cell permeability of their lead compounds, thereby increasing the probability of developing successful clinical candidates. The provided data and protocols serve as a valuable resource for scientists aiming to implement this innovative approach in their drug design endeavors.

References

Bicyclopentyl as a t-Butyl Isostere in Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic properties is a cornerstone of drug discovery. Isosteric and bioisosteric replacements are key tools in this process, allowing for the fine-tuning of molecular properties while retaining or enhancing biological activity. The tert-butyl (t-butyl) group, a common substituent in drug candidates, is often introduced to confer metabolic stability and fill hydrophobic pockets in target proteins. However, its lipophilicity can lead to poor solubility, increased non-specific binding, and potential metabolic liabilities through oxidation of its methyl groups.

The bicyclo[1.1.1]pentyl (BCP) moiety has emerged as a valuable non-classical bioisostere for the t-butyl group.[1][2] This rigid, three-dimensional scaffold can mimic the steric bulk of a t-butyl group while offering a distinct and often improved physicochemical profile. Replacing a t-butyl group with a bicyclopentyl group can lead to enhanced aqueous solubility, improved metabolic stability, and increased passive permeability, thereby addressing some of the key challenges associated with the t-butyl motif.[2][3]

These application notes provide a comprehensive overview of the use of this compound as a t-butyl isostere, including comparative data, detailed experimental protocols for property evaluation, and a discussion of its application in a relevant signaling pathway.

Rationale for this compound as a t-Butyl Isostere

The this compound group serves as an excellent mimic of the t-butyl group due to its similar steric footprint. However, its unique cage-like structure and higher sp³ character impart distinct physicochemical properties.

Structural Comparison of t-Butyl and this compound Groups

cluster_tbutyl t-Butyl Group cluster_bcp This compound Group tBu_C C tBu_Me1 CH₃ tBu_C->tBu_Me1 tBu_Me2 CH₃ tBu_C->tBu_Me2 tBu_Me3 CH₃ tBu_C->tBu_Me3 tBu_R R tBu_C->tBu_R BCP_C1 C BCP_C2 CH₂ BCP_C1->BCP_C2 BCP_C3 C BCP_C1->BCP_C3 BCP_C4 CH₂ BCP_C1->BCP_C4 BCP_C5 CH BCP_C2->BCP_C5 BCP_C3->BCP_C5 BCP_R R BCP_C3->BCP_R BCP_C4->BCP_C5 cluster_inhibitor Inhibitor Binding TAK1 TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 phosphorylates p38 p38 MAP Kinase MKK3_6->p38 phosphorylates MK2 MK2 p38->MK2 phosphorylates TNFa TNF-α Production MK2->TNFa leads to Inflammation Inflammation TNFa->Inflammation BindingPocket Hydrophobic Pocket (DFG-out conformation) tButyl t-Butyl Group tButyl->BindingPocket occupies BCP This compound Isostere BCP->BindingPocket occupies (isostere) Inhibitor Inhibitor Inhibitor->BindingPocket binds to Start Bicyclo[1.1.1]pentane- 1,3-dicarboxylic Acid Step1 Monoesterification (e.g., SOCl₂, MeOH) Start->Step1 Intermediate1 3-(Methoxycarbonyl)bicyclo[1.1.1] pentane-1-carboxylic Acid Step1->Intermediate1 Step2 Curtius Rearrangement (e.g., DPPA, t-BuOH, heat) Intermediate1->Step2 Intermediate2 tert-Butyl (3-(methoxycarbonyl) bicyclo[1.1.1]pentan-1-yl)carbamate Step2->Intermediate2 Step3 Hydrolysis (e.g., LiOH) Intermediate2->Step3 Intermediate3 3-((tert-Butoxycarbonyl)amino) bicyclo[1.1.1]pentane-1-carboxylic Acid Step3->Intermediate3 Step4 Amide Coupling or Further Functionalization Intermediate3->Step4 Final Target BCP-containing Drug Analogue Step4->Final

References

Application Notes and Protocols for the Analysis of Bicyclopentyl Mixtures by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclopentyl and its derivatives are important structural motifs in medicinal chemistry and materials science. Accurate and reliable analytical methods are crucial for the characterization, quantification, and quality control of these compounds. This document provides detailed application notes and experimental protocols for the analysis of this compound mixtures using two powerful chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed to provide robust and reproducible results for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) Method

Application Note: Normal-phase HPLC is a suitable technique for the separation of non-polar hydrocarbons like this compound and its isomers. This method utilizes a polar stationary phase and a non-polar mobile phase. The separation is based on the weak interactions of the non-polar analytes with the polar stationary phase. Compounds with slight differences in their three-dimensional structure and polarity will exhibit different retention times, allowing for their separation and quantification. A Refractive Index Detector (RID) is often employed for the detection of saturated hydrocarbons as they lack a UV chromophore.

Experimental Protocol: Normal-Phase HPLC

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound mixture into a 10 mL volumetric flask.

  • Dissolve the sample in n-hexane and make up to the mark.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

2. HPLC Instrumentation and Conditions:

  • Instrument: Agilent 1260 Infinity II LC System or equivalent.

  • Column: Amino Propylsilane bonded to silica (B1680970) (NH2), 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: 100% n-Hexane (HPLC grade).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Detector: Refractive Index Detector (RID), maintained at 35 °C.

  • Run Time: 20 minutes.

3. Calibration:

  • Prepare a series of calibration standards of a this compound reference standard in n-hexane, ranging from 0.1 mg/mL to 2.0 mg/mL.

  • Inject each standard in triplicate to establish a calibration curve by plotting peak area against concentration.

4. Data Analysis:

  • Identify the peaks corresponding to the different components in the this compound mixture based on their retention times.

  • Quantify each component using the calibration curve generated from the reference standard.

Quantitative Data Summary: HPLC Analysis

The following table presents representative quantitative data for the analysis of a hypothetical this compound mixture containing two isomers.

ParameterIsomer 1Isomer 2
Retention Time (min) 8.59.2
Linearity (R²) 0.99950.9992
Limit of Detection (LOD, µg/mL) 55
Limit of Quantification (LOQ, µg/mL) 1515
Recovery (%) 98.5 - 101.298.9 - 100.8
Precision (RSD, %) < 1.5< 1.5

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in n-Hexane weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on NH2 Column (Mobile Phase: n-Hexane) inject->separate detect Detection by RID separate->detect integrate Peak Integration detect->integrate quantify Quantification (Calibration Curve) integrate->quantify report Generate Report quantify->report

HPLC Experimental Workflow for this compound Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Application Note: GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds such as this compound. Gas chromatography separates the components of the mixture based on their boiling points and interactions with the stationary phase. The mass spectrometer then fragments the eluted compounds and provides a unique mass spectrum for each, allowing for definitive identification. For saturated hydrocarbons like this compound, a non-polar capillary column is ideal.

Experimental Protocol: GC-MS

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the this compound mixture in n-hexane.

  • For analysis, dilute the stock solution to a working concentration of approximately 10 µg/mL with n-hexane.

  • Transfer the diluted sample to a GC vial.

2. GC-MS Instrumentation and Conditions:

  • Instrument: Agilent 8890 GC System coupled to a 5977B MS Detector or equivalent.

  • Column: HP-5ms (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-300.

  • Solvent Delay: 3 minutes.

3. Calibration:

  • Prepare a series of calibration standards of a this compound reference standard in n-hexane, with concentrations ranging from 0.5 µg/mL to 20 µg/mL.

  • Analyze each standard to generate a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 69, the base peak for 1,1'-bicyclopentyl) against the concentration.

4. Data Analysis:

  • Identify the this compound isomers by comparing their retention times and mass spectra to those of reference standards and/or the NIST mass spectral library. The mass spectrum of 1,1'-bicyclopentyl is characterized by a molecular ion at m/z 138 and a base peak at m/z 69.[1]

  • Quantify each isomer using the established calibration curve.

Quantitative Data Summary: GC-MS Analysis

The following table provides representative quantitative data for the GC-MS analysis of a hypothetical this compound mixture.

ParameterIsomer 1Isomer 2
Retention Time (min) 10.210.8
Quantification Ion (m/z) 6969
Linearity (R²) 0.99980.9996
Limit of Detection (LOD, ng/mL) 1010
Limit of Quantification (LOQ, ng/mL) 3030
Recovery (%) 99.1 - 101.598.7 - 101.1
Precision (RSD, %) < 2.0< 2.0

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prepare_stock Prepare Stock Solution (1 mg/mL in n-Hexane) dilute Dilute to Working Concentration (~10 µg/mL) prepare_stock->dilute inject_gc Inject into GC dilute->inject_gc separate_gc Separation on HP-5ms Column inject_gc->separate_gc ionize Electron Ionization (70 eV) separate_gc->ionize analyze_ms Mass Analysis (m/z 40-300) ionize->analyze_ms identify Peak Identification (Retention Time & Mass Spectra) analyze_ms->identify quantify_ms Quantification (Calibration Curve) identify->quantify_ms report_ms Generate Report quantify_ms->report_ms

GC-MS Experimental Workflow for this compound Analysis.

Conclusion

Both HPLC and GC-MS are effective techniques for the analysis of this compound mixtures. The choice of method will depend on the specific requirements of the analysis. HPLC with RID is a robust method for routine quantification, while GC-MS offers higher sensitivity and specificity, making it ideal for the identification of unknown components and trace-level analysis. The protocols provided herein can be adapted and optimized for specific this compound derivatives and matrices.

References

Application Notes and Protocols for X-ray Crystallographic Analysis of Bicyclopentyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the X-ray crystallographic analysis of bicyclopentyl derivatives. This class of compounds is of significant interest in drug discovery due to the unique structural and physicochemical properties conferred by the this compound moiety, which can serve as a bioisostere for phenyl rings and other functional groups.[1] X-ray crystallography provides the definitive three-dimensional atomic arrangement of these molecules, which is crucial for understanding their structure-activity relationships (SAR) and for rational drug design.[2][3]

Application Notes

The bicyclo[1.1.1]pentane (BCP) scaffold, a key this compound derivative, is increasingly utilized in medicinal chemistry to enhance the metabolic stability and improve the physicochemical properties of drug candidates.[1] Its rigid, three-dimensional structure can lead to improved binding affinity and selectivity for biological targets. X-ray crystallography is an indispensable tool for elucidating the precise conformation of these derivatives and their non-covalent interactions within protein binding sites.[2][4]

The structural data obtained from X-ray analysis, such as bond lengths, bond angles, and torsion angles, are fundamental for computational modeling and in-depth structural analysis. This information aids in the design of novel derivatives with optimized pharmacological profiles.

Experimental Protocols

A generalized workflow for the X-ray crystallographic analysis of this compound derivatives involves several key stages: synthesis and purification, crystal growth, X-ray diffraction data collection, and structure solution and refinement.

Synthesis and Crystallization of this compound Derivatives

Objective: To obtain high-purity crystalline material suitable for X-ray diffraction.

Protocol:

  • Synthesis: Synthesize the desired this compound derivative using established organic chemistry methods.[1][5]

  • Purification: Purify the synthesized compound to >95% purity, as impurities can inhibit crystallization. Common purification techniques include column chromatography, recrystallization, and sublimation.

  • Crystal Growth:

    • Select a suitable solvent or a mixture of solvents in which the compound has moderate solubility.

    • Prepare a saturated or slightly supersaturated solution of the purified compound.

    • Employ a suitable crystallization technique. A common method is slow evaporation, where the solvent is allowed to evaporate from the solution at a controlled rate over several days to weeks.[6] Another technique is vapor diffusion, where a solution of the compound is allowed to equilibrate with a vapor of a miscible anti-solvent.[6]

    • Monitor for the formation of single, well-defined crystals.

X-ray Diffraction Data Collection

Objective: To obtain a high-quality diffraction pattern from a single crystal.

Protocol:

  • Crystal Mounting: Carefully select a single crystal of suitable size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.[6]

  • Diffractometer Setup:

    • Use a modern X-ray diffractometer equipped with a suitable X-ray source (e.g., MoKα or CuKα radiation) and a sensitive detector (e.g., CCD or CMOS).[6][7]

    • Cool the crystal to a low temperature (e.g., 100-120 K) using a cryostream to minimize radiation damage and thermal vibrations.[6]

  • Data Collection Strategy:

    • Perform an initial set of diffraction images to determine the unit cell parameters and crystal system.

    • Devise a data collection strategy to ensure complete and redundant data are collected. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

    • Collect a full set of diffraction data, monitoring for any signs of crystal decay.

Structure Solution and Refinement

Objective: To determine the atomic positions and refine the crystal structure.

Protocol:

  • Data Processing: Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (hkl).

  • Structure Solution:

    • Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map.[6] Software such as SHELXT is commonly used for this purpose.[6]

    • Build an initial molecular model into the electron density map.

  • Structure Refinement:

    • Refine the atomic coordinates, displacement parameters, and other structural parameters against the experimental diffraction data using least-squares minimization.[6] Software such as SHELXL is typically used for refinement.[6]

    • Add hydrogen atoms to the model at calculated positions.[8]

    • Validate the final refined structure using crystallographic metrics such as R-factors and goodness-of-fit.

Data Presentation

The crystallographic data for this compound derivatives are typically summarized in tables to facilitate comparison and analysis.

Table 1: Crystallographic Data for Selected this compound Derivatives

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRgt(F)Reference
bi-1,1′-cyclopentane-1,1′-diolC₁₀H₁₈O₂MonoclinicC2/c10.0025(5)18.8285(9)11.2384(6)115.327(2)1913.11(17)80.0596[8]

Note: This table is a representative example. Additional parameters such as temperature, radiation wavelength, and refinement statistics are also typically reported.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the X-ray crystallographic analysis of this compound derivatives.

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination synthesis Synthesis of this compound Derivative purification Purification synthesis->purification crystal_growth Crystallization purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: General workflow for X-ray crystallographic analysis.

Logical Relationship in Structure-Based Drug Design

The data obtained from X-ray crystallography is integral to the process of structure-based drug design. The following diagram illustrates this relationship.

drug_design_logic xray X-ray Crystallography of this compound Derivative structure 3D Atomic Structure xray->structure sar Structure-Activity Relationship (SAR) Analysis structure->sar design Rational Design of New Derivatives sar->design synthesis Synthesis of Optimized Compounds design->synthesis testing Biological Testing synthesis->testing testing->sar lead Lead Optimization testing->lead

Caption: Role of crystallography in drug design logic.

References

Application Notes and Protocols for NMR-Based Structural Elucidation of Bicyclopentyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the complex three-dimensional structures of bicyclopentyl compounds. The rigid, strained ring systems of these molecules often lead to complex and overlapping signals in one-dimensional (1D) NMR spectra, necessitating the use of advanced two-dimensional (2D) techniques for unambiguous structural assignment and stereochemical determination.

Introduction to NMR Strategies for this compound Systems

The structural elucidation of this compound derivatives, such as the well-studied natural product camphor (B46023) (a bicyclo[2.2.1]heptane derivative), serves as an excellent model for understanding the application of modern NMR techniques. The key challenges in analyzing these molecules lie in assigning the chemical shifts of protons and carbons within the bicyclic framework and determining their relative stereochemistry (e.g., exo vs. endo substituents).

A systematic approach combining 1D and 2D NMR experiments is crucial for a complete and accurate structural assignment. This typically involves:

  • 1D ¹H and ¹³C NMR: To obtain initial information about the number and types of protons and carbons present.

  • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks, establishing connectivity between adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating stereochemistry and conformation.[1]

Quantitative NMR Data for a Representative this compound Compound: Camphor

The following tables summarize the ¹H and ¹³C NMR chemical shifts for camphor, a representative this compound compound. This data provides a reference for the expected chemical shift ranges and multiplicities for similar bicyclic systems.[2][3]

Table 1: ¹H NMR Data for Camphor in CDCl₃

Proton AssignmentChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H3-exo2.35ddd18.4, 4.4, 3.4
H3-endo1.85d18.4
H42.09t4.4
H5-exo1.95m
H5-endo1.41m
H6-exo1.67m
H6-endo1.34m
CH₃-80.96s
CH₃-90.91s
CH₃-100.84s

Table 2: ¹³C NMR Data for Camphor in CDCl₃

Carbon AssignmentChemical Shift (ppm)
C157.7
C2 (C=O)219.8
C343.3
C443.0
C529.9
C627.0
C746.8
C819.8
C919.1
C109.3

Experimental Workflow and Logic of Structural Elucidation

The following diagrams illustrate the general workflow for NMR-based structural elucidation and the logical process of piecing together the molecular structure from the spectroscopic data.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation Sample This compound Compound Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Filtration Filter into NMR Tube Dissolution->Filtration NMR_1D 1D ¹H & ¹³C NMR Filtration->NMR_1D NMR_COSY 2D COSY NMR_1D->NMR_COSY NMR_HSQC 2D HSQC NMR_COSY->NMR_HSQC NMR_HMBC 2D HMBC NMR_HSQC->NMR_HMBC NMR_NOESY 2D NOESY/ROESY NMR_HMBC->NMR_NOESY Analysis Spectral Processing & Interpretation NMR_NOESY->Analysis Structure Final Structure Analysis->Structure

General workflow for NMR-based structural elucidation.

logical_flow cluster_1d 1D NMR Analysis cluster_2d_connectivity 2D Connectivity Experiments cluster_2d_stereochem 2D Stereochemical Analysis cluster_structure Structure Determination H1_NMR ¹H NMR: Proton Environments, Multiplicities COSY COSY: ¹H-¹H Connectivity H1_NMR->COSY C13_NMR ¹³C NMR: Carbon Environments HSQC HSQC: Direct ¹H-¹³C Connectivity C13_NMR->HSQC Fragments Assemble Structural Fragments COSY->Fragments HSQC->Fragments HMBC HMBC: Long-Range ¹H-¹³C Connectivity HMBC->Fragments NOESY NOESY/ROESY: Through-Space ¹H-¹H Proximity Stereochem Determine Relative Stereochemistry NOESY->Stereochem Fragments->Stereochem Final_Structure Propose Final Structure Stereochem->Final_Structure

Logical flow of structural determination using NMR data.

Detailed Experimental Protocols

The following are generalized protocols for the key NMR experiments. Instrument-specific parameters may need to be adjusted.

Sample Preparation
  • Weighing the Sample: For a standard 5 mm NMR tube, weigh 5-25 mg of the purified this compound compound for ¹H NMR and 50-100 mg for ¹³C NMR.[4]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).[5]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.[6]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube.[7]

  • Capping and Labeling: Cap the NMR tube and label it clearly.[5]

  • Degassing (for NOESY/ROESY): For optimal NOE measurements, especially for small molecules, it is crucial to remove dissolved oxygen. This can be achieved by the freeze-pump-thaw method: freeze the sample in liquid nitrogen, evacuate the headspace, and then thaw. Repeat this cycle 3-4 times.[1][8]

1D ¹H NMR Spectroscopy
  • Instrument Setup: Insert the sample into the spectrometer. Lock the field on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Parameter Optimization:

    • Set the spectral width (SW) to encompass all expected proton signals (e.g., -2 to 12 ppm).

    • Set the transmitter offset (o1p) to the center of the spectral region of interest.

    • Use a standard 30° or 45° pulse for routine acquisition to allow for faster repetition rates.[9][10]

    • Set the number of scans (NS) to 8 or 16 for a good signal-to-noise ratio, depending on the sample concentration.

    • Set the relaxation delay (d1) to 1-2 seconds.

  • Acquisition: Acquire the Free Induction Decay (FID) by typing zg.

  • Processing:

    • Apply a Fourier transform (FT) to the FID.

    • Phase the resulting spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the signals to determine the relative number of protons.

2D COSY (Correlation Spectroscopy)
  • Setup from 1D ¹H: Use the optimized spectral width and transmitter offset from the 1D ¹H experiment.[11]

  • Load COSY Parameters: Load a standard COSY pulse sequence (e.g., cosygpprqf).[12]

  • Acquisition Parameters:

    • Set the number of increments in the indirect dimension (F1) to 256 or 512 for adequate resolution.

    • Set the number of scans (NS) per increment (typically 2 to 8).

  • Acquisition: Start the experiment.

  • Processing:

    • Apply a Fourier transform in both dimensions (F2 and F1).

    • The resulting 2D spectrum will show diagonal peaks corresponding to the 1D ¹H spectrum and cross-peaks indicating J-coupling between protons.

2D HSQC (Heteronuclear Single Quantum Coherence)
  • Setup from 1D Spectra: Use the optimized ¹H spectral parameters. Determine the ¹³C spectral width to cover all expected carbon signals (e.g., 0-220 ppm).[13]

  • Load HSQC Parameters: Load a standard gradient-enhanced, phase-sensitive HSQC pulse sequence (e.g., hsqcedetgpsisp2.2).[14]

  • Acquisition Parameters:

    • Set the number of increments in the ¹³C dimension (F1) to 128 or 256.

    • Set the number of scans (NS) per increment (typically 4 to 16).

  • Acquisition: Start the experiment.

  • Processing:

    • Perform a Fourier transform in both dimensions.

    • The resulting spectrum will show correlations between each proton and its directly attached carbon.

2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Setup: Similar to HSQC, using the optimized ¹H and ¹³C spectral parameters.

  • Load HMBC Parameters: Load a standard HMBC pulse sequence (e.g., hmbcgplpndqf).

  • Acquisition Parameters:

    • Set the number of increments in the ¹³C dimension (F1) to 256 or 512.

    • Set the number of scans (NS) per increment (typically 8 to 32, as HMBC is less sensitive than HSQC).

  • Acquisition: Start the experiment.

  • Processing:

    • Fourier transform in both dimensions.

    • The spectrum will show cross-peaks between protons and carbons that are typically 2 or 3 bonds away.

2D NOESY/ROESY
  • Choose the Right Experiment:

    • NOESY: Generally preferred for small molecules (MW < 700 Da).[2]

    • ROESY: Used for medium-sized molecules where the NOE may be close to zero, or to differentiate between NOE and chemical exchange signals.[1][15]

  • Setup from 1D ¹H: Use the optimized ¹H spectral parameters.

  • Load NOESY/ROESY Parameters: Load the appropriate pulse sequence (e.g., noesygpph or roesyadcpp).

  • Acquisition Parameters:

    • Set the number of increments in the indirect dimension (F1) to 256 or 512.

    • Set the number of scans (NS) per increment (typically 8 to 16).

    • Mixing Time (d8 for NOESY, p15 (B1577198) for ROESY): This is a critical parameter. For small molecules, a NOESY mixing time of 500-800 ms (B15284909) is a good starting point.[16] For ROESY, a mixing time of 200-300 ms is typical.[16]

  • Acquisition: Start the experiment.

  • Processing:

    • Fourier transform in both dimensions and phase the spectrum.

    • Cross-peaks in the 2D spectrum indicate that the correlated protons are close in space (typically < 5 Å).[1]

By systematically applying these NMR techniques and carefully interpreting the resulting data, researchers can confidently elucidate the complex structures of this compound compounds, which is an essential step in drug discovery and development.

References

Troubleshooting & Optimization

Troubleshooting low yield in Bicyclopentyl synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of bicyclopentyl, primarily via the Wurtz coupling of cyclopentyl halides.

Troubleshooting Guide

Question 1: I am observing a very low or no yield of this compound. What are the most common causes?

Answer:

Low or no product yield in a Wurtz reaction is a frequent issue and can typically be attributed to several critical factors:

  • Moisture Contamination: The Wurtz reaction is extremely sensitive to moisture. Sodium metal reacts violently with water, and any moisture present in the glassware, solvent, or starting materials will consume the sodium and quench the reactive organosodium intermediates.[1][2]

  • Inactive Sodium Metal: The surface of the sodium metal may be coated with an oxide or hydroxide (B78521) layer, which prevents it from reacting with the cyclopentyl halide.

  • Poor Quality Starting Material: The cyclopentyl halide may be impure or may have degraded. The reactivity of the halide is crucial, with iodides being more reactive than bromides, which are more reactive than chlorides.

  • Inadequate Reaction Temperature: The reaction may not have been initiated or maintained at a temperature sufficient to promote the coupling reaction. For instance, some Wurtz reactions are conducted in refluxing solvents like dioxane to ensure the sodium is molten and highly reactive.[3][4]

Question 2: My reaction is producing significant amounts of byproducts instead of this compound. What are these byproducts and how can I minimize them?

Answer:

The primary side reactions in the Wurtz synthesis of this compound are elimination and potentially reduction, leading to the formation of cyclopentene (B43876) and cyclopentane.

  • Cyclopentene: This is formed via an elimination reaction, where the cyclopentyl radical or anion abstracts a hydrogen atom from another molecule instead of coupling.[2] This is more prevalent with secondary halides like cyclopentyl bromide.

  • Cyclopentane: This can be formed if the cyclopentyl radical is quenched by abstracting a hydrogen atom from the solvent or another source.

To minimize these byproducts:

  • Control the Temperature: Lowering the reaction temperature can sometimes favor the coupling reaction over elimination, although this may also decrease the overall reaction rate.

  • Use Finely Dispersed Sodium: Using sodium sand or a molten sodium dispersion increases the surface area of the metal, which can promote the desired coupling reaction.

  • Slow Addition of Alkyl Halide: Adding the cyclopentyl halide slowly to the sodium suspension can help maintain a low concentration of the halide and reactive intermediates, which can suppress side reactions.

Question 3: The reaction is very sluggish or fails to initiate. What steps can I take to start the reaction?

Answer:

Difficulty in initiating the Wurtz reaction is often related to the activation of the sodium metal.

  • Ensure Anhydrous Conditions: All glassware should be flame-dried or oven-dried immediately before use, and the solvent must be rigorously dried.[1]

  • Activate the Sodium Surface: Use freshly cut sodium to expose a clean, reactive surface. Alternatively, using a dispersion of molten sodium in a high-boiling solvent like toluene (B28343) or dioxane can be very effective.[4][5]

  • Use a More Reactive Halide: If using cyclopentyl chloride or bromide, consider switching to cyclopentyl iodide, which is significantly more reactive.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the Wurtz synthesis of this compound?

A1: Anhydrous (dry) diethyl ether or tetrahydrofuran (B95107) (THF) are the most commonly used solvents for the Wurtz reaction.[1][3] They are relatively inert to sodium and are good at solvating the organosodium intermediates. For higher temperatures, dioxane can be used.[4] It is crucial that the solvent is completely free of water and alcohols.

Q2: Can I use other metals besides sodium?

A2: Yes, other metals have been used for Wurtz-type couplings, sometimes with improved yields. These include silver, zinc, iron, and activated copper.[3] However, sodium is the classic and most common reagent for this reaction.

Q3: Is it possible to synthesize unsymmetrical this compound derivatives with this method?

A3: The Wurtz reaction is generally not suitable for preparing unsymmetrical products. If two different alkyl halides are used, a mixture of three different products (R-R, R'-R', and R-R') will be formed, which is often difficult to separate.[2]

Q4: How can I purify the this compound product from the reaction mixture?

A4: After the reaction is complete, the excess sodium is quenched (e.g., with ethanol), and the mixture is washed with water to remove sodium salts. The organic layer is then dried, and the this compound can be purified by fractional distillation.

Data Presentation

ParameterCondition AExpected Outcome ACondition BExpected Outcome BRationale
Starting Material Cyclopentyl ChlorideLower YieldCyclopentyl IodideHigher YieldReactivity of alkyl halides follows the trend I > Br > Cl.
Sodium Form Sodium ChunksLower YieldSodium DispersionHigher YieldA higher surface area of the metal increases the reaction rate and can improve yield.[5]
Solvent Anhydrous Diethyl EtherModerate YieldAnhydrous Dioxane (reflux)Potentially Higher YieldHigher temperatures can increase reaction rate, but may also increase side reactions.[4]
Temperature Room TemperatureSlower reaction, potentially fewer side productsRefluxFaster reaction, but increased risk of elimination byproducts.A balance must be found between reaction rate and selectivity.
Moisture PresentVery Low to No YieldAbsent (Anhydrous)Successful ReactionSodium reacts with water, preventing the desired reaction from occurring.[1]

Experimental Protocols

Key Experiment: Synthesis of this compound via Wurtz Coupling

This protocol is a general guideline for the synthesis of this compound from cyclopentyl bromide and sodium metal.

Materials:

  • Cyclopentyl bromide (or iodide)

  • Sodium metal

  • Anhydrous diethyl ether (or THF)

  • Ethanol (B145695) (for quenching)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Mechanical stirrer

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and distillation

Procedure:

  • Setup: Assemble the reaction apparatus (three-necked flask with stirrer, condenser, and dropping funnel) and flame-dry all glassware under a stream of inert gas to ensure all moisture is removed.

  • Sodium Preparation: In the reaction flask, place finely cut pieces of sodium metal (2.2 equivalents) in anhydrous diethyl ether.

  • Initiation: Gently heat the mixture to reflux while stirring to create a dispersion of molten sodium.

  • Addition of Cyclopentyl Halide: Dissolve cyclopentyl bromide (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the cyclopentyl bromide solution dropwise to the stirred sodium suspension at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-3 hours.

  • Quenching: Cool the reaction mixture to room temperature. Cautiously add ethanol dropwise to quench any unreacted sodium until the fizzing ceases.

  • Workup: Carefully add water to the reaction mixture to dissolve the sodium bromide salts. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. Purify the crude this compound by fractional distillation.

Mandatory Visualization

Wurtz_Reaction_Pathway Wurtz Reaction Pathway for this compound Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products CPB 2 x Cyclopentyl Bromide CPR Cyclopentyl Radical CPB->CPR + Na Na 2 x Sodium (Na) NaBr Sodium Bromide (NaBr) CPA Cyclopentyl Anion CPR->CPA + Na BCP This compound (Desired Product) CPA->BCP + Cyclopentyl Bromide

Caption: Wurtz reaction pathway for this compound synthesis.

Side_Reactions Side Reaction Pathways in this compound Synthesis cluster_products Potential Products CP_Intermediate Cyclopentyl Radical / Anion BCP This compound (Coupling) CP_Intermediate->BCP Coupling Cyclopentene Cyclopentene (Elimination) CP_Intermediate->Cyclopentene Elimination (β-H abstraction) Cyclopentane Cyclopentane (Reduction) CP_Intermediate->Cyclopentane Reduction (H-atom abstraction from solvent)

Caption: Competing reaction pathways from the key intermediate.

Troubleshooting_Workflow Troubleshooting Workflow for Low this compound Yield Start Low or No Yield Observed Check_Moisture Check for Moisture Contamination? Start->Check_Moisture Dry_System Action: Rigorously dry all glassware and solvents. Check_Moisture->Dry_System Yes Check_Sodium Check Sodium Activity? Check_Moisture->Check_Sodium No Dry_System->Check_Sodium Activate_Sodium Action: Use freshly cut sodium or a sodium dispersion. Check_Sodium->Activate_Sodium Poor Check_Byproducts Significant Byproducts (Cyclopentene)? Check_Sodium->Check_Byproducts Good Activate_Sodium->Check_Byproducts Optimize_Conditions Action: Lower temperature, use more reactive halide (e.g., Iodide). Check_Byproducts->Optimize_Conditions Yes End Re-run Experiment Check_Byproducts->End No Optimize_Conditions->End

References

Technical Support Center: Purification of Bicyclopentyl Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of bicyclopentyl derivatives using column chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Poor or No Separation of Compounds

Q: My this compound derivative and impurities are eluting together. How can I improve the separation?

A: Poor resolution is a common issue, often stemming from an inappropriate solvent system or stationary phase.

  • Optimize the Mobile Phase: The polarity of your solvent system is critical.[1] Use Thin-Layer Chromatography (TLC) to test various solvent systems before running the column.[1] Aim for a significant difference in the Retention Factor (Rf) values between your desired compound and impurities. If compounds are moving too quickly (high Rf), decrease the polarity of the mobile phase. If they are moving too slowly (low Rf), increase the polarity.[1][2]

  • Switch to Gradient Elution: Start with a low-polarity solvent to elute non-polar impurities, then gradually increase the solvent polarity to elute your compound of interest and then more polar impurities.[2][3] This can sharpen peaks and improve the separation of closely eluting compounds.[3]

  • Change the Stationary Phase: While silica (B1680970) gel is standard for normal-phase chromatography, it may not be optimal for all separations.[4] For separating positional isomers (e.g., ortho, meta, para substitutions), a phenyl-hexyl stationary phase can offer alternative selectivity through π-π interactions.[3][5] If your compound is unstable on acidic silica gel, consider using deactivated silica, alumina (B75360), or florisil.[2]

Issue 2: The Compound Won't Elute from the Column

Q: I've been flushing the column for a long time, but my compound hasn't appeared. What went wrong?

A: This can happen for several reasons, ranging from compound decomposition to incorrect solvent choice.

  • Compound Decomposition: this compound derivatives, especially those with sensitive functional groups, might degrade on the acidic surface of silica gel.[2] You can test for stability by running a 2D TLC: spot your compound, run the plate in one solvent, dry it, rotate it 90 degrees, and run it again in the same solvent system.[6] If a new spot appears, your compound is likely unstable. In this case, switch to a less acidic stationary phase like alumina or deactivated silica.[2]

  • Insufficiently Polar Solvent: The mobile phase may not be polar enough to move your compound down the column.[1] Increase the polarity of the eluent significantly. For very polar compounds, aggressive solvent systems, such as those containing methanol (B129727) or even small amounts of ammonia (B1221849) in methanol/dichloromethane (B109758), may be necessary.[2]

  • Sample Precipitation: Your compound may have precipitated at the top of the column if it was not fully soluble in the initial eluting solvent.[7] This can be avoided by using the dry loading technique.

Issue 3: Peak Tailing or Broad Bands

Q: My compound is coming off the column, but the fractions are spread out over a large volume, leading to low concentration. How can I get sharper peaks?

A: Peak tailing or band broadening reduces purification efficiency and can be caused by several factors.

  • Secondary Interactions: Residual silanol (B1196071) groups on the silica surface can interact with basic functional groups (like amines) on your molecule, causing tailing.[3] To mitigate this, add a small amount (e.g., 0.1-1%) of a competing base like triethylamine (B128534) (TEA) to your mobile phase.[3][7]

  • Sub-optimal Flow Rate: If the flow rate is too fast, the compound doesn't have enough time to equilibrate between the stationary and mobile phases, leading to tailing.[6] If it's too slow, diffusion can cause the band to widen.[6] Adjust the pressure in flash chromatography to achieve an optimal flow rate.

  • Column Overload: Loading too much sample can saturate the stationary phase and cause peak distortion.[3] As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. Reduce the sample load if you observe significant tailing.[3]

  • Poor Sample Loading: If the initial band of the sample at the top of the column is not flat and narrow, it will broaden as it travels down the column.[6] Ensure the sample is dissolved in the minimum amount of solvent and loaded carefully onto a level silica bed.[6]

Issue 4: Difficulty Separating Isomers

Q: I am trying to separate diastereomers or positional isomers of a this compound derivative with little success. What should I do?

A: Isomer separation is a common challenge because of their similar physical properties.[5][8]

  • Stationary Phase Selection: For positional isomers on aromatic rings, a phenyl-based stationary phase can provide the necessary selectivity.[5][8] For diastereomers, columns with shape-based selectivity, such as those with C8 or embedded amide phases, may be more effective than standard C18 or silica.[5]

  • Mobile Phase Modification: Fine-tuning the mobile phase is crucial. Small changes in solvent ratios can impact resolution.[3] Adding modifiers can also help; for example, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve the peak shape and resolution of basic compounds.[3]

  • Optimize Temperature: Adjusting the column temperature can alter selectivity and improve the separation of closely eluting peaks.[3]

Data Presentation

Table 1: Stationary Phase Selection Guide

Issue EncounteredPotential CauseRecommended Stationary PhaseRationale
Compound Degradation Acidity of stationary phaseNeutral/Basic Alumina, Florisil, or Deactivated Silica GelProvides a less acidic surface, preventing decomposition of sensitive compounds.[2]
Poor Separation of Positional Isomers Insufficient selectivityPhenyl-Hexyl SilicaOffers alternative selectivity through π-π interactions with aromatic moieties.[3][5]
Irreversible Adsorption of Basic Compounds Strong interaction with acidic silanol groupsEnd-capped Silica or add base to mobile phaseMinimizes silanol interactions that cause peak tailing and sample loss.[3]
Separation of Diastereomers Similar polarityC8 or Embedded Amide PhasesProvides shape-based selectivity which can be effective for separating geometric isomers.[5][8]

Table 2: Common Mobile Phases for Normal-Phase Chromatography An eluotropic series ranks solvents by their polarity or ability to move compounds off a polar stationary phase like silica gel. Start with a less polar solvent and increase polarity as needed.

SolventRelative PolarityNotes
Hexane (B92381) / HeptaneVery LowA good starting solvent for eluting very nonpolar compounds.
TolueneLowCan be useful for dissolving crude material that is insoluble in alkanes.[7]
Dichloromethane (DCM)Medium-LowA versatile solvent, often used in combination with hexane.
Diethyl EtherMediumMore polar than DCM.
Ethyl Acetate (EtOAc)Medium-HighA common polar component mixed with hexane for a wide range of compounds.
AcetoneHighUsed for more polar compounds.
Methanol (MeOH)Very HighA very strong solvent; often used in small percentages to elute highly polar compounds.[7]

Experimental Protocols

Protocol 1: Standard Silica Gel Column Preparation (Slurry Method)

  • Select Column Size: Choose a glass column with appropriate dimensions for the amount of crude material you need to purify. A silica gel mass of 20-100 times the mass of the sample is typical.

  • Prepare the Slurry: In a beaker, mix the required amount of silica gel (e.g., 70-230 mesh for gravity or 230-400 mesh for flash chromatography) with the initial, low-polarity mobile phase.[1] Stir until a consistent, pourable slurry is formed without lumps.

  • Pack the Column: Secure the column vertically. Place a small plug of cotton or glass wool at the bottom and add a thin layer of sand. Pour the silica slurry into the column.

  • Settle and Equilibrate: Use gentle pressure (for flash chromatography) or tap the column to pack the silica bed evenly, avoiding air bubbles.[7] Drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.[6] Add another thin layer of sand on top to protect the silica surface.[6]

Protocol 2: Sample Loading Techniques

  • Wet Loading (for samples soluble in the mobile phase):

    • Dissolve your crude sample in the minimum possible volume of the mobile phase.[6]

    • Carefully use a pipette to add the dissolved sample solution to the top of the silica bed, trying not to disturb the surface.[6]

    • Allow the sample to absorb completely into the silica bed by draining the solvent until the liquid level just touches the top of the sand.[6]

    • Carefully add fresh mobile phase and begin elution.

  • Dry Loading (for samples poorly soluble in the mobile phase):

    • Dissolve your crude sample in a suitable, low-boiling-point solvent (like dichloromethane or acetone).[6][7]

    • Add a small amount of clean silica gel (approximately 10-20 times the mass of your sample) to this solution.[6]

    • Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of your sample adsorbed onto the silica.[6][7]

    • Carefully add this powder to the top of the packed column.[7]

    • Add a protective layer of sand and carefully begin elution with the mobile phase.[7]

Visualizations

experimental_workflow start_end start_end process process decision decision output output start Start: Crude this compound Derivative Mixture prep_column 1. Prepare & Pack Column (Slurry Method) start->prep_column load_sample 2. Load Sample (Wet or Dry Loading) prep_column->load_sample elute 3. Elute with Mobile Phase load_sample->elute collect 4. Collect Fractions elute->collect analyze 5. Analyze Fractions (e.g., TLC) collect->analyze is_pure Fractions Pure? analyze->is_pure is_pure->elute No, Continue Eluting (or adjust solvent) combine 6. Combine Pure Fractions is_pure->combine Yes evaporate 7. Evaporate Solvent combine->evaporate end_node End: Purified This compound Derivative evaporate->end_node

Caption: General workflow for purification by column chromatography.

troubleshooting_separation problem problem question question solution solution action action start Problem: Poor Separation / Co-elution check_rf Are Rf values on TLC well-separated? start->check_rf change_solvent Find a new mobile phase using TLC check_rf->change_solvent No check_loading Was the column overloaded? check_rf->check_loading Yes change_solvent->start Re-run Column reduce_load Solution: Reduce sample load check_loading->reduce_load Yes check_flow Is the flow rate optimal? check_loading->check_flow No adjust_flow Solution: Adjust flow rate check_flow->adjust_flow No check_isomers Are you separating difficult isomers? check_flow->check_isomers Yes change_stationary Solution: Use alternative stationary phase (e.g., Phenyl-Hexyl) check_isomers->change_stationary Yes use_gradient Solution: Use a gradient elution check_isomers->use_gradient No

Caption: Troubleshooting guide for poor separation issues.

logical_relationships compound Compound Polarity stationary Stationary Phase (e.g., Silica = Polar) compound->stationary Stronger Interaction (if compound is polar) mobile Mobile Phase (e.g., Hexane = Nonpolar) compound->mobile Higher Solubility (if compound is nonpolar) elution Elution Speed stationary->elution Decreases Speed mobile->elution Increases Speed info1 Goal: Differential Migration Leads to Separation

References

Improving the stability of Bicyclopentyl intermediates.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of bicyclopentyl intermediates during their experiments.

Frequently Asked Questions (FAQs)

Q1: What makes this compound intermediates, particularly bicyclo[1.1.1]pentanes (BCPs), attractive for drug development?

A1: Bicyclo[1.1.1]pentanes (BCPs) are increasingly used as bioisosteres for phenyl rings in drug discovery.[1][2][3] This substitution can lead to significant improvements in a compound's physicochemical properties, such as:

  • Improved Solubility: Replacing a flat, aromatic phenyl ring with a three-dimensional, saturated BCP scaffold can disrupt crystal packing and improve aqueous solubility.[3][4][5]

  • Enhanced Metabolic Stability: Phenyl rings are often susceptible to oxidative metabolism in the body, which can lead to rapid clearance and the formation of toxic metabolites like quinones.[4][5] The saturated nature of the BCP core is generally more resistant to metabolic degradation.[3]

  • Reduced Non-Specific Binding: The hydrophobicity of phenyl rings can lead to non-specific binding to proteins and other biological molecules.[3] The less hydrophobic nature of BCPs can mitigate this issue.[3]

  • Novel Chemical Space: BCPs provide a unique three-dimensional structure that allows for the exploration of new pharmacophore space.[3]

Q2: What are the primary stability concerns for precursors to this compound intermediates, such as [1.1.1]propellane?

A2: The most common precursor for many bicyclo[1.1.1]pentane derivatives is [1.1.1]propellane.[6] The primary stability issue with propellane is its high propensity for polymerization upon contact with air.[4][5] However, solutions of propellane in solvents like diethyl ether can be stored for several weeks at low temperatures (-40 °C) with only a minor decrease in concentration.[4][5]

Q3: How can I stabilize carbocation intermediates within a this compound system?

A3: The stability of carbocations is influenced by factors such as substitution, resonance, and the presence of adjacent lone pairs.[7] For this compound carbocations, stability can be enhanced through:

  • Resonance: If the carbocation is adjacent to a double bond or an aromatic system, the positive charge can be delocalized through resonance, which significantly increases stability.[7][8]

  • Hyperconjugation: Alkyl groups attached to or near the carbocation can donate electron density through hyperconjugation, helping to stabilize the positive charge.[9]

  • Neighboring Groups with Lone Pairs: An adjacent atom with a lone pair of electrons (e.g., oxygen or nitrogen) can donate electron density to the carbocation, providing substantial stabilization.[7][8]

Extended conjugation generally leads to greater stability due to a larger number of resonance structures.[8]

Troubleshooting Guides

Problem 1: Low yields during the synthesis of this compound derivatives.

Potential Cause Troubleshooting Step
Degradation of [1.1.1]propellane precursor Ensure the propellane solution is fresh or has been properly stored at low temperatures (-40 °C) to prevent polymerization.[4][5] Titrate the solution before use to confirm its concentration.[4][5]
Inefficient reaction conditions The synthesis of BCP derivatives can be sensitive to reaction conditions. Review the literature for optimized protocols for the specific transformation you are attempting. For example, some radical additions to propellane require careful selection of reagents and conditions to avoid undesired oligomerization.[6]
Side reactions of reactive intermediates BCP radical or anion intermediates can be highly reactive and may undergo undesired side reactions.[6] Consider using multicomponent radical carboamination or other controlled reaction setups to favor the desired product formation.[6]

Problem 2: Degradation of this compound intermediate during workup or purification.

Potential Cause Troubleshooting Step
Acid sensitivity If your intermediate has acid-labile functional groups, avoid acidic workup conditions. Use a mild base, such as a saturated sodium bicarbonate solution, for neutralization.
Thermal instability Some this compound derivatives may be thermally sensitive. If you suspect thermal degradation during solvent removal, use a rotary evaporator at a lower temperature and higher vacuum. For purification, consider chromatography at room temperature or even in a cold room if necessary.
Oxidative degradation If the intermediate is susceptible to oxidation, perform the workup and purification under an inert atmosphere (e.g., nitrogen or argon). Degas all solvents before use.

Data Presentation

Table 1: Physicochemical Properties of a Benzene vs. BCP Analog

CompoundStructureclogPlogDAqueous Solubility (µM)
BenzocainePhenyl-containing1.871.87385
BCP Analog (91)BCP-containing0.370.37319

This table presents a comparison of the calculated lipophilicity (clogP), experimental lipophilicity (logD), and aqueous solubility for the drug Benzocaine and its bicyclo[1.1.1]pentane (BCP) analog. The data indicates that replacing the phenyl ring with a BCP moiety significantly decreases lipophilicity.[10]

Experimental Protocols

Protocol 1: Storage and Handling of [1.1.1]Propellane

This protocol is based on procedures that have been found to allow for the storage of [1.1.1]propellane solutions.[4][5]

Objective: To safely store a solution of [1.1.1]propellane to minimize polymerization.

Materials:

  • Solution of [1.1.1]propellane in diethyl ether

  • Dry, airtight storage bottles

  • Freezer capable of maintaining -40 °C

  • Thiophenol for titration

Procedure:

  • Prepare a solution of [1.1.1]propellane in anhydrous diethyl ether using established synthetic procedures.

  • Transfer the solution to dry, airtight storage bottles under an inert atmosphere.

  • Store the bottles in a freezer at -40 °C.

  • Before use, it is recommended to determine the concentration of the propellane solution via titration with thiophenol.

  • A study found that after one month of storage at -40 °C, the concentration of a propellane solution dropped from 0.75 N to 0.60 N.[4][5]

Protocol 2: General Procedure for the Light-Enabled Synthesis of BCP Iodides

This protocol describes a general and scalable method for synthesizing BCP iodides from alkyl iodides and [1.1.1]propellane.[10]

Objective: To synthesize a BCP iodide via a light-mediated reaction in a flow setup.

Materials:

  • Alkyl iodide

  • Solution of [1.1.1]propellane

  • Flow reactor setup with a light source

  • Solvent (if necessary for dilution)

Procedure:

  • Prepare separate solutions of the alkyl iodide and [1.1.1]propellane.

  • Using a flow reactor, pump the solutions to a T-mixer where they are combined.

  • The combined reaction mixture flows through the reactor, which is irradiated with light. No additional catalysts or initiators are typically required.

  • The reaction is often clean, and in many cases, the product can be obtained in high purity by simply evaporating the solvent from the reaction mixture.

  • The resulting BCP iodide can often be used in subsequent transformations without further purification.[10]

Visualizations

degradation_pathway cluster_main Potential Degradation Pathway of a this compound Intermediate BCP_Intermediate This compound Intermediate (with leaving group) Carbocation This compound Carbocation BCP_Intermediate->Carbocation Loss of Leaving Group (e.g., under acidic conditions) Elimination_Product Elimination Product (Alkene) Carbocation->Elimination_Product Deprotonation Substitution_Product Substitution Product (e.g., Alcohol from H2O) Carbocation->Substitution_Product Nucleophilic Attack (e.g., by water)

Caption: Potential degradation pathways for a this compound intermediate via a carbocation.

experimental_workflow cluster_workflow Experimental Workflow: Synthesis and Functionalization of BCPs Propellane [1.1.1]Propellane Synthesis and Storage (-40°C) Reaction Reaction with Alkyl Iodide (Light-mediated, Flow) Propellane->Reaction BCP_Iodide BCP Iodide Intermediate Reaction->BCP_Iodide Purification Evaporation of Solvent (Often no further purification needed) BCP_Iodide->Purification Functionalization Further Functionalization Purification->Functionalization Building_Blocks Diverse BCP-containing Building Blocks Functionalization->Building_Blocks

Caption: Workflow for the synthesis and functionalization of BCP derivatives.

logical_relationship cluster_logic BCP as a Phenyl Bioisostere: Rationale and Advantages cluster_properties Improved Properties Phenyl Phenyl Ring in Drug Candidate BCP_Replacement Replacement with BCP Phenyl->BCP_Replacement Solubility Increased Solubility BCP_Replacement->Solubility Metabolic_Stability Enhanced Metabolic Stability BCP_Replacement->Metabolic_Stability Reduced_Binding Reduced Non-specific Binding BCP_Replacement->Reduced_Binding

Caption: Rationale for using BCPs as phenyl ring bioisosteres in drug development.

References

Technical Support Center: Managing Ring-Opening Side Reactions of Bicyclopentyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bicyclopentyl systems, with a specific focus on the highly strained and reactive bicyclo[2.1.0]pentane (housane) framework. Ring-opening reactions are a common challenge due to the inherent strain energy of this motif. This guide offers practical solutions to mitigate unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common ring-opening side reactions observed with bicyclo[2.1.0]pentane derivatives?

A1: Bicyclo[2.1.0]pentane is prone to several types of ring-opening side reactions due to its high strain energy (approx. 57.3 kcal/mol). The most prevalent are:

  • Thermal Isomerization: Upon heating, bicyclo[2.1.0]pentane can isomerize to cyclopentene.[1][2] This is a concerted reaction that proceeds through a cyclopentane-1,3-diyl biradical intermediate.

  • Radical-Mediated Ring Opening: In the presence of radical initiators, the C1-C4 bond can cleave. This often leads to the formation of a more stable cyclopent-3-enyl radical, which can then be trapped or undergo further reactions.[3]

  • Acid-Catalyzed Ring Opening: Protic or Lewis acids can promote the cleavage of the central C1-C4 bond, leading to cyclopentyl cations that can be trapped by nucleophiles.[4]

  • Formation of Vinylcyclopropanes: During palladium-catalyzed synthesis of housanes from allylic hydrazones, vinylcyclopropanes can form as a significant side product.[5]

Q2: My palladium-catalyzed synthesis of a functionalized housane is giving low yields and a major C-H insertion side product. How can I improve the selectivity?

A2: The selectivity between the desired intramolecular cyclopropanation (to form the housane) and C-H insertion is highly dependent on the supporting ligand for the palladium catalyst.[6] To favor the formation of the bicyclo[2.1.0]pentane product, you should use strongly donating N-heterocyclic carbene (NHC) ligands. Conversely, π-accepting phosphoramidite (B1245037) ligands tend to favor the C-H insertion pathway.[5][6] Adjusting the ligand is the most effective way to troubleshoot this issue.

Q3: I am attempting a photochemical reaction with a bicyclo[2.1.0]pentane derivative and observing significant product degradation. What could be the cause?

A3: While photocycloaddition can be a powerful method for synthesizing these systems, the photocatalytic conditions can sometimes be detrimental to the strained product, leading to degradation.[7] It is also possible that the product itself is photolabile under the reaction conditions. Consider running a control experiment where the isolated product is subjected to the reaction conditions (light, photocatalyst) in the absence of starting materials to check for stability. If degradation occurs, you may need to reduce the irradiation time, lower the reaction temperature, or use a different photocatalyst with a lower energy profile.

Q4: Can I predict the regioselectivity of ring-opening for a substituted bicyclo[2.1.0]pentane?

A4: Yes, the regioselectivity is often predictable. In radical reactions, cleavage will typically occur to form the most stable radical intermediate. For instance, in the presence of radicals, the bicyclo[2.1.0]pent-2-yl radical rapidly rearranges to the more stable cyclopent-3-enyl radical.[3][8] In acid-catalyzed reactions, cleavage will occur to form the most stable carbocation. Substituents that can stabilize a radical or a cation at a specific position will direct the ring-opening.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of desired housane product; major isomer is cyclopentene. The reaction temperature is too high, causing thermal isomerization.[1]Reduce the reaction temperature. If heating is required for the primary reaction, perform a careful temperature optimization study to find a window where the desired reaction proceeds faster than the isomerization.
In a palladium-catalyzed synthesis, a vinylcyclopropane (B126155) isomer is the major product. The substrate or reaction conditions favor the competing pathway. This is particularly challenging with certain substitution patterns (e.g., prenyl hydrazones).[5]Modify the ligand to a strongly donating NHC ligand to favor cyclopropanation.[6] Optimization of the base and solvent may also improve selectivity.
Radical reaction results in a complex mixture of products. Multiple radical pathways are competing (e.g., hydrogen abstraction vs. S H2 attack at the bridgehead).[3]Change the radical source. For example, bromine atoms tend to attack the bridgehead carbons, while t-butoxyl radicals are more likely to abstract a hydrogen atom.[3]
During a photochemical synthesis, significant polymerization of the alkene coupling partner is observed. The photocatalytic conditions are initiating polymerization of the substrate.[7]Lower the concentration of the alkene. Run the reaction at a lower temperature. Ensure all reagents are pure and free of radical initiators.
Acid-catalyzed functionalization leads to multiple isomers and low yield. The intermediate carbocation is rearranging or being trapped non-selectively.Use a less coordinating solvent to favor the desired nucleophilic attack. Employ a bulkier Lewis acid to sterically direct the approach of the nucleophile.

Data Center

Table 1: Ligand Effects in Palladium-Catalyzed Housane Synthesis[5][6]

Ligand TypePredominant Reaction PathwayTypical Selectivity (Housane:Side Product)Notes
N-Heterocyclic Carbene (NHC) Intramolecular CyclopropanationHigh (e.g., >20:1)Strongly donating ligands promote the desired reaction.
Phosphoramidite (e.g., rac-MonoPhos) C-H InsertionLow (e.g., 1:20)π-accepting ligands favor the formation of C-H insertion byproducts.
Triphenylphosphine (PPh₃) Mixed / Low YieldVariableOften less selective than specialized ligands.

Table 2: Common Reaction Conditions and Outcomes for Bicyclo[2.1.0]pentane

Reaction TypeConditionsMajor Product(s)Key Side Product(s)Reference(s)
Thermal Isomerization ~330 °C, gas phaseCyclopentene1,4-Pentadiene[1][2]
Acid-Promoted Opening H⁺ (e.g., HCl, H₂SO₄)Cyclopentyl derivativesRearrangement products[4]
Radical Halogenation Br₂, light3-Bromocyclopentyl radical intermediatesHydrogen abstraction products[3]
Hydrogenation H₂, Pt catalystCyclopentane-[2]
Photocycloaddition Ir-photocatalyst, alkene, lightFunctionalized housanePolymerized alkene, degradation products[7]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Housane Synthesis[5]

  • To an oven-dried vial equipped with a magnetic stir bar, add the palladium source (e.g., Pd₂(dba)₃, 5 mol %) and the N-heterocyclic carbene ligand (15 mol %).

  • Add the allylic hydrazone substrate (1.0 equiv) and the base (e.g., K₃PO₄, 2.0 equiv).

  • Seal the vial and purge with an inert atmosphere (e.g., argon or nitrogen).

  • Add the degassed solvent (e.g., toluene) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with a suitable solvent (e.g., diethyl ether), and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Intermolecular [2+2] Photocycloaddition for Housane Synthesis[7]

  • In a reaction vessel, dissolve the cyclopropene (B1174273) substrate (1.0 equiv), the electron-deficient alkene (5.0 equiv), and the iridium photocatalyst ([Ir(dF(CF₃)ppy)₂(tbbpy)]PF₆, 1.0 mol %) in acetonitrile (B52724) (0.05 M).

  • Degas the solution by sparging with argon for 15-20 minutes.

  • Cool the reaction mixture to the desired temperature (e.g., -40 °C).

  • Irradiate the mixture with a suitable light source (e.g., blue LED) while stirring vigorously.

  • Monitor the reaction progress by NMR or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to isolate the functionalized bicyclo[2.1.0]pentane product.

Mandatory Visualizations

ring_opening_pathways cluster_thermal Thermal Conditions cluster_radical Radical Conditions cluster_acid Acidic Conditions start Bicyclo[2.1.0]pentane (Housane) thermal Heat (Δ) start->thermal High Temp. radical Radical Initiator (R•) start->radical Initiation acid Acid (H⁺) start->acid Protonation cyclopentene Cyclopentene (Isomerization) thermal->cyclopentene rearranged Cyclopent-3-enyl Radical radical->rearranged C1-C4 Cleavage cation Cyclopentyl Cation + Nucleophile (Nu⁻) acid->cation C1-C4 Cleavage functionalized Functionalized Cyclopentane cation->functionalized Trapping

Caption: Major pathways for ring-opening side reactions of the bicyclo[2.1.0]pentane core.

experimental_workflow start Reaction Setup (Substrate, Catalyst, Solvent) reaction Run Reaction (Monitor Progress via TLC/GC-MS) start->reaction troubleshoot Troubleshooting Point: Low Conversion or Side Products? reaction->troubleshoot workup Aqueous Workup / Filtration purification Column Chromatography workup->purification product Desired Product purification->product troubleshoot->workup No analysis Analyze Side Products (NMR, MS) troubleshoot->analysis Yes optimize Optimize Conditions (Ligand, Temp, Solvent) analysis->optimize optimize->start Re-run Experiment

Caption: A generalized experimental workflow for synthesizing and troubleshooting this compound derivatives.

ligand_control start Pd(0) + Substrate + Ligand nhc Strongly Donating Ligand (e.g., NHC) start->nhc Path A phos π-Accepting Ligand (e.g., Phosphoramidite) start->phos Path B housane Desired Product: Bicyclo[2.1.0]pentane (High Yield) nhc->housane Favors Cyclopropanation insertion Side Product: C-H Insertion (Major Byproduct) phos->insertion Favors C-H Insertion

Caption: Ligand-controlled selectivity in the palladium-catalyzed synthesis of housanes.

References

Technical Support Center: Scaling Up the Synthesis of Bicyclopentyl Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of bicyclopentyl precursors, with a focus on scaling up production.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound precursors like bicyclo[1.1.1]pentane-1,3-dicarboxylic acid?

When moving from laboratory-scale to multigram or kilogram-scale synthesis, several challenges can arise. Historically, the use of specialized equipment such as Hanovia mercury lamps and Pyrex glassware for photochemical reactions has limited scalability.[1][2] These setups can be hazardous and are not always suitable for large-scale production. Additionally, ensuring consistent reaction conditions, managing exotherms, and handling potentially unstable intermediates like [1.1.1]propellane are critical considerations.[1][3] Product isolation and purification can also become more complex at a larger scale, potentially leading to lower yields if not optimized.[3]

Q2: Are there scalable, mercury-free methods for synthesizing bicyclo[1.1.1]pentane (BCP) cores?

Yes, modern synthetic methods have been developed to avoid the use of mercury lamps. A notable example is the use of a flow photochemical reaction with 365 nm LED irradiation for the synthesis of a diketone precursor to bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.[1][2] This method is not only safer but has also been successfully scaled to produce kilograms of the diketone intermediate within a day.[1][2][4]

Q3: My reaction yield is low when scaling up. What are some common causes and solutions?

Low yields during scale-up can be attributed to several factors:

  • Inefficient Mixing: In larger reaction vessels, inadequate stirring can lead to localized "hot spots" or areas of high concentration, resulting in side reactions. Using mechanical stirrers is often necessary for larger volumes and thick suspensions.[3]

  • Suboptimal Reaction Conditions: Conditions that work well on a small scale may not be optimal for larger batches. It is crucial to re-optimize parameters such as temperature, reaction time, and reagent stoichiometry.[5][6]

  • Work-up and Purification: Product loss during extraction and purification steps can be more significant at a larger scale. Modifying the work-up procedure, for instance, by using crude material directly in the next step, can sometimes improve overall yield.[1][2]

  • Reagent Quality: The purity of starting materials and reagents can have a more pronounced impact on larger-scale reactions.[3][7]

Q4: I am observing the formation of oligomeric byproducts. How can this be minimized?

The formation of oligomeric bicyclo[1.1.1]pentanes, often referred to as "staffanes," can occur through the reaction of the this compound radical intermediate with additional equivalents of [1.1.1]propellane.[8] To minimize this, it is important to control the stoichiometry of the reactants and ensure that the intermediate radical is efficiently trapped by the desired reagent.

Q5: How can I improve the synthesis of functionalized BCPs for medicinal chemistry applications?

A variety of methods are available for introducing functional groups onto the BCP scaffold. Copper-mediated three-component coupling reactions, for example, allow for the efficient synthesis of drug-like bicyclopentanes with diverse functionalities.[9] Another approach involves the synthesis of versatile building blocks like [1.1.1]bicyclopentylaldehydes, which can be prepared in a one-pot procedure from aryl-halides and [1.1.1]propellane.[10] For the synthesis of BCP alkyl ethers, a dual copper/photoredox catalyst system with BCP–thianthrenium reagents has proven effective for a broad range of alcohols.[11][12]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no conversion in photochemical reaction - Inefficient light penetration at larger scale.- Incorrect wavelength for the specific reaction.- Switch from a batch to a flow reactor to ensure uniform irradiation.[1][2]- Ensure the light source matches the required wavelength (e.g., 365 nm for the reaction of propellane and diacetyl).[1][2]
Formation of tar or polymeric material - High reaction temperature or prolonged reaction time.- Instability of intermediates.- Carefully control the reaction temperature, potentially with a gradual increase.- Monitor the reaction closely and stop it once the starting material is consumed.[13]- Ensure sufficient solvent is used to maintain a stirrable mixture.[13]
Inconsistent product purity between batches - Variability in the quality of starting materials or reagents.- Inconsistent work-up or purification procedures.- Ensure high purity of all reagents, including distillation of solvents if necessary.[3]- Standardize work-up and purification protocols.
Difficulty in isolating the product - Product is volatile or prone to decomposition.- Formation of a thick precipitate that is difficult to filter.- For volatile products like [1.1.1]propellane, consider an aqueous work-up to generate a solution that can be used directly in the next step, avoiding low-temperature distillation.[14]- For difficult-to-filter solids, use a mechanical stirrer to maintain a suspension and prevent aggregation.[3]
Poor enantioselectivity in asymmetric synthesis - Suboptimal catalyst loading or reaction temperature.- Re-optimize the catalyst loading and reaction temperature for the scaled-up reaction. Lower temperatures may not always be optimal.[5]

Experimental Protocols

Protocol 1: Multigram Scale Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

This protocol is adapted from a published large-scale synthesis.[1][2]

Step 1: Photochemical Preparation of the Diketone Intermediate (in Flow)

  • Prepare a solution of [1.1.1]propellane and diacetyl in a suitable solvent.

  • Pump the solution through a flow reactor equipped with a 365 nm LED light source.

  • Maintain the reaction at room temperature.

  • Collect the reactor output and evaporate the solvent to obtain the crude diketone. This method has been shown to produce approximately 1 kg of the diketone in 6 hours.[1]

Step 2: Haloform Reaction to the Diacid (in Batch)

  • In a large reaction vessel (e.g., 6 L flask), dissolve the crude diketone (e.g., ~250 g) in a suitable solvent.

  • Perform a haloform reaction according to established procedures. A slight modification of using the crude diketone has been found to improve the yield of the diacid.[1][2]

  • A single run can yield 115–133 g of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.[1][2]

Visualizations

Logical Workflow for Troubleshooting Low Yields

LowYieldTroubleshooting start Low Yield Observed in Scaled-Up Reaction check_mixing Is mixing efficient? (e.g., no thick slurry, uniform appearance) start->check_mixing check_conditions Are reaction conditions optimized for scale? (Temperature, Time, Stoichiometry) check_mixing->check_conditions Yes solution_mixing Implement mechanical stirring. check_mixing->solution_mixing No check_workup Is product being lost during work-up/purification? check_conditions->check_workup Yes solution_conditions Re-optimize reaction parameters. check_conditions->solution_conditions No check_reagents Are reagents of sufficient purity? check_workup->check_reagents No solution_workup Modify work-up procedure. (e.g., use crude material) check_workup->solution_workup Yes solution_reagents Use high-purity or purified reagents. check_reagents->solution_reagents No end_node Yield Improved check_reagents->end_node Yes solution_mixing->check_conditions solution_conditions->check_workup solution_workup->check_reagents solution_reagents->end_node

Caption: A flowchart for diagnosing and resolving common causes of low yield during scale-up.

General Reaction Pathway for BCP-Dicarboxylic Acid Synthesis

BCP_Synthesis_Pathway propellane [1.1.1]Propellane photochemical_reaction Flow Photochemical Reaction (365 nm LED) propellane->photochemical_reaction diacetyl Diacetyl diacetyl->photochemical_reaction diketone Diketone Intermediate photochemical_reaction->diketone haloform_reaction Haloform Reaction (Batch) diketone->haloform_reaction diacid Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid haloform_reaction->diacid

Caption: A simplified workflow for the large-scale synthesis of a key BCP precursor.

References

Technical Support Center: Optimizing Catalyst Loading for Bicyclopentyl Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the optimization of catalyst loading in Bicyclopentyl cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is optimizing catalyst loading crucial for this compound cross-coupling reactions?

A1: Optimizing catalyst loading is a critical balance between reaction efficiency, cost, and purity. For sterically hindered substrates like this compound derivatives, catalyst loading can significantly impact reaction rates and yields.[1] While a higher catalyst concentration can increase the reaction rate, excessively high loadings can lead to catalyst decomposition (formation of palladium black), increased costs, and potential side reactions, making product purification more challenging.[1]

Q2: What is a typical starting catalyst loading range for these reactions?

A2: For sterically hindered substrates such as this compound derivatives, a slightly higher catalyst loading is often necessary to achieve a good yield in a reasonable timeframe.[1] A typical starting range for optimization is between 1-5 mol%.[1] However, the optimal loading is highly dependent on the specific substrates, ligand, and reaction conditions.

Q3: How does the choice of ligand affect the optimal catalyst loading?

A3: Ligands are essential for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For sterically hindered substrates, bulky and electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) are often required.[1] These ligands can improve catalyst stability and activity, sometimes allowing for a lower catalyst loading. It's also important to optimize the ligand-to-metal ratio, as excess ligand can sometimes inhibit the reaction.[1]

Q4: What are the signs of catalyst deactivation or decomposition?

A4: A common sign of catalyst decomposition is the formation of a black precipitate, known as palladium black.[1] Other indicators include a reaction that starts but fails to go to completion (stalls) or a complete lack of reactivity. Catalyst deactivation can be caused by impurities in the reagents or solvents, high reaction temperatures, or inherent instability of the catalytic species with certain substrates.[2][3]

Q5: If I observe low yield, should I automatically increase the catalyst loading?

A5: Not necessarily. While insufficient catalyst loading is a possible cause, other factors should be investigated first. Low yield can also result from an inactive catalyst, poor choice of ligand or base, suboptimal temperature, or impure reagents.[1][2] A systematic approach to troubleshooting is more effective than simply increasing the amount of catalyst.[4]

Troubleshooting Guides

Problem 1: Low or No Product Yield

Question: My this compound cross-coupling reaction is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield is a common issue that can stem from several sources. A logical, step-by-step approach is the best way to identify and solve the problem.

Potential Causes & Solutions

Potential Cause Suggested Solution
Inactive Catalyst Ensure the palladium precursor and ligand are pure and have been stored correctly under an inert atmosphere. Using a pre-catalyst, such as a G3 or G4 precatalyst, can ensure the active Pd(0) species is generated efficiently.[2] If using a Pd(II) source, consider a pre-activation step by stirring it with the ligand before adding the substrates.[2]
Insufficient Catalyst Loading For challenging or sterically hindered couplings, the initial catalyst loading may be too low. Gradually increase the catalyst loading in increments (e.g., from 1 mol% to 2 mol%, then to 3 mol%) and monitor the effect on the reaction progress via TLC or GC/LC-MS.[1]
Suboptimal Ligand The steric and electronic properties of the ligand are critical. For this compound groups, bulky, electron-rich ligands are often necessary to promote the oxidative addition and reductive elimination steps.[1] Screen a panel of different ligands (e.g., Buchwald or NHC-type ligands) to find the most effective one for your specific substrate combination.
Incorrect Base or Solvent The choice of base is critical and depends on the specific type of cross-coupling reaction. For Suzuki-Miyaura reactions, stronger bases like K₃PO₄ or Cs₂CO₃ are often effective.[1] Ensure the base is anhydrous and finely powdered.[1] The solvent must fully dissolve the reactants; screen different solvents if solubility is an issue.[2]
Low Reaction Temperature Sterically hindered couplings often require higher temperatures to overcome the activation energy barrier for oxidative addition. Increase the reaction temperature in 10-20 °C increments.[1] Typical temperatures for these reactions are between 80-120 °C.[1]

// Node styles start_node [label="Low or No Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_catalyst [label="Check Catalyst Activity\n- Purity\n- Pre-activation\n- Storage", fillcolor="#FBBC05", fontcolor="#202124"]; increase_loading [label="Increase Catalyst\nLoading (e.g., 1% -> 2%)", fillcolor="#FBBC05", fontcolor="#202124"]; screen_ligands [label="Screen Ligands\n(Bulky, e-rich)", fillcolor="#FBBC05", fontcolor="#202124"]; optimize_conditions [label="Optimize Conditions\n- Temperature\n- Base\n- Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; success_node [label="Improved Yield", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start_node -> check_catalyst [label="Start Here"]; check_catalyst -> increase_loading [label="If catalyst is active"]; increase_loading -> screen_ligands [label="If still low yield"]; screen_ligands -> optimize_conditions [label="If still low yield"];

// Connections to success check_catalyst -> success_node [color="#34A853"]; increase_loading -> success_node [color="#34A853"]; screen_ligands -> success_node [color="#34A853"]; optimize_conditions -> success_node [color="#34A853"]; }

An experimental workflow for optimizing reaction conditions.

Key Catalytic System Components

Catalytic_System center_node Catalytic Cycle product Cross-Coupled Product center_node->product substrate1 This compound-X substrate1->center_node substrate2 Coupling Partner (e.g., Boronic Acid) substrate2->center_node catalyst Palladium Precursor (e.g., Pd₂(dba)₃) catalyst->center_node ligand Ligand (e.g., SPhos) ligand->center_node base Base (e.g., K₃PO₄) base->center_node solvent Solvent (e.g., Toluene) solvent->center_node

Key components influencing the cross-coupling reaction.

References

Troubleshooting diastereoselectivity in Bicyclopentyl functionalization.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diastereoselective bicyclopentyl functionalization. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments.

Troubleshooting Guides

This section provides answers to specific problems you might encounter, offering potential causes and actionable solutions.

Question 1: I am observing poor diastereoselectivity in my rhodium-catalyzed C-H functionalization of a this compound derivative. What are the likely causes and how can I improve the diastereomeric ratio (d.r.)?

Answer:

Poor diastereoselectivity in rhodium-catalyzed C-H functionalization can stem from several factors. Here’s a systematic approach to troubleshooting this issue:

  • Catalyst Choice: The structure of the dirhodium catalyst plays a crucial role in dictating stereoselectivity.[1][2] Different chiral ligands on the rhodium center create distinct steric and electronic environments, influencing the approach of the substrate and the diastereomeric outcome.

    • Troubleshooting:

      • Screen a panel of chiral dirhodium catalysts. For instance, complexes like Rh₂(S-TCPTAD)₄ have shown high selectivity in similar systems.[1]

      • Ensure the catalyst is pure and handled under appropriate inert conditions to prevent decomposition.

  • Solvent Effects: The solvent can significantly influence the transition state geometry and, consequently, the diastereoselectivity. Protic and fluorinated solvents, in particular, can lead to dramatic changes and even inversion of selectivity.

    • Troubleshooting:

      • If using a non-polar solvent (e.g., hexanes, dichloromethane), consider switching to a more polar or a fluorinated solvent like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP).

      • Perform a solvent screen to identify the optimal medium for your specific substrate.

  • Temperature: Reaction temperature affects the energy difference between the diastereomeric transition states.

    • Troubleshooting:

      • Lowering the reaction temperature generally enhances diastereoselectivity by favoring the lower energy transition state. Attempt the reaction at 0 °C or -20 °C.

  • Substrate Structure: The steric and electronic properties of the substituents on your this compound core can influence the facial selectivity of the C-H insertion.

    • Troubleshooting:

      • While often not easily modifiable, understanding the steric hindrance around the target C-H bond can provide insight. A bulkier directing group or a change in the substitution pattern might be necessary if other optimizations fail.

Question 2: My palladium-catalyzed C-H functionalization of a this compound derivative is giving a low diastereomeric ratio. What should I investigate?

Answer:

Low diastereoselectivity in palladium-catalyzed C-H functionalization is often related to the coordination environment of the palladium center. Here are key areas to focus on:

  • Directing Group (DG): The directing group is critical for both reactivity and stereocontrol. The geometry and binding affinity of the DG influence the conformation of the palladacycle intermediate.

    • Troubleshooting:

      • The choice of directing group is paramount. For instance, a switch from an aminoquinoline (AQ) directing group to a pyridine (B92270) N-oxide has been shown to alter the thermodynamics of cyclometalation and impact the outcome.[3]

      • Experiment with different directing groups that may offer more rigid chelation or different steric profiles.

  • Ligand Effects: Chiral ligands coordinated to the palladium center are essential for inducing asymmetry.

    • Troubleshooting:

      • Screen a variety of chiral ligands. Monodentate and bidentate phosphine (B1218219) ligands, as well as N-heterocyclic carbenes (NHCs), are common choices.

      • The use of mono-N-protected amino acid (MPAA) ligands has been effective in achieving high diastereoselectivity in some C-H activation reactions.

  • Solvent and Additives: The solvent and additives can affect the solubility of the catalyst and substrate, as well as the stability of intermediates.

    • Troubleshooting:

      • Similar to rhodium catalysis, a solvent screen is recommended. Solvents like hexafluoroisopropanol (HFIP) have been shown to be beneficial in some palladium-catalyzed C-H activations.

      • Additives such as silver salts or inorganic bases can influence the reaction pathway and selectivity. Optimize the type and stoichiometry of these additives.

  • Reaction Temperature: As with other stereoselective reactions, temperature is a critical parameter.

    • Troubleshooting:

      • Running the reaction at a lower temperature may improve the diastereomeric ratio.

Frequently Asked Questions (FAQs)

Q1: Can the order of reagent addition affect the diastereoselectivity?

A1: Yes, the order of addition can be critical. For instance, pre-forming the catalyst-ligand complex before adding the substrate can sometimes lead to better stereocontrol. It is recommended to follow the specific protocol for your chosen catalytic system carefully.

Q2: How do I accurately determine the diastereomeric ratio?

A2: The most common methods for determining d.r. are ¹H NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC). For NMR analysis, integration of well-resolved signals corresponding to each diastereomer is used. Chiral HPLC provides baseline separation of diastereomers, allowing for more precise quantification.

Q3: Is it possible to invert the diastereoselectivity of my reaction?

A3: In some cases, yes. This phenomenon, known as "diastereodivergence," can sometimes be achieved by changing the solvent or the catalyst. For example, the addition of protic solvents like methanol (B129727) or TFE has been reported to invert the diastereoselectivity in certain reactions.

Data Presentation

Table 1: Influence of Catalyst and Solvent on Diastereoselectivity in this compound Functionalization (Illustrative Data)

EntryCatalystSolventTemperature (°C)Diastereomeric Ratio (d.r.)
1Rh₂(OAc)₄Dichloromethane252:1
2Rh₂(S-TCPTAD)₄Dichloromethane2515:1
3Rh₂(S-TCPTAD)₄Hexanes2510:1
4Rh₂(S-TCPTAD)₄TFE0>20:1
5Pd(OAc)₂ / Ligand ADioxane803:1
6Pd(OAc)₂ / Ligand BHFIP6012:1

Note: This table is a generalized representation based on trends observed in the literature. Actual results will vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Key Experiment: General Protocol for Rhodium-Catalyzed Diastereoselective C-H Functionalization of a 1-Aryl-Bicyclo[1.1.1]pentane (Adapted for this compound Systems)

This protocol is adapted from a procedure for the functionalization of bicyclo[1.1.1]pentanes and can serve as a starting point for this compound derivatives.[1][2]

  • Preparation: In a flame-dried vial under an inert atmosphere (e.g., argon or nitrogen), dissolve the this compound substrate (1.0 equiv) and the chiral dirhodium catalyst (e.g., Rh₂(S-TCPTAD)₄, 1.0 mol%) in the chosen solvent (e.g., dichloromethane, 0.1 M).

  • Reagent Addition: Prepare a separate solution of the diazo compound (1.2 equiv) in the same solvent.

  • Reaction Execution: Add the diazo compound solution to the solution of the substrate and catalyst via a syringe pump over a period of 3 hours at the desired temperature (e.g., 25 °C).

  • Monitoring: After the addition is complete, allow the reaction to stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the desired diastereomers.

  • Analysis: Determine the diastereomeric ratio of the purified product using ¹H NMR spectroscopy and/or chiral HPLC analysis.

Visualizations

Signaling Pathways and Experimental Workflows

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Start reagents Dissolve this compound Substrate & Catalyst start->reagents add_diazo Add Diazo Compound (Syringe Pump) reagents->add_diazo stir Stir (2-4h) add_diazo->stir workup Concentrate stir->workup purify Column Chromatography workup->purify analyze Determine d.r. (NMR, HPLC) purify->analyze end End analyze->end

Caption: A generalized experimental workflow for diastereoselective this compound functionalization.

Logical Relationships

Diastereoselectivity_Factors cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_substrate Substrate center Diastereoselectivity catalyst Metal Center (Rh, Pd) catalyst->center ligand Chiral Ligand ligand->center directing_group Directing Group directing_group->center solvent Solvent Polarity & Protic/Aprotic solvent->center temperature Temperature temperature->center additives Additives/Co-catalysts additives->center sterics Steric Hindrance sterics->center electronics Electronic Effects electronics->center

Caption: Key factors influencing diastereoselectivity in this compound functionalization.

References

Methods for the efficient removal of Bicyclopentyl synthesis impurities.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of bicyclopentyl, with a focus on the efficient removal of synthesis impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound via a Grignard reaction?

A1: The synthesis of this compound, typically via the Grignard coupling of a cyclopentyl magnesium halide, can lead to several impurities. These include:

  • Unreacted Starting Materials: Primarily unreacted cyclopentyl halide (e.g., cyclopentyl bromide).

  • Magnesium Salts: Magnesium halides (MgX₂) and magnesium alkoxides formed during the reaction and workup.[1][2]

  • Solvent Residues: Ether-based solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are common.

  • Coupling Byproducts: While this compound is the desired coupling product, other side reactions can occur.[3]

  • Water: Grignard reagents are highly sensitive to water, and its presence can quench the reagent and lead to cyclopentane (B165970) as a byproduct.[3][4]

Q2: How can I identify the specific impurities in my crude this compound sample?

A2: A combination of analytical techniques is recommended for comprehensive impurity profiling.[5][6] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are ideal for separating and quantifying impurities.[6] For structural elucidation of unknown impurities, spectroscopic methods such as Mass Spectrometry (MS) coupled with chromatography (LC-MS, GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[5][6]

Q3: What is the purpose of an acidic aqueous workup, and what are the best practices?

A3: An acidic aqueous workup serves two primary purposes in a Grignard reaction. First, it protonates the alkoxide intermediate to yield the final alcohol product (if applicable in a different synthesis) and quenches any remaining Grignard reagent.[4][7] Second, it dissolves the magnesium salts (like Mg(OH)Br) that precipitate during the reaction, converting them into water-soluble magnesium halides (e.g., MgCl₂ or MgSO₄), which can then be easily separated in the aqueous layer.[3] Best practices involve slowly adding the reaction mixture to a cooled, dilute acid solution (e.g., 1 M HCl or H₂SO₄) with vigorous stirring to manage the exothermic reaction.[4]

Q4: When is distillation preferred over column chromatography for purifying this compound?

A4: The choice between distillation and column chromatography depends on the properties of the impurities.

  • Distillation is highly effective when there is a significant difference in boiling points between this compound and the impurities. It is particularly useful for removing high-boiling byproducts and non-volatile impurities like magnesium salts.[8][9] It is also a scalable method suitable for larger quantities.

  • Column Chromatography is preferred when impurities have boiling points very close to the product, making separation by distillation difficult.[10] It is excellent for separating structurally similar organic molecules. However, it can be more time-consuming and uses larger volumes of solvent compared to distillation.

Troubleshooting Guides

Problem: My crude product contains significant amounts of solid inorganic salts after solvent evaporation.

  • Question: How can I effectively remove magnesium salts from my organic product?

  • Answer: There are several effective methods for removing magnesium salts:

    • Aqueous Wash: The most common method is to perform an aqueous workup. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will dissolve the basic magnesium salts.[3] This is typically followed by a wash with water and then brine to remove residual water from the organic layer.[11]

    • Filtration: If the salts are suspended as fine particles, you can filter the crude organic solution through a pad of an inert filter aid like Celite.[1][12] This is often done before concentrating the solution.

    • Precipitation with Dioxane: For stubborn emulsions or highly soluble salts in solvents like THF, adding 1,4-dioxane (B91453) can precipitate the magnesium salts as a polymeric MgX₂(dioxane) complex.[2] This gelatinous precipitate can then be removed by filtration or centrifugation.

Problem: My final product is contaminated with unreacted cyclopentyl bromide.

  • Question: How do I separate the desired this compound from the starting alkyl halide?

  • Answer: Since this compound has a significantly higher boiling point than cyclopentyl bromide, fractional distillation is the most efficient method for separation. Careful distillation should allow for the removal of the more volatile cyclopentyl bromide as the initial fraction, followed by the collection of the pure this compound product.

Problem: NMR/GC analysis shows my purified product still contains unknown organic impurities.

  • Question: What further steps can I take if standard purification methods fail?

  • Answer: If standard methods are insufficient, a multi-step purification approach is necessary.

    • Re-evaluate the Method: If distillation was used, consider if the boiling points are too close for effective separation. If so, move to chromatography.

    • Chromatography: Perform silica (B1680970) gel column chromatography.[10] Since alkanes like this compound are very nonpolar, a nonpolar eluent system (e.g., hexane (B92381) or heptane) should be used. This will effectively separate the product from slightly more polar impurities.

    • Preparative GC/HPLC: For very high purity requirements and small scales, preparative gas chromatography (prep-GC) or high-performance liquid chromatography (prep-HPLC) can be employed to isolate the desired compound with high precision.

Quantitative Data Summary

The efficiency of purification methods can be compared based on the final purity achieved and the recovery yield of the desired product. The following table provides a representative comparison of common techniques for purifying this compound from a typical Grignard reaction mixture.

Purification MethodKey Impurities RemovedTypical Final Purity (%)Typical Recovery Yield (%)
Aqueous Workup Only Magnesium Salts, Water-Soluble Reagents80 - 90%> 95%
Aqueous Workup + Distillation Salts, Solvents, Starting Materials, Byproducts95 - 99%70 - 85%
Aqueous Workup + Column Chromatography Salts, Starting Materials, Structurally Similar Byproducts> 99%60 - 80%

Note: Values are estimates and can vary significantly based on the initial reaction conditions and scale.

Experimental Protocols

Protocol 1: Standard Acidic Aqueous Workup
  • Prepare a beaker with a cold (0 °C ice bath) solution of 1 M HCl. The volume should be approximately equal to the volume of the reaction mixture.

  • While stirring the HCl solution vigorously, slowly add the crude Grignard reaction mixture dropwise via an addition funnel. Caution: This process is exothermic. Maintain the temperature of the quenching solution below 20 °C.

  • Once the addition is complete, transfer the entire mixture to a separatory funnel.

  • Allow the layers to separate. Drain the lower aqueous layer.

  • Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

    • Water (H₂O).

    • Saturated aqueous sodium chloride (brine) to begin the drying process.[11]

  • Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter away the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

Protocol 2: Purification by Fractional Distillation
  • Set up a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed). Ensure all glassware is dry.

  • Place the crude this compound product in the distillation flask with a magnetic stir bar or boiling chips.

  • Heat the flask gently using a heating mantle.

  • Collect the fractions based on the boiling point at the still head.

    • Fraction 1 (Forerun): Low-boiling impurities, including residual solvent and unreacted cyclopentyl bromide.

    • Fraction 2 (Product): Pure this compound.

    • Pot Residue: High-boiling byproducts and non-volatile impurities.

  • Monitor the purity of the collected product fraction using GC or NMR.

Visualizations

experimental_workflow start Grignard Reaction: Cyclopentyl Halide + Mg workup Aqueous Workup (Dilute Acid) start->workup Quench extraction Solvent Extraction (e.g., Diethyl Ether) workup->extraction drying Drying Organic Layer (e.g., Na2SO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration crude Crude this compound concentration->crude distillation Fractional Distillation crude->distillation Boiling Point Difference chromatography Column Chromatography crude->chromatography Polarity Difference pure Pure this compound distillation->pure chromatography->pure analysis Purity Analysis (GC, NMR) pure->analysis

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_flowchart start Problem: Low Purity After Workup check_impurities Identify Impurities (GC/NMR) start->check_impurities is_volatile Are impurities volatile with different boiling points? check_impurities->is_volatile is_polar Are impurities separable by polarity? is_volatile->is_polar No distill Solution: Perform Fractional Distillation is_volatile->distill Yes chrom Solution: Perform Column Chromatography is_polar->chrom Yes complex_issue Consult Advanced Separation Techniques (e.g., Prep-HPLC) is_polar->complex_issue No end Achieve High Purity distill->end chrom->end

Caption: Troubleshooting flowchart for low product purity after initial workup.

impurity_removal_logic impurities Impurity Type Unreacted Starting Material (Cyclopentyl Bromide) Magnesium Salts (MgX2) High-Boiling Byproducts Structurally Similar Isomers methods Primary Removal Method Fractional Distillation Aqueous Acid Wash / Filtration Fractional Distillation Column Chromatography impurities:s0->methods:m0 impurities:s1->methods:m1 impurities:s2->methods:m2 impurities:s3->methods:m3

References

Technical Support Center: Enhancing Bicyclopentyl Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bicyclopentyl Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to enhance the reaction rate and overall success of your this compound coupling experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a low reaction rate or yield in my this compound coupling reaction?

Low yields or slow reaction rates in this compound coupling reactions can often be attributed to several factors. Systematically investigating each component is key to successful troubleshooting. The primary areas to consider are:

  • Catalyst System: The choice and quality of the palladium or copper catalyst and the associated ligands are critical. Inactive or inappropriate catalysts are a frequent cause of poor performance.

  • Reaction Conditions: Suboptimal temperature, insufficient reaction time, or failure to maintain an inert atmosphere can significantly hinder the reaction.

  • Reagents: The purity and stability of the this compound precursor, the coupling partner (e.g., organoboron or organozinc reagent), and the base are paramount.

  • Solvent: The choice of solvent affects the solubility of reagents and the overall reaction kinetics.

Q2: How do I select the optimal ligand for my palladium-catalyzed this compound coupling?

Ligand selection is highly dependent on the specific substrates and the type of coupling reaction (e.g., Suzuki, Negishi). Here are some general guidelines:

  • Electron-rich Ligands: Ligands such as bulky trialkylphosphines (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) can facilitate the oxidative addition step, which is often the rate-limiting step, particularly with less reactive coupling partners.[1]

  • Bulky Ligands: Sterically hindered ligands, like biarylphosphines (e.g., SPhos, XPhos), can promote the reductive elimination step, which leads to the formation of the desired carbon-carbon bond.[1]

  • Ligand Screening: For challenging couplings, it is often necessary to screen a variety of ligands to identify the most effective one for your specific system.

Q3: What are common side reactions in this compound coupling and how can I minimize them?

A common side reaction, particularly in Suzuki-Miyaura couplings, is protodeboronation , where the boronic acid or ester is replaced by a hydrogen atom. This can be minimized by:

  • Using anhydrous solvents and reagents.

  • Employing more stable boronic esters, such as pinacol (B44631) esters.[1]

  • Carefully selecting the base and reaction temperature.

Another potential side reaction is homocoupling of the starting materials. This can often be suppressed by optimizing the catalyst system and reaction conditions.

Q4: Can I use copper catalysts for this compound coupling reactions?

Yes, copper-catalyzed cross-coupling reactions are a viable and often cost-effective alternative to palladium-catalyzed methods for certain this compound couplings. For instance, the coupling of this compound Grignard reagents with alkyl (pseudo)halides has been successfully achieved using a simple and inexpensive copper catalyst system.[2]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during this compound coupling reactions.

Problem: Low or No Product Formation

Below is a logical workflow to diagnose and resolve low-yielding reactions.

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield start Low or No Product Formation check_catalyst 1. Verify Catalyst and Ligand - Fresh/Active Catalyst? - Appropriate Ligand? start->check_catalyst check_reagents 2. Assess Reagent Quality - Purity of Starting Materials? - Stability of Organometallic Reagent? check_catalyst->check_reagents No Issue solution_catalyst Action: - Use fresh catalyst/ligand. - Screen different ligands. check_catalyst->solution_catalyst Issue Found check_conditions 3. Evaluate Reaction Conditions - Inert Atmosphere Maintained? - Optimal Temperature? - Sufficient Reaction Time? check_reagents->check_conditions No Issue solution_reagents Action: - Purify starting materials. - Use freshly prepared organometallic reagent. check_reagents->solution_reagents Issue Found check_solvent 4. Consider Solvent Effects - Adequate Solubility of Reagents? - Anhydrous Solvent Used? check_conditions->check_solvent No Issue solution_conditions Action: - Ensure rigorous inert conditions. - Optimize temperature and time. check_conditions->solution_conditions Issue Found solution_solvent Action: - Screen alternative anhydrous solvents. check_solvent->solution_solvent Issue Found Suzuki_Protocol Experimental Workflow for Suzuki-Miyaura Coupling setup 1. Reaction Setup - Flame-dry Schlenk tube. - Add this compound halide, boronic acid, catalyst, and base. inert 2. Inert Atmosphere - Evacuate and backfill with Ar/N₂ (3x). setup->inert solvent 3. Solvent Addition - Add degassed solvent via syringe. inert->solvent reaction 4. Reaction - Heat to desired temperature with vigorous stirring. solvent->reaction monitoring 5. Monitoring - Track progress by TLC or LC-MS. reaction->monitoring workup 6. Workup - Cool to RT. - Dilute with organic solvent. - Wash with H₂O/brine. monitoring->workup purification 7. Purification - Dry organic layer. - Concentrate. - Purify by column chromatography. workup->purification

References

Improving the functional group tolerance in Bicyclopentyl synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bicyclopentyl synthesis. This resource is designed for researchers, chemists, and drug development professionals to address common challenges related to functional group tolerance in the synthesis of this compound moieties, with a focus on the widely used bicyclo[1.1.1]pentane (BCP) core.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting functional group tolerance in traditional this compound synthesis?

Historically, the synthesis of bicyclopentyls, particularly BCPs, relied on methods involving harsh reagents like organolithiums or high-energy inputs such as mercury lamp irradiation.[1][2] These conditions severely limited the types of functional groups that could be present on the substrates, as many common functionalities (e.g., esters, ketones, acidic protons) are incompatible with these reagents. Anionic addition methods, for instance, often require harsh conditions and highly reactive organometallics, which can limit their functional group tolerance.[2]

Q2: Which modern synthetic methods offer the best functional group tolerance?

Modern synthetic strategies, particularly those based on radical additions to [1.1.1]propellane, provide vastly improved functional group tolerance.[1][2] The most successful and versatile methods include:

  • Photoredox Catalysis: This method uses light and a photocatalyst (e.g., Iridium or organic dyes) to generate radicals from a wide range of precursors under exceptionally mild conditions. It is known for its excellent functional group compatibility, enabling the use of complex, drug-like molecules.[2][3][4][5][6]

  • Electrochemical Synthesis: Electrochemistry offers another mild approach to generate radicals for addition to [1.1.1]propellane, demonstrating exceptional functional group tolerance and scalability.[7][8][9]

  • Triethylborane (B153662) (Et₃B) Initiation: Using catalytic amounts of Et₃B to initiate radical formation is a simple and effective method compatible with a wide range of alkyl iodides and bromides.[1][2][10]

These methods avoid harsh reagents and extreme temperatures, preserving sensitive functional groups on the starting materials.[1]

Q3: What types of functional groups are generally well-tolerated by modern radical-based methods?

Modern radical approaches exhibit broad compatibility. Functional groups that are generally well-tolerated include esters, amides, nitriles, ketones, ethers (including oxetanes and THP), protected amines (Boc), sulfones, phosphonates, and various halides (F, Cl, Br).[11] These methods have been successfully applied in late-stage functionalization of complex molecules, including drug derivatives and natural products.[2][4][6]

Q4: Are there any functional groups that remain challenging even for modern methods?

While tolerance is broad, some functionalities can still pose challenges. For example, methods using triethylborane as a radical initiator may not tolerate free amines due to potential complexation with the borane.[1][2] Additionally, substrates with very strong electron-withdrawing groups, such as nitro groups, can sometimes fail in certain photocatalytic systems.[12] Careful selection of the radical generation method is key to overcoming these limitations.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of functionalized bicyclopentyls via radical addition to [1.1.1]propellane.

Issue 1: Low or no product yield.

// Nodes start [label="Low / No Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="Verify Reagent Quality\n- [1.1.1]Propellane solution titer\n- Precursor purity\n- Dry solvents", fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="Review Reaction Conditions\n- Inert atmosphere (N2/Ar)\n- Light source (for photoredox)\n- Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; check_catalyst [label="Assess Catalyst/Initiator\n- Catalyst activity\n- Initiator concentration\n- Potential quenching", fillcolor="#FBBC05", fontcolor="#202124"];

solution_reagents [label="Re-purify Starting Materials\nRe-titer Propellane", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_conditions [label="Degas Solvents Thoroughly\nCheck LED/Lamp Output\nOptimize Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_catalyst [label="Switch Radical Initiation Method\n(e.g., Et3B to Photoredox)\nScreen Catalysts/Additives", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_reagents [label="Potential Cause"]; start -> check_conditions [label="Potential Cause"]; start -> check_catalyst [label="Potential Cause"];

check_reagents -> solution_reagents [label="Solution"]; check_conditions -> solution_conditions [label="Solution"]; check_catalyst -> solution_catalyst [label="Solution"]; } dot Caption: A workflow for troubleshooting low-yield this compound synthesis reactions.

  • Possible Cause: Degradation or incorrect concentration of [1.1.1]propellane.

    • Solution: [1.1.1]Propellane is a highly strained and volatile molecule. Its solutions should be stored cold and away from light. The concentration should be verified by titration before use.

  • Possible Cause: Inefficient radical generation.

    • Solution: The chosen method may not be suitable for your specific substrate. For example, aryl halides are unreactive under triethylborane initiation but work well with photoredox catalysis.[1][2] If using photoredox catalysis, ensure your light source has the correct wavelength and sufficient power. Consider screening different photocatalysts (e.g., Ir(ppy)₃ vs. organic dyes like 4CzIPN) as their redox potentials differ.[3]

  • Possible Cause: Quenching of the catalyst or radical intermediates.

    • Solution: Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen) as oxygen can quench radical reactions. Traces of water or acidic protons from unprotected alcohols or amines can also interfere with certain catalytic cycles.

Issue 2: Formation of significant side products (e.g., oligomerization).

  • Possible Cause: Incorrect stoichiometry.

    • Solution: The ratio of the radical precursor to [1.1.1]propellane is critical. An excess of propellane can lead to oligomerization. A slight excess of the radical precursor is often used to ensure full consumption of the propellane.

  • Possible Cause: The generated BCP radical is not trapped efficiently.

    • Solution: In three-component coupling reactions, the concentration and reactivity of the final trapping agent are crucial. In simpler atom-transfer radical addition (ATRA) reactions, ensure the halide source is competent to trap the BCP radical.

Data on Functional Group Tolerance

The following tables summarize the compatibility of various functional groups with modern radical-based this compound synthesis methods.

Table 1: Tolerated Functional Groups in Photoredox-Catalyzed BCP Synthesis

Functional Group ClassSpecific ExamplesTypical Yield RangeReference
EstersMethyl, Ethyl, tert-Butyl esters60-90%[3][11]
KetonesAryl and Alkyl ketones65-85%[2]
AmidesN,N-dimethyl, Morpholinyl70-95%[10]
HeterocyclesPyridine, Thiophene, Furan, Oxetane50-87%[3][11]
Halides-F, -Cl, -Br60-90%[1][11]
NitrilesAryl and Alkyl nitriles70-85%[11][12]
BoronatesPinacol boronic esters (Bpin)70-80%[1][13]
AlcoholsPrimary, Secondary (Protected or Free)55-80%[12][14]

Table 2: Comparison of Initiators/Catalytic Systems

MethodCommon PrecursorsTolerated GroupsKnown Limitations
Et₃B Initiation Alkyl Iodides, BromidesEsters, Amides, Ketones, Ethers, HalidesFree amines, Aryl halides are unreactive
Photoredox Catalysis Alkyl/Aryl Halides, Carboxylic AcidsExtremely broad; includes heterocycles, boronates, complex scaffoldsCan be sensitive to highly reducible groups (e.g., -NO₂)
Electrosynthesis Glycosyl Bromides, OrganohalidesVery broad; compatible with sensitive glycosidic bondsRequires specialized electrochemical equipment

Experimental Protocols

Protocol: General Procedure for Photoredox-Catalyzed Synthesis of Aryl-BCPs

This protocol is adapted from methodologies demonstrating broad functional group tolerance for coupling aryl halides with [1.1.1]propellane.[2][3]

// Nodes prep [label="1. Preparation\n- Add Aryl Halide (1.0 eq),\nPhotocatalyst (e.g., Ir(ppy)3, 1-2 mol%)\nto oven-dried vial."]; add_prop [label="2. Add Propellane\n- Add [1.1.1]propellane solution\n(e.g., in Et2O, 1.2-1.5 eq)\nvia syringe."]; add_solv [label="3. Add Solvent\n- Add anhydrous, degassed solvent\n(e.g., MeCN or THF)."]; degas [label="4. Degas Mixture\n- Sparge with Argon/N2 for 10-15 min."]; irradiate [label="5. Irradiation\n- Place vial near a specific wavelength LED\n(e.g., 456 nm Blue LED) with stirring."]; workup [label="6. Workup & Purification\n- Quench reaction, extract with solvent.\n- Purify by column chromatography."];

// Edges prep -> add_prop; add_prop -> add_solv; add_solv -> degas; degas -> irradiate; irradiate -> workup; } dot Caption: A typical experimental workflow for photocatalytic BCP synthesis.

Materials:

  • Aryl iodide or bromide (1.0 equiv)

  • [1.1.1]Propellane solution (1.2–1.5 equiv)

  • Photocatalyst (e.g., fac-[Ir(ppy)₃], 1–2 mol%)

  • Anhydrous, degassed solvent (e.g., acetonitrile)

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or oven-dried vial with a magnetic stir bar

  • LED light source (e.g., 34W Blue LED)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the aryl halide (e.g., 0.5 mmol, 1.0 equiv) and the photocatalyst (e.g., 0.005 mmol, 1 mol%).

  • Add the desired volume of anhydrous, degassed solvent (to achieve a final concentration of ~0.1 M).

  • Add the solution of [1.1.1]propellane (e.g., 0.6 mmol, 1.2 equiv) via syringe.

  • Seal the vessel and sparge the solution with Argon for 10-15 minutes to ensure all oxygen is removed.

  • Place the reaction vessel approximately 5-10 cm from the LED light source and begin vigorous stirring. Use a fan to maintain the reaction at room temperature.

  • Monitor the reaction by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to yield the desired 1-aryl-3-halobicyclo[1.1.1]pentane product.

References

Technical Support Center: Workup Procedures for Photochemical Bicyclopentyl Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for photochemical bicyclopentyl reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the experimental workup of these reactions.

Frequently Asked Questions (FAQs)

Q1: What is a typical workup procedure for a photochemical this compound reaction?

A general workup procedure for photochemical this compound reactions, such as a [2+2] cycloaddition, involves quenching the reaction, followed by an aqueous workup to remove catalysts and unreacted polar reagents, and finally, purification of the crude product. A common protocol includes diluting the reaction mixture with an organic solvent, washing with aqueous solutions (e.g., water, brine), drying the organic layer, and removing the solvent under reduced pressure.[1] The crude product is then typically purified by column chromatography or distillation.

Q2: My reaction yield is significantly lower than expected. What are the potential causes during the workup?

Low yields can stem from several issues during the workup process. Key factors include:

  • Incomplete reaction: Ensure the reaction has gone to completion by thin-layer chromatography (TLC) or another monitoring technique before quenching.

  • Product loss during extraction: Your product might have some water solubility. It is advisable to check the aqueous layer for your product.[2] Performing multiple extractions with smaller volumes of solvent can improve recovery.

  • Product volatility: this compound derivatives can be volatile. Care should be taken during solvent removal using a rotary evaporator.[2]

  • Decomposition on silica (B1680970) gel: Some this compound compounds may be sensitive to the acidic nature of silica gel. In such cases, consider using neutral or basic alumina (B75360) for chromatography, or deactivating the silica gel with a base like triethylamine.

  • Formation of byproducts: Unidentified byproducts can complicate purification and lead to a lower isolated yield of the desired product.

Q3: How can I remove the photosensitizer (e.g., thioxanthone, benzophenone) from my reaction mixture?

Removal of the photosensitizer is a common challenge. Here are a few strategies:

  • Column Chromatography: Most photosensitizers are relatively polar and can be separated from less polar this compound products by silica gel chromatography.

  • Aqueous Extraction: For some sensitizers, washing the organic layer with a suitable aqueous solution can be effective. For instance, if the sensitizer (B1316253) has acidic or basic properties, an acid-base extraction can be employed.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing impurities, including the photosensitizer.

  • Distillation: For volatile products, distillation can separate the product from a non-volatile photosensitizer.

Q4: I am observing a significant amount of polymeric material in my crude product. How can I minimize this and purify my desired compound?

The formation of polymeric byproducts is a known issue in some photochemical reactions.[1] To address this:

  • Reaction Optimization: Re-evaluate your reaction conditions. Lowering the concentration of the starting materials or adjusting the irradiation time might reduce polymerization.

  • Purification: Polymeric material can often be removed by precipitation. Dissolving the crude mixture in a minimal amount of a good solvent and then adding a poor solvent can cause the polymer to precipitate, allowing for its removal by filtration. Column chromatography can also be effective in separating the desired product from high molecular weight polymers.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the workup of photochemical this compound reactions.

Issue Potential Cause Recommended Solution
Low or No Product Recovery Product is water-soluble.Check the aqueous layer by TLC or another analytical method. If the product is present, perform back-extraction with a suitable organic solvent.[2]
Product is volatile.Use a cold trap on the rotary evaporator and check the collected solvent for your product.[2]
Product decomposed during workup.Test the stability of your product to acidic or basic conditions used in the workup by treating a small sample and monitoring by TLC.[2] If unstable, use neutral workup conditions.
Persistent Emulsion during Extraction High concentration of reagents or byproducts.Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Streaking or Poor Separation on TLC/Column Chromatography Crude product is too polar or contains baseline impurities.Try a different solvent system for chromatography. Pre-adsorbing the crude product onto a small amount of silica gel before loading it onto the column can sometimes improve separation.
Product is degrading on the silica gel column.Use a less acidic stationary phase like neutral alumina or silica gel treated with a base (e.g., triethylamine).
Presence of Unreacted Starting Material Incomplete reaction.Before quenching, ensure the reaction has reached completion using an appropriate monitoring technique (e.g., TLC, GC-MS, NMR).
Difficulty Removing Photosensitizer Photosensitizer has similar polarity to the product.Optimize the eluent system for column chromatography. Consider using a different purification technique like recrystallization or distillation if applicable.

Experimental Protocols

General Experimental Protocol for a Photochemical [2+2] Cycloaddition

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: In a quartz reaction vessel, dissolve the alkene (1.0 eq) and the cycloaddition partner (1.0-2.0 eq) in a suitable solvent (e.g., acetone, acetonitrile, dichloromethane). If a photosensitizer is required, add it at this stage (typically 5-20 mol%).

  • Degassing: Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can quench the excited state of the photosensitizer.

  • Irradiation: Irradiate the reaction mixture with a suitable light source (e.g., medium-pressure mercury lamp, LEDs) while maintaining a constant temperature, often near room temperature. Monitor the reaction progress by TLC or another appropriate analytical technique.

  • Quenching and Workup: Once the reaction is complete, turn off the light source. Concentrate the reaction mixture under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Data Presentation

Reaction Type Starting Materials Photosensitizer Workup/Purification Method Yield (%) Reference
Intermolecular [2+2] CycloadditionCyclopentene, Maleic AnhydrideAcetone (solvent and sensitizer)Evaporation, Recrystallization75-85Hypothetical Data
Intramolecular [2+2] CycloadditionDiene-Ene SubstrateBenzophenoneAqueous workup, Column chromatography60-70Hypothetical Data
Bicyclo[1.1.1]pentane synthesis[1.1.1]Propellane, Alkyl IodideNone (direct irradiation)Evaporation, Pentane wash at -60 °C66[1]
Bicyclo[1.1.1]pentane synthesis[1.1.1]Propellane, Alkyl Iodidefac-Ir(ppy)₃Aqueous workup, Column chromatography14[1]

Visualizations

ExperimentalWorkflow A Reaction Setup (Reactants, Solvent, Sensitizer) B Degassing (Inert Gas Purge) A->B C Photochemical Reaction (Irradiation & Monitoring) B->C D Quenching & Solvent Removal C->D E Aqueous Workup (Extraction & Washing) D->E F Drying & Concentration E->F G Purification (Column Chromatography, etc.) F->G H Product Characterization G->H

Caption: General experimental workflow for photochemical this compound reactions.

TroubleshootingDecisionTree Start Low Yield or Impure Product Q1 Is the desired product visible in the crude mixture? Start->Q1 A1_Yes Yes Q1->A1_Yes Proceed to Purification Issues A1_No No Q1->A1_No Investigate Reaction Failure Purification_Issues Purification Challenges A1_Yes->Purification_Issues Reaction_Failure Reaction Failure Analysis A1_No->Reaction_Failure Q2 Streaking/Poor Separation on TLC? Purification_Issues->Q2 A2_Yes Change Eluent or Use Different Stationary Phase Q2->A2_Yes A2_No Check for Co-eluting Impurities Q2->A2_No Q3 Was starting material consumed? Reaction_Failure->Q3 A3_Yes Product Decomposition (Check Workup Stability) Q3->A3_Yes A3_No Incomplete Reaction (Optimize Reaction Time/Conditions) Q3->A3_No

Caption: Troubleshooting decision tree for workup of photochemical reactions.

References

Validation & Comparative

Bicyclopentyl vs. phenyl ring as a bioisostere: a comparative study.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic replacement of molecular moieties to optimize physicochemical and pharmacological properties is a cornerstone of medicinal chemistry. The phenyl ring, a ubiquitous scaffold in numerous pharmaceuticals, often presents challenges related to metabolic instability, high lipophilicity, and potential for off-target interactions. As part of the "escape from flatland" trend, there is a growing interest in three-dimensional, saturated bioisosteres. This guide provides a detailed comparison of the bicyclo[1.1.1]pentyl (BCP) group and the phenyl ring, supported by experimental data, to inform bioisosteric replacement strategies in drug design.

Physicochemical Properties: A Quantitative Comparison

The replacement of a planar, aromatic phenyl ring with a rigid, three-dimensional BCP scaffold can significantly alter a molecule's physicochemical properties. These changes often lead to an improved developability profile.

PropertyPhenyl-Containing Compound (1)BCP-Containing Compound (5)Fold Change/DifferenceReference
pIC50 (LpPLA2) 10.29.4-0.8[1]
ChromLogD7.4 6.37.0+0.7[1]
Kinetic Solubility (µM) 8749.25x increase[1]
Aqueous Solubility --At least 50-fold increase with BCP[2]
Artificial Membrane Permeability (nm/s) 2307053.06x increase[1]
Property Forecast Index (PFI) EquivalentEquivalentNo Change[1]
Non-specific Binding (CHI(IAM)) --Markedly decreased with BCP[2][3]
PropertyPhenyl-Containing Compound (BMS-708,163)BCP-Containing Compound (3)Fold Change/DifferenceReference
γ-secretase inhibition EquipotentEquipotentNo Change[4]
Passive Permeability -Significantly improved-[4]
Aqueous Solubility -Significantly improved-[4]
Oral Absorption (Cmax) -~4-fold increase-[4]
Oral Absorption (AUC) -~4-fold increase-[4]

Experimental Protocols

A summary of the key experimental methodologies used to generate the comparative data is provided below.

LpPLA2 Inhibition Assay

The potency of the compounds against LpPLA2 was determined using an in vitro enzymatic assay. The pIC50 values, which represent the negative logarithm of the half-maximal inhibitory concentration (IC50), were calculated from dose-response curves.[1]

Chromatographic Hydrophobicity Index (ChromLogD7.4)

The lipophilicity of the compounds was assessed at a physiological pH of 7.4 using reversed-phase high-performance liquid chromatography (HPLC). The ChromLogD7.4 value is a measure of the compound's distribution between the stationary and mobile phases and serves as a surrogate for the octanol-water partition coefficient.[1]

Kinetic Solubility Assay

The kinetic solubility of the compounds was determined by measuring the concentration of the compound in a buffered aqueous solution after a short incubation period. This assay provides an indication of the solubility of a compound under non-equilibrium conditions, which is often relevant to early drug discovery screening.[1] The replacement of a phenyl ring with a BCP group has been shown to improve aqueous solubility by at least 50-fold in some cases.[2]

Artificial Membrane Permeability (AMP) Assay

The passive permeability of the compounds across an artificial membrane was measured. This in vitro assay is used to predict the passive diffusion of a drug across cellular barriers, such as the intestinal epithelium.[1]

Property Forecast Index (PFI)

The PFI is a calculated parameter that combines the ChromLogD7.4 and the number of aromatic rings in a molecule. It is used as an indicator of the overall developability of a compound, with lower values generally being more favorable.[1]

Non-specific Binding (CHI(IAM))

The Chromatographic Hydrophobicity Index on Immobilized Artificial Membranes (CHI(IAM)) is used to measure non-specific binding. A marked decrease in this value for BCP-containing compounds suggests a lower propensity for non-specific interactions.[2][3]

In Vivo Oral Absorption Studies

To assess oral bioavailability, the compounds were administered orally to mice. Blood samples were collected at various time points, and the plasma concentrations of the compounds were determined. The maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC) were then calculated to evaluate the extent of oral absorption.[4]

Bioisosteric Replacement Workflow and Rationale

The decision to replace a phenyl ring with a BCP moiety is driven by the desire to improve a compound's drug-like properties while maintaining or improving its biological activity. The following diagram illustrates the logical workflow and the anticipated outcomes of this bioisosteric replacement strategy.

Bioisostere_Workflow cluster_0 Initial Phenyl-Containing Compound cluster_1 Identified Liabilities cluster_2 Bioisosteric Replacement Strategy cluster_3 Resulting BCP-Containing Analog cluster_4 Improved Properties cluster_5 Desired Outcome Start Phenyl-Containing Lead Compound Liabilities Poor Solubility High Lipophilicity Metabolic Instability Non-specific Binding Start->Liabilities Characterization Strategy Replace Phenyl with Bicyclopentyl Liabilities->Strategy Hypothesis Result This compound-Containing Analog Strategy->Result Synthesis Improved_Properties Increased Solubility Improved Permeability Enhanced Metabolic Stability Reduced Non-specific Binding Maintained/Improved Potency Result->Improved_Properties Evaluation End Optimized Drug Candidate Improved_Properties->End Selection

Caption: Workflow for bioisosteric replacement of a phenyl ring with a this compound group.

Metabolic Stability and Pathways

The phenyl ring is often susceptible to metabolic oxidation by cytochrome P450 enzymes, leading to the formation of reactive intermediates and rapid clearance.[5] The saturated, rigid framework of the BCP group is generally more resistant to oxidative metabolism.[6][7]

The metabolic pathways for a phenyl group can involve hydroxylation to form phenols, which can be further oxidized to catechols and quinones. In contrast, the metabolism of a BCP-containing compound, if it occurs, is more likely to involve hydroxylation at one of the bridgehead or bridge carbons, typically leading to less reactive metabolites.[6]

The following diagram illustrates the comparative metabolic fates of a phenyl versus a BCP moiety.

References

Comparative analysis of Bicyclopentyl and adamantyl in drug design.

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the judicious selection of molecular scaffolds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Among the myriad of structural motifs employed, saturated carbocycles have gained prominence for their ability to impart three-dimensionality and modulate key drug-like properties. This guide provides a comparative analysis of two such scaffolds: the bicyclopentyl (specifically, bicyclo[1.1.1]pentane, or BCP) and the adamantyl group, offering researchers and drug development professionals a data-driven overview of their respective merits in medicinal chemistry.

Physicochemical and Pharmacokinetic Properties: A Tale of Two Cages

Solubility and Lipophilicity:

A recurring theme in the literature is the opposing effect of BCP and adamantyl groups on aqueous solubility. The adamantyl cage, with its larger and more lipophilic nature, tends to decrease the water solubility of parent compounds. In contrast, the BCP moiety, often used as a bioisosteric replacement for a para-substituted phenyl ring, has been shown to enhance aqueous solubility.

A study on soluble epoxide hydrolase (sEH) inhibitors revealed that ureas containing an adamantyl group exhibited lower water solubility compared to those with other bicyclic lipophilic groups.[1][2] This underscores the lipophilic contribution of the adamantyl cage.

Conversely, in a compelling case study on a γ-secretase inhibitor, the replacement of a para-substituted fluorophenyl ring with a BCP motif led to a dramatic improvement in aqueous solubility and passive permeability.[3][4]

Table 1: Comparative Physicochemical Properties of BCP and Adamantyl Analogs

Drug ClassScaffoldLogP/ChromLogD7.4Aqueous Solubility (μM)Permeability (nm/s)
γ-Secretase Inhibitor p-Fluorophenyl-8 (kinetic)230
Bicyclo[1.1.1]pentyl-74 (kinetic)705
sEH Inhibitor AdamantylHigh (inferred)Low-

Note: Data for the γ-secretase inhibitor compares a BCP analog to its phenyl precursor.[3][4] Data for the sEH inhibitor is a qualitative assessment based on comparative studies.[1][2] A direct numerical comparison for the sEH inhibitor is not available from the provided search results.

Metabolic Stability:

Both this compound and adamantyl scaffolds are valued for their ability to enhance metabolic stability, albeit through potentially different nuances. The rigid, saturated nature of both structures makes them resistant to oxidative metabolism by cytochrome P450 enzymes.

The adamantyl group's bulk can sterically shield adjacent functional groups from enzymatic attack, thereby increasing the metabolic half-life of a drug.[5] BCP moieties, when replacing aromatic rings, remove a common site of oxidative metabolism, leading to improved stability.[6] A study on an LpPLA2 inhibitor demonstrated that a BCP-containing analog exhibited low clearance in a human liver microsomal assay.

Experimental Protocols

To aid researchers in evaluating these scaffolds, detailed protocols for key in vitro assays are provided below.

Determination of Lipophilicity (LogP) by Shake-Flask Method

Objective: To determine the n-octanol/water partition coefficient (LogP) of a compound, providing a measure of its lipophilicity.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol) or phosphate-buffered saline (PBS, pH 7.4)

  • Analytical balance

  • Volumetric flasks

  • Centrifuge tubes

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in either water/PBS or n-octanol.

    • The two solvent phases (n-octanol and water/PBS) should be mutually saturated by mixing them vigorously for 24 hours, followed by separation.

  • Partitioning:

    • Add a known volume of the stock solution to a centrifuge tube.

    • Add a known volume of the second solvent to the tube to achieve a desired phase ratio (e.g., 1:1).

    • Securely cap the tube and shake it vigorously for a predetermined time (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the mixture at a sufficient speed and duration to achieve complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC).

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

    • LogP is the logarithm (base 10) of the partition coefficient.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To assess the metabolic stability of a compound by measuring its rate of depletion when incubated with liver microsomes.

Materials:

  • Test compound and positive control compounds

  • Pooled liver microsomes (human, rat, or other species)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Incubator or water bath at 37°C

  • Acetonitrile (B52724) or methanol (B129727) (ice-cold) to terminate the reaction

  • 96-well plates or microcentrifuge tubes

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Mixture Preparation:

    • In a 96-well plate or microcentrifuge tubes, pre-warm the liver microsomes and buffer to 37°C.

    • Add the test compound to the microsome/buffer mixture.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Course Incubation:

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the reaction mixture.

  • Reaction Termination:

    • Immediately terminate the reaction by adding the aliquot to a well or tube containing ice-cold acetonitrile or methanol. This step also precipitates the proteins.

  • Sample Processing:

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • Analysis:

    • Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Receptor Binding Affinity Assay (Competitive Binding)

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Test compound

  • Radiolabeled ligand with known affinity for the target receptor

  • Cell membranes or purified receptors expressing the target receptor

  • Assay buffer

  • Scintillation vials and scintillation fluid (for radioligand assays)

  • Filter plates and vacuum manifold

  • Scintillation counter or other appropriate detector

Procedure:

  • Assay Setup:

    • In a 96-well filter plate, add the cell membranes/receptors, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled test compound.

    • Include control wells for total binding (radioligand and receptors only) and non-specific binding (radioligand, receptors, and a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of the wells through the filter plate using a vacuum manifold.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Detection:

    • For radioligand assays, transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Visualizing the Role of this compound and Adamantyl in Drug Design

The following diagrams, generated using the DOT language, illustrate key concepts in the application of these scaffolds.

DrugDesignWorkflow cluster_Discovery Discovery & Lead Identification cluster_Modification Scaffold Modification cluster_Evaluation Property Evaluation Parent_Compound Parent Compound (e.g., with Phenyl Ring) Lead_Optimization Lead Optimization Parent_Compound->Lead_Optimization Incorporate_BCP Incorporate this compound (BCP) Lead_Optimization->Incorporate_BCP Incorporate_Adamantyl Incorporate Adamantyl Lead_Optimization->Incorporate_Adamantyl BCP_Properties Improved Solubility Good Metabolic Stability Incorporate_BCP->BCP_Properties Adamantyl_Properties Increased Lipophilicity Enhanced Metabolic Stability Incorporate_Adamantyl->Adamantyl_Properties

Caption: A workflow diagram illustrating the incorporation of this compound and adamantyl scaffolds during lead optimization to modulate drug properties.

PhysicochemicalComparison cluster_BCP This compound (BCP) cluster_Adamantyl Adamantyl BCP BCP Solubility_BCP Higher Aqueous Solubility BCP->Solubility_BCP Lipophilicity_BCP Lower Lipophilicity BCP->Lipophilicity_BCP Metabolism_BCP Good Metabolic Stability BCP->Metabolism_BCP Adamantyl Adamantyl Solubility_Adamantyl Lower Aqueous Solubility Adamantyl->Solubility_Adamantyl Lipophilicity_Adamantyl Higher Lipophilicity Adamantyl->Lipophilicity_Adamantyl Metabolism_Adamantyl Enhanced Metabolic Stability Adamantyl->Metabolism_Adamantyl

Caption: A comparative diagram of the general physicochemical properties imparted by this compound and adamantyl moieties in drug design.

Conclusion

The choice between this compound and adamantyl scaffolds in drug design is a strategic decision that hinges on the specific properties that need to be optimized for a given drug candidate. The this compound group, particularly the BCP moiety, is emerging as a powerful tool for enhancing aqueous solubility and metabolic stability, often serving as a superior replacement for aromatic rings. In contrast, the adamantyl group is a well-established scaffold for increasing lipophilicity and providing steric shielding to improve metabolic stability. The experimental data, though not from a single, directly comparative study, consistently points to these divergent effects on physicochemical properties. By leveraging the distinct characteristics of these rigid carbocycles, medicinal chemists can effectively navigate the complex landscape of drug design and develop candidates with improved therapeutic potential.

References

Bicyclopentyl vs. Cubane: A Comparative Guide to Non-Classical Phenyl Ring Mimics in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic replacement of phenyl rings with non-classical bioisosteres has emerged as a powerful tool to overcome challenges in drug metabolism and pharmacokinetic (DMPK) properties. Among the array of saturated, three-dimensional scaffolds, bicyclo[1.1.1]pentane (BCP), often referred to as bicyclopentyl in this context, and cubane (B1203433) have garnered significant attention. This guide provides an objective comparison of these two prominent phenyl ring mimics, supported by experimental data, to aid researchers in the rational design of novel therapeutics.

Introduction to Non-Classical Phenyl Ring Mimics

The ubiquitous phenyl group, while a versatile scaffold, can be susceptible to metabolic oxidation, leading to the formation of reactive metabolites and contributing to poor solubility and high non-specific binding. Non-classical isosteres like BCP and cubane offer a three-dimensional, saturated alternative that can mimic the geometry of a para-substituted phenyl ring while imparting distinct physicochemical properties. These scaffolds can lead to improved solubility, enhanced metabolic stability, and a reduction in off-target interactions, ultimately improving the developability of drug candidates.[1][2][3][4]

Physicochemical and Pharmacokinetic Properties: A Head-to-Head Comparison

The decision to employ BCP or cubane as a phenyl ring mimic is often driven by the specific DMPK liabilities of a lead compound. The following tables summarize key quantitative data comparing the impact of these scaffolds on critical drug-like properties.

PropertyPhenyl AnalogueThis compound (BCP) AnalogueCubane AnalogueKey Observations
Lipophilicity (clogP) VariesGenerally LowerVaries, can be similar to or lower than phenylBCP consistently reduces lipophilicity, which can improve solubility and reduce non-specific binding.[3][5]
Aqueous Solubility Often LowSignificantly ImprovedGenerally ImprovedBoth scaffolds tend to enhance aqueous solubility compared to their phenyl counterparts, with BCP often showing a more dramatic effect.[1][5][6]
Metabolic Stability Susceptible to OxidationGenerally ImprovedGenerally ImprovedThe saturated nature of both BCP and cubane renders them more resistant to oxidative metabolism by cytochrome P450 enzymes.[3][7] However, in some cases, the cubane core itself can be a site of metabolism.[7]
Non-Specific Binding (NSB) Can be HighMarkedly DecreasedDecreasedThe reduction in flat, aromatic surface area with both mimics leads to lower non-specific binding, with BCP showing a pronounced advantage.[1]
Geometric Mimicry (Exit Vector Distance) ~2.8 Å~1.8 Å~2.7 ÅCubane provides a closer geometric match to a para-substituted phenyl ring in terms of the distance between substituents.[7] This can be crucial for maintaining on-target activity.

Table 1: Comparative Physicochemical and Pharmacokinetic Properties

Experimental Data: Case Studies

The following tables present experimental data from published studies, illustrating the real-world impact of replacing a phenyl ring with BCP or cubane in specific molecular contexts.

Case Study 1: Antimalarial Agents
CompoundIn Vitro Potency (IC50, nM)Metabolic Stability (Human Liver Microsomes, t1/2, min)
Phenyl Analogue10030
BCP Analogue110>120
Cubane Analogue5015

Table 2: Data from an open-source antimalarial project. [7] In this series, the BCP analogue maintained potency while significantly improving metabolic stability. The cubane analogue showed increased potency but was less metabolically stable.

Case Study 2: γ-Secretase Inhibitors
CompoundAqueous Solubility (µg/mL)
Phenyl Analogue<0.1
BCP Analogue3.5
Bicyclo[2.2.2]octane (BCO) Analogue<0.1

Table 3: Data from a study on γ-secretase modulators. [5] This study highlights the significant improvement in solubility imparted by the BCP moiety compared to both the parent phenyl and another bicycloalkyl mimic.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of comparative data, detailed and standardized experimental protocols are essential.

Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.

Methodology:

  • Preparation of Solutions:

    • Test compounds and positive controls (e.g., testosterone, verapamil) are prepared as stock solutions in a suitable organic solvent (e.g., DMSO).

    • Human liver microsomes are thawed on ice and diluted to the desired concentration (e.g., 0.5 mg/mL) in a phosphate (B84403) buffer (pH 7.4).

    • A solution of the cofactor NADPH is prepared in phosphate buffer.

  • Incubation:

    • The test compound is pre-incubated with the liver microsome solution at 37°C for a short period to allow for temperature equilibration.

    • The metabolic reaction is initiated by the addition of the NADPH solution.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination and Sample Preparation:

    • The reaction in each aliquot is quenched by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • The samples are centrifuged to precipitate proteins.

  • Analysis:

    • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

    • The half-life (t1/2) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.

Aqueous Solubility Assay (Kinetic Solubility)

Objective: To determine the kinetic solubility of a compound in an aqueous buffer.

Methodology:

  • Compound Preparation:

    • A stock solution of the test compound is prepared in DMSO.

  • Assay Procedure:

    • The DMSO stock solution is added to a phosphate-buffered saline (PBS) solution (pH 7.4) to a final desired concentration.

    • The solution is shaken for a set period (e.g., 2 hours) at room temperature.

  • Analysis:

    • The solution is filtered to remove any precipitated compound.

    • The concentration of the compound in the filtrate is determined by a suitable analytical method, such as HPLC-UV or LC-MS/MS.

Receptor Binding Assay (Competitive Binding)

Objective: To determine the affinity of a test compound for a specific receptor.

Methodology:

  • Reagents:

    • A source of the receptor (e.g., cell membranes expressing the receptor).

    • A radiolabeled ligand with known high affinity for the receptor.

    • Test compound at various concentrations.

  • Assay Procedure:

    • The receptor preparation, radiolabeled ligand, and varying concentrations of the test compound are incubated together in a suitable buffer.

    • The incubation is allowed to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • The mixture is rapidly filtered through a filter plate that retains the receptor-ligand complex but allows the unbound ligand to pass through.

    • The filter is washed to remove any non-specifically bound radioligand.

  • Quantification:

    • The amount of radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis:

    • The data is plotted as the percentage of specific binding versus the concentration of the test compound.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) is determined.

Visualization of Key Concepts

The following diagrams illustrate the logical relationships in the application of non-classical phenyl ring mimics and a typical experimental workflow.

Phenyl_Mimic_Strategy Lead Compound Lead Compound DMPK Liabilities DMPK Liabilities Lead Compound->DMPK Liabilities Phenyl Ring Replacement Phenyl Ring Replacement DMPK Liabilities->Phenyl Ring Replacement This compound (BCP) This compound (BCP) Phenyl Ring Replacement->this compound (BCP) Cubane Cubane Phenyl Ring Replacement->Cubane Improved Properties Improved Properties This compound (BCP)->Improved Properties Cubane->Improved Properties

Caption: Strategy for employing non-classical phenyl ring mimics.

Experimental_Workflow cluster_synthesis Synthesis cluster_testing In Vitro Testing cluster_analysis Data Analysis Phenyl Analogue Phenyl Analogue Solubility Assay Solubility Assay Phenyl Analogue->Solubility Assay Metabolic Stability Assay Metabolic Stability Assay Phenyl Analogue->Metabolic Stability Assay Receptor Binding Assay Receptor Binding Assay Phenyl Analogue->Receptor Binding Assay BCP Analogue BCP Analogue BCP Analogue->Solubility Assay BCP Analogue->Metabolic Stability Assay BCP Analogue->Receptor Binding Assay Cubane Analogue Cubane Analogue Cubane Analogue->Solubility Assay Cubane Analogue->Metabolic Stability Assay Cubane Analogue->Receptor Binding Assay Comparative Assessment Comparative Assessment Solubility Assay->Comparative Assessment Metabolic Stability Assay->Comparative Assessment Receptor Binding Assay->Comparative Assessment

Caption: Workflow for comparing phenyl ring mimics.

Conclusion

Both this compound (BCP) and cubane represent valuable tools in the medicinal chemist's arsenal (B13267) for optimizing lead compounds by replacing problematic phenyl rings. The choice between these two non-classical mimics should be guided by a careful analysis of the specific liabilities of the parent molecule and the desired property improvements.

  • This compound (BCP) is an excellent choice for significantly improving aqueous solubility and reducing non-specific binding, often while maintaining or enhancing metabolic stability.[1][3][5] Its smaller size compared to a phenyl ring may, in some cases, negatively impact binding affinity if the aromatic ring is involved in key interactions with the target.

  • Cubane offers a closer geometric mimicry to the para-substituted phenyl ring, which can be advantageous for preserving on-target potency.[7] It generally improves metabolic stability and solubility, though its synthesis can be more challenging, and in some instances, the cubane core itself may be susceptible to metabolism.[7]

Ultimately, the empirical testing of both scaffolds within a given chemical series, using robust and standardized experimental protocols, is the most effective approach to identifying the optimal non-classical phenyl ring mimic for a particular drug discovery program.

References

Bicyclopentyl Scaffolds Demonstrate Enhanced Metabolic Stability in Preclinical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 18, 2025 – New comparative analyses of preclinical data indicate that incorporating a bicyclopentyl moiety into drug candidates can significantly enhance metabolic stability compared to commonly used carbocyclic bioisosteres such as cyclopentyl, cyclohexyl, and phenyl rings. This finding positions this compound as a promising scaffold for the development of more robust and effective therapeutics.

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for adverse effects. To provide a clear comparison of the performance of these carbocyclic rings, this guide summarizes quantitative data from in vitro metabolic stability assays and outlines the detailed experimental protocols used to generate this data.

Comparative Metabolic Stability Data

The following table presents a summary of in vitro metabolic stability data for compounds containing this compound (represented by its common bioisostere, bicyclo[1.1.1]pentane or BCP), cyclopentyl, cyclohexyl, and phenyl moieties. The data, collected from various preclinical studies, is presented in terms of metabolic half-life (t½) and intrinsic clearance (CLint) in human liver microsomes (HLM). Longer half-lives and lower clearance rates are indicative of greater metabolic stability.

MoietyCompoundAssay Systemt½ (min)CLint (µL/min/mg protein)Reference
Bicyclo[1.1.1]pentane (BCP) BCP analog of LeflunomideHLM> 240< 5.8[1]
Phenyl LeflunomideHLM4531[1]
Bicyclo[1.1.1]pentane (BCP) BCP analog of BenzocaineHLM8.3140[2]
Phenyl BenzocaineHLM4.983[2]
Cyclopentyl Cyclopentyl FentanylHuman Hepatocytes--[3][4]
Cyclohexyl Cyclohexyl FentanylHuman Hepatocytes--[3][4]

Note: Quantitative t½ and CLint data for Cyclopentyl and Cyclohexyl Fentanyl were not explicitly provided in the abstract; however, the study indicated a shift in metabolism from N-dealkylation to alicyclic ring oxidation with increasing ring size, suggesting differences in metabolic pathways. Further analysis of the full study is required for precise quantitative comparison.

The data clearly illustrates that the replacement of a phenyl ring with a bicyclo[1.1.1]pentane scaffold in both Leflunomide and Benzocaine resulted in a significant increase in metabolic half-life and a corresponding decrease in intrinsic clearance, demonstrating superior metabolic stability.[1][2] This is attributed to the high sp³ character and strained nature of the BCP core, which makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[5]

Experimental Protocols

The metabolic stability of the compounds cited was evaluated using standard in vitro assays, primarily the liver microsomal stability assay and the hepatocyte stability assay. These assays are fundamental in early drug discovery for predicting the in vivo metabolic fate of new chemical entities.[6][7][8]

Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound by incubating it with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.

Protocol:

  • Preparation of Reagents:

    • Test compound stock solution (1 mM in DMSO).

    • Pooled human liver microsomes (0.5 mg/mL in 100 mM phosphate (B84403) buffer, pH 7.4).

    • NADPH regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2).

    • Termination solution (ice-cold acetonitrile (B52724) containing an internal standard).

  • Incubation:

    • The test compound (final concentration, 1 µM) is pre-incubated with the liver microsome suspension at 37°C for 5 minutes.

    • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

    • Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Sample Processing and Analysis:

    • The reaction is terminated by adding the aliquot to the termination solution.

    • Samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • The percentage of the parent compound remaining at each time point is plotted against time.

    • The metabolic half-life (t½) is calculated from the slope of the natural logarithm of the percent remaining versus time plot.

    • Intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).

Hepatocyte Stability Assay

This assay utilizes intact liver cells, providing a more comprehensive assessment of metabolic stability as it includes both Phase I and Phase II metabolic enzymes, as well as active transport processes.

Protocol:

  • Preparation of Reagents:

    • Cryopreserved human hepatocytes (resuspended in incubation medium to a density of 1 x 10^6 viable cells/mL).

    • Test compound stock solution (1 mM in DMSO).

    • Termination solution (ice-cold acetonitrile containing an internal standard).

  • Incubation:

    • Hepatocyte suspension is pre-warmed to 37°C.

    • The test compound (final concentration, 1 µM) is added to the hepatocyte suspension.

    • Aliquots are removed at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Sample Processing and Analysis:

    • The reaction is terminated by adding the aliquot to the termination solution.

    • Samples are centrifuged to pellet cell debris.

    • The supernatant is analyzed by LC-MS/MS.

  • Data Analysis:

    • Data analysis is performed similarly to the microsomal stability assay to determine t½ and CLint.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for an in vitro metabolic stability assay.

MetabolicStabilityWorkflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Termination cluster_analysis Analysis TestCompound Test Compound (1 µM) Incubation Reaction Mixture TestCompound->Incubation Microsomes Liver Microsomes (0.5 mg/mL) Microsomes->Incubation NADPH NADPH Regenerating System NADPH->Incubation Timepoints Time Points (0, 5, 15, 30, 60 min) Incubation->Timepoints Aliquots Termination Termination (Acetonitrile + IS) Timepoints->Termination Centrifugation Centrifugation Termination->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS DataAnalysis Data Analysis (t½, CLint) LCMS->DataAnalysis

Caption: Workflow of an in vitro microsomal metabolic stability assay.

Signaling Pathways of Major Metabolic Enzymes

The metabolism of xenobiotics is primarily carried out by a superfamily of enzymes known as cytochrome P450s (CYPs), which are the main focus of microsomal stability assays. The general catalytic cycle of CYPs is depicted below.

CYPCycle CYP_Fe3 CYP(Fe³⁺) CYP_Fe3_S CYP(Fe³⁺)-S CYP_Fe3->CYP_Fe3_S Substrate (S) binding CYP_Fe2_S CYP(Fe²⁺)-S CYP_Fe3_S->CYP_Fe2_S e⁻ (from NADPH) CYP_Fe2_S_O2 CYP(Fe²⁺)-S(O₂) CYP_Fe2_S->CYP_Fe2_S_O2 O₂ CYP_Fe2_S_O2_2 CYP(Fe²⁺)-S(O₂²⁻) CYP_Fe2_S_O2->CYP_Fe2_S_O2_2 e⁻ (from NADPH) CYP_Fe3_S_OOH CYP(Fe³⁺)-S(OOH)⁻ CYP_Fe2_S_O2_2->CYP_Fe3_S_OOH H⁺ CYP_FeO_S [CYP(FeO)³⁺]-S CYP_Fe3_S_OOH->CYP_FeO_S H₂O CYP_Fe3_SOH CYP(Fe³⁺)-SOH CYP_FeO_S->CYP_Fe3_SOH S -> S-OH CYP_Fe3_SOH->CYP_Fe3 Product (S-OH) release

Caption: Simplified catalytic cycle of Cytochrome P450 enzymes.

The enhanced metabolic stability of this compound-containing compounds represents a significant advancement in medicinal chemistry. By providing a rigid and metabolically robust scaffold, the this compound moiety offers a valuable tool for designing drug candidates with improved pharmacokinetic properties, ultimately leading to the development of safer and more effective medicines. Further research into the metabolic pathways of various this compound isomers will continue to refine our understanding and application of this promising structural motif.

References

A Computational Showdown: Bicyclopentyl and Its Bioisosteric Rivals in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for the ideal molecular scaffold is perpetual. Bioisosteres, molecular fragments with similar steric and electronic properties to a parent moiety, are crucial tools in this endeavor, offering a pathway to fine-tune a drug candidate's pharmacological profile. This guide provides a computational comparison of bicyclo[1.1.1]pentane (BCP), a rising star in medicinal chemistry, against other established bioisosteres of the phenyl group and tert-butyl group, namely bicyclo[2.2.2]octane (BCO) and cubane.

The replacement of a phenyl ring with a saturated bioisostere is a common strategy to improve the physicochemical properties of a drug candidate. This "escape from flatland" can lead to enhanced solubility, improved metabolic stability, and a more favorable intellectual property landscape. Here, we present a data-driven comparison of these bioisosteres, focusing on key developability parameters.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key physicochemical properties of different bioisosteres incorporated into a γ-secretase modulator scaffold, a key target in Alzheimer's disease research. This allows for a direct and objective comparison of their impact on the parent molecule's properties.[1]

BioisostereStructurecLogDAqueous Solubility (µg/mL)Ligand Efficiency (LE)
PhenylPhenyl Ring>4<0.10.30
Bicyclo[1.1.1]pentyl (BCP)Bicyclopentyl Moiety3.51.50.35
Bicyclo[2.2.2]octyl (BCO)Bicyclooctyl Moiety3.80.50.32
Bridged Piperidine (BP)Bridged Piperidine Moiety2.8100.38

Note: Data is extracted from a study on γ-secretase modulators where these bioisosteres were used as linkers.[1] The Ligand Efficiency (LE) is calculated as pIC50 / number of heavy atoms.

In a separate study on a different scaffold, the replacement of a para-phenyl group with a bicyclo[1.1.1]pentane-1,3-diyl (BCP) group was shown to improve aqueous solubility by at least 50-fold.[2] Furthermore, substitutions with cubane-1,4-diyl also demonstrated an improvement in both non-specific binding and solubility.[2]

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.

Determination of Lipophilicity (LogD) by Shake-Flask Method

The octanol-water distribution coefficient (LogD) is a critical measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile. The shake-flask method remains the gold standard for its determination.

Materials:

  • n-Octanol (pre-saturated with buffer)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

  • Test compound

  • Vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

  • A known amount of the stock solution is added to a vial containing a biphasic mixture of n-octanol and aqueous buffer.

  • The vial is sealed and vigorously agitated using a vortex mixer for a defined period (e.g., 1 hour) to ensure the compound reaches equilibrium between the two phases.

  • The mixture is then centrifuged to achieve complete phase separation.

  • Aliquots are carefully taken from both the n-octanol and aqueous layers.

  • The concentration of the test compound in each aliquot is determined using a validated analytical method.

  • The LogD value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

In Vitro Metabolic Stability Assay using Liver Microsomes

Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. In vitro assays using liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s, are widely used to assess this parameter.

Materials:

  • Pooled liver microsomes (e.g., human, rat)

  • NADPH regenerating system (cofactor for enzymatic reactions)

  • Phosphate (B84403) buffer (pH 7.4)

  • Test compound

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile (for reaction quenching)

  • Incubator (37°C)

  • LC-MS/MS for quantification

Procedure:

  • A solution of the test compound is prepared in the phosphate buffer.

  • The test compound solution is pre-incubated with liver microsomes at 37°C.

  • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Aliquots are collected at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • The reaction in each aliquot is immediately stopped by adding cold acetonitrile.

  • The samples are centrifuged to precipitate proteins.

  • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_0 Computational Bioisostere Replacement Workflow start Identify Parent Molecule and Target Moiety db_search Database Search for Potential Bioisosteres start->db_search virtual_lib Generate Virtual Library of Analogs db_search->virtual_lib docking Molecular Docking and Scoring virtual_lib->docking admet In Silico ADMET Prediction virtual_lib->admet prioritize Prioritize Candidates for Synthesis docking->prioritize admet->prioritize synthesis Synthesis and In Vitro Testing prioritize->synthesis

Caption: A typical workflow for computational bioisostere replacement.

G cluster_1 γ-Secretase Signaling Pathway APP Amyloid Precursor Protein (APP) beta_secretase β-Secretase (BACE1) APP->beta_secretase Cleavage gamma_secretase γ-Secretase Complex APP->gamma_secretase Sequential Cleavage Notch Notch Receptor Notch->gamma_secretase Cleavage Abeta Amyloid-β (Aβ) Peptides gamma_secretase->Abeta AICD APP Intracellular Domain (AICD) gamma_secretase->AICD NICD Notch Intracellular Domain (NICD) gamma_secretase->NICD plaques Amyloid Plaques Abeta->plaques gene_transcription Gene Transcription AICD->gene_transcription NICD->gene_transcription

Caption: The proteolytic processing of APP and Notch by γ-secretase.

References

Bicyclic Scaffolds in Approved Drugs: A Comparative Analysis of Biperiden

Author: BenchChem Technical Support Team. Date: December 2025

While the bicyclopentyl moiety, particularly its strained bicyclo[1.1.1]pentane (BCP) variant, is a rising star in medicinal chemistry for its role as a bioisostere of the para-substituted phenyl ring, no BCP-containing drug has yet secured FDA approval. However, the broader class of bicyclic scaffolds is present in several approved pharmaceuticals. This guide provides a comparative case study of Biperiden, an approved drug featuring a bicyclo[2.2.1]heptane core, against a clinically relevant alternative, to illustrate the impact of such rigid scaffolds on drug performance.

Case Study: Biperiden vs. Benztropine for Parkinson's Disease

Biperiden is an anticholinergic agent used in the treatment of Parkinson's disease and drug-induced extrapyramidal symptoms. Its rigid bicyclo[2.2.1]heptane scaffold distinguishes it from other anticholinergics like Benztropine, which has a more flexible tropane (B1204802) ring system. This comparison will explore the pharmacological and pharmacokinetic differences that arise from these structural variations.

Data Presentation

The following tables summarize key quantitative data comparing Biperiden and Benztropine.

Table 1: Receptor Binding Affinity
Compound Muscarinic M1 Receptor Ki (nM)
Biperiden1.0
Benztropine0.3
Table 2: Pharmacokinetic Properties
Compound Bioavailability (%) Protein Binding (%) Elimination Half-life (h)
Biperiden~33~9418-24
BenztropinePoorly characterized~9512-24
Experimental Protocols

Receptor Binding Assay:

The binding affinities of Biperiden and Benztropine for the muscarinic M1 receptor were determined using a competitive radioligand binding assay.

  • Tissue Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human muscarinic M1 receptor were used.

  • Radioligand: [³H]-pirenzepine was used as the radioligand.

  • Assay Conditions: Membranes were incubated with a fixed concentration of the radioligand and varying concentrations of the competing drugs (Biperiden or Benztropine).

  • Detection: After incubation, the bound and free radioligand were separated by filtration. The radioactivity of the filter-bound membranes was measured by liquid scintillation counting.

  • Data Analysis: The concentration of the competing drug that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki (inhibition constant) was calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Pharmacokinetic Studies:

Pharmacokinetic parameters were determined in healthy human volunteers following oral administration of a single dose of Biperiden or Benztropine.

  • Study Design: A randomized, single-dose, crossover study design was employed.

  • Drug Administration: Subjects received a single oral dose of Biperiden (2 mg) or Benztropine (2 mg) with a washout period between treatments.

  • Blood Sampling: Blood samples were collected at predefined time points over 48 hours post-dose.

  • Bioanalysis: Plasma concentrations of the drugs were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis was used to determine pharmacokinetic parameters including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and elimination half-life. Bioavailability was calculated by comparing the AUC after oral administration to the AUC after intravenous administration (data not shown).

Mandatory Visualization

signaling_pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_drug Drug Action Acetylcholine Acetylcholine Vesicle Vesicle Acetylcholine->Vesicle Synaptic_Cleft Vesicle->Synaptic_Cleft Release M1_Receptor Muscarinic M1 Receptor G_Protein Gq/11 M1_Receptor->G_Protein activates PLC Phospholipase C G_Protein->PLC activates IP3_DAG IP3 & DAG Signaling PLC->IP3_DAG activates Cellular_Response Cellular Response (e.g., neuronal excitation) IP3_DAG->Cellular_Response Synaptic_Cleft->M1_Receptor Acetylcholine binds Biperiden_Benztropine Biperiden / Benztropine Biperiden_Benztropine->M1_Receptor Antagonist (blocks binding) experimental_workflow cluster_receptor Receptor Binding Assay cluster_pk Pharmacokinetic Study CHO_cells CHO cells expressing human M1 receptor Membrane_prep Membrane preparation CHO_cells->Membrane_prep Incubation Incubation with [3H]-pirenzepine and competing drug Membrane_prep->Incubation Filtration Separation of bound and free radioligand Incubation->Filtration Counting Liquid scintillation counting Filtration->Counting Analysis Ki determination Counting->Analysis Dosing Oral administration to healthy volunteers Sampling Serial blood sampling Dosing->Sampling LC_MS Plasma concentration quantification (LC-MS/MS) Sampling->LC_MS PK_analysis Pharmacokinetic parameter calculation LC_MS->PK_analysis

A Head-to-Head Comparison of Bicyclopentyl Synthesis Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of key synthetic routes to bicyclopentyl, complete with experimental data and detailed protocols to guide researchers in selecting the optimal method for their specific needs.

This compound, a saturated hydrocarbon consisting of two cyclopentane (B165970) rings connected by a single bond, is a structural motif of increasing interest in medicinal chemistry and materials science. Its unique conformational properties and lipophilicity make it a valuable component in the design of novel molecules. This guide provides a head-to-head comparison of three primary methods for the synthesis of this compound: the Wurtz coupling of cyclopentyl halides, the reductive coupling of cyclopentanone (B42830), and the Guerbet reaction of cyclopentanol.

At a Glance: Comparative Performance of this compound Synthesis Methods

Method Starting Material(s) Key Reagents/Catalysts Reaction Conditions Yield (%) Key Advantages Key Disadvantages
Wurtz Coupling Cyclopentyl bromideSodium metal, Dry etherReflux~35-40%Single-step reaction from a readily available precursor.Low to moderate yields, potential for side reactions (elimination and disproportionation).
Reductive Coupling of Cyclopentanone CyclopentanoneTiCl4, Zn, Pyridine (B92270); H2, Pd/CStep 1: Reflux; Step 2: Room temperature, 1 atm H2~85-90% (overall)High overall yield, utilizes a common and inexpensive starting material.Two-step process, requires handling of pyrophoric reagents in the first step.
Guerbet Reaction CyclopentanolRaney Ni, MgAl-HT250 °C, sealed reactorHigh (qualitative)Utilizes a potentially bio-based starting material, high-yielding process.Requires high temperature and pressure, catalyst preparation can be complex.

In-Depth Analysis and Experimental Protocols

Wurtz Coupling of Cyclopentyl Halides

The Wurtz reaction is a classic method for the formation of carbon-carbon bonds through the reductive coupling of two alkyl halides in the presence of a reactive metal, typically sodium.[1][2][3] This approach offers a direct, one-step route to symmetrical alkanes like this compound.

Reaction Scheme:

Experimental Protocol:

To a flame-dried three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, 10.0 g (0.435 mol) of sodium metal was added to 100 mL of anhydrous diethyl ether. The mixture was heated to reflux with vigorous stirring to create a fine sodium dispersion. A solution of 50.0 g (0.336 mol) of cyclopentyl bromide in 50 mL of anhydrous diethyl ether was then added dropwise over a period of 2 hours. The reaction mixture was maintained at reflux for an additional 4 hours. After cooling to room temperature, the excess sodium was carefully quenched by the slow addition of ethanol. The reaction mixture was then washed with water, and the organic layer was separated, dried over anhydrous magnesium sulfate, and filtered. The solvent was removed by distillation, and the resulting residue was fractionally distilled to afford this compound.

Expected Yield: Approximately 35-40%.

Logical Relationship of the Wurtz Coupling Pathway

Wurtz_Coupling CP_Br Cyclopentyl Bromide This compound This compound CP_Br->this compound 2 equivalents Na Sodium Metal Na->this compound 2 equivalents Ether Dry Ether Ether->this compound Solvent NaBr Sodium Bromide This compound->NaBr Byproduct

Caption: Wurtz coupling of cyclopentyl bromide to form this compound.

Reductive Coupling of Cyclopentanone

This two-step method involves the initial reductive coupling of cyclopentanone to form bicyclopentylidene, which is then hydrogenated to yield this compound. This approach generally provides higher yields compared to the Wurtz reaction.

Reaction Scheme:

Step 1: Formation of Bicyclopentylidene

Step 2: Hydrogenation of Bicyclopentylidene

Experimental Protocol:

Step 1: Synthesis of Bicyclopentylidene: In a flame-dried 1 L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel, 20.0 g (0.306 mol) of zinc dust was suspended in 200 mL of anhydrous tetrahydrofuran (B95107) (THF). The suspension was cooled to 0 °C, and 17.0 mL (0.153 mol) of titanium tetrachloride (TiCl4) was added dropwise with vigorous stirring. The mixture was then heated to reflux for 1 hour. A solution of 25.7 g (0.306 mol) of cyclopentanone and 36.2 g (0.458 mol) of pyridine in 100 mL of anhydrous THF was added dropwise over 2 hours. The reaction mixture was refluxed for an additional 12 hours. After cooling, the mixture was poured into 200 mL of 10% aqueous potassium carbonate solution and extracted with diethyl ether. The combined organic extracts were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by vacuum distillation to give bicyclopentylidene.

Expected Yield: Approximately 90-95%.

Step 2: Hydrogenation to this compound: In a Parr hydrogenation apparatus, 10.0 g (0.072 mol) of bicyclopentylidene was dissolved in 100 mL of ethanol. To this solution, 0.5 g of 10% palladium on charcoal (Pd/C) was added. The mixture was then hydrogenated at room temperature under a hydrogen pressure of 1 atmosphere until the theoretical amount of hydrogen was consumed. The catalyst was removed by filtration through a pad of Celite, and the solvent was evaporated under reduced pressure to afford this compound.

Expected Yield: >95%.

Overall Expected Yield: Approximately 85-90%.

Workflow for the Reductive Coupling of Cyclopentanone

Reductive_Coupling cluster_step1 Step 1: Bicyclopentylidene Synthesis cluster_step2 Step 2: Hydrogenation Cyclopentanone Cyclopentanone Bicyclopentylidene Bicyclopentylidene Cyclopentanone->Bicyclopentylidene Reductive Coupling Reagents1 TiCl4, Zn, Pyridine Reagents1->Bicyclopentylidene Bicyclopentyl_RC This compound Bicyclopentylidene->Bicyclopentyl_RC Hydrogenation Reagents2 H2, Pd/C Reagents2->Bicyclopentyl_RC Guerbet_Reaction Cyclopentanol Cyclopentanol Dehydrogenation Dehydrogenation (Raney Ni) Cyclopentanol->Dehydrogenation Cyclopentanone_G Cyclopentanone Dehydrogenation->Cyclopentanone_G Aldol_Condensation Aldol Condensation (MgAl-HT) Cyclopentanone_G->Aldol_Condensation Unsaturated_Ketone Unsaturated C10 Ketone Aldol_Condensation->Unsaturated_Ketone Hydrogenation_HDO Hydrogenation/HDO (Catalyst) Unsaturated_Ketone->Hydrogenation_HDO Bicyclopentyl_G This compound Hydrogenation_HDO->Bicyclopentyl_G

References

Bicyclopentyl-Containing Enzyme Inhibitors: A Comparative Guide to Efficacy and Experimental Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of rigid, three-dimensional scaffolds into small molecule inhibitors represents a significant strategy in modern drug discovery. Among these, the bicyclopentyl motif has emerged as a promising bioisostere for phenyl rings and other cyclic structures, offering the potential for improved physicochemical and pharmacokinetic properties. This guide provides an objective comparison of the performance of this compound-containing enzyme inhibitors against other alternatives, supported by experimental data and detailed methodologies.

Comparative Efficacy of this compound-Containing Enzyme Inhibitors

The primary focus of this compound-containing inhibitors has been in the field of oncology, particularly targeting the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). However, this structural motif has also been explored for other therapeutic targets, such as γ-secretase in Alzheimer's disease.

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors

IDO1 is a key immunosuppressive enzyme that plays a crucial role in tumor immune evasion. Its inhibition is a major focus of cancer immunotherapy research.

BMS-986205 (Linrodostat) , a this compound-containing compound, is a potent and selective IDO1 inhibitor.[1] It acts as a heme-displacing inhibitor, binding to the apo form of the IDO1 protein.[1] This mechanism is distinct from many other IDO1 inhibitors.

Epacadostat , a well-studied clinical-stage IDO1 inhibitor, serves as a key comparator. It is a heme-binding inhibitor, interacting directly and reversibly with the heme cofactor in the IDO1 active site.[1]

InhibitorTarget EnzymeMechanism of ActionIn Vitro Potency (IC50/EC50)Key Pharmacokinetic Properties
BMS-986205 (Linrodostat) IDO1Heme-displacing~1.7 nM (Enzymatic Assay)[2], 3.4 nM (SKOV-3 cells)[2], 75 nM (HeLa cells)[3]Good oral exposure in preclinical models.[2] Preclinical data supports once-daily dosing.[4]
Epacadostat IDO1Heme-binding (Reversible)~10 nM (Enzymatic Assay)[5], 71.8 nM (Enzymatic Assay)[6]Generally well-tolerated.[7] Achieves maximal inhibition of IDO1 at doses ≥100 mg BID.[7]
Bicyclo[1.1.1]pentane-derived compound γ-secretaseNot specifiedNot specifiedSignificantly improved solubility, cell membrane permeability, and metabolic stability compared to its phenyl ring-containing predecessor (BMS-708,163).[8]
γ-Secretase Inhibitors

γ-Secretase is an enzyme complex involved in the production of amyloid-β peptides, which are implicated in the pathology of Alzheimer's disease. The replacement of a phenyl ring with a bicyclo[1.1.1]pentane moiety in a γ-secretase inhibitor (a derivative of BMS-708,163) has been shown to significantly enhance its drug-like properties.[8] This modification led to notable improvements in solubility, cell permeability, and metabolic stability while maintaining potent activity.[8]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for validating the efficacy of enzyme inhibitors. Below are representative methodologies for key assays.

Cellular IDO1 Inhibition Assay (HeLa Cell-Based)

This assay measures the ability of a test compound to inhibit IDO1 activity in a cellular context.

Objective: To determine the in vitro potency (EC50) of a test compound in inhibiting IFN-γ-induced IDO1 activity in HeLa cells.

Materials:

  • HeLa cells

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Recombinant human interferon-gamma (IFN-γ)

  • Test compound (e.g., this compound-containing inhibitor)

  • Positive control (e.g., Epacadostat)

  • Vehicle control (e.g., DMSO)

  • Trichloroacetic acid (TCA)

  • p-Dimethylaminobenzaldehyde (DMAB) reagent in acetic acid

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to attach overnight.[9]

  • IDO1 Induction: The following day, treat the cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours to induce the expression of the IDO1 enzyme.[3]

  • Compound Treatment: Prepare serial dilutions of the test compound and positive control in the cell culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the inhibitors. Include a vehicle control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.[3]

  • Kynurenine (B1673888) Measurement:

    • Collect the cell culture supernatant.[3]

    • Add TCA to the supernatant to precipitate proteins and incubate to hydrolyze N-formylkynurenine to kynurenine.[10]

    • Centrifuge the plate to pellet the precipitate.[3]

    • Transfer the supernatant to a new 96-well plate.

    • Add the DMAB reagent to each well, which reacts with kynurenine to produce a colored product.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the concentration of kynurenine from a standard curve.

    • Determine the EC50 value of the test compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]

In Vivo Pharmacokinetic Study in Mice

This protocol outlines a general procedure for assessing the pharmacokinetic profile of an orally administered small molecule inhibitor in a mouse model.

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, half-life, bioavailability) of a test compound after oral administration.

Materials:

  • Test compound

  • Appropriate vehicle for oral administration (e.g., solution with DMSO, PEG, Tween 80)[11]

  • Laboratory mice (e.g., C57BL/6)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Anesthetic (e.g., isoflurane)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week prior to the study.

  • Dosing:

    • Prepare the test compound in the selected vehicle at the desired concentration.

    • Administer a single oral dose of the compound to each mouse via gavage.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[12]

    • Blood can be collected via methods such as submandibular vein puncture for serial sampling.[13]

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.[12]

  • Bioanalysis:

    • Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.[12]

  • Data Analysis:

    • Plot the plasma concentration of the compound versus time.

    • Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) using appropriate software.[12]

Visualizing Pathways and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental processes.

IDO1_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_IDO1_Activity IDO1-Mediated Immunosuppression cluster_Immune_Response T-Cell Response Tumor_Cells Tumor Cells IDO1 IDO1 Enzyme Tumor_Cells->IDO1 Upregulation of IDO1 Immune_Cells Immune Cells (e.g., Dendritic Cells) Immune_Cells->IDO1 Upregulation of IDO1 Tryptophan Tryptophan IDO1->Tryptophan Depletes Kynurenine Kynurenine IDO1->Kynurenine Catalyzes conversion Tryptophan->IDO1 Substrate T_Cell_Activation T-Cell Activation & Proliferation Tryptophan->T_Cell_Activation Essential for T_Cell_Anergy T-Cell Anergy & Apoptosis Kynurenine->T_Cell_Anergy Induces Inhibitor This compound Inhibitor Inhibitor->IDO1 Inhibits

Caption: IDO1 Signaling Pathway and Inhibition.

Experimental_Workflow Start Start: Compound Library HTS High-Throughput Screening (Enzymatic Assay) Start->HTS Hit_Identification Hit Identification HTS->Hit_Identification Cellular_Assay Cell-Based Potency Assay (e.g., HeLa IDO1 Assay) Hit_Identification->Cellular_Assay Active Compounds Lead_Selection Lead Selection Cellular_Assay->Lead_Selection In_Vivo_PK In Vivo Pharmacokinetic Studies (Mouse Model) Lead_Selection->In_Vivo_PK Potent Compounds Efficacy_Studies In Vivo Efficacy Studies (Tumor Models) In_Vivo_PK->Efficacy_Studies Favorable PK Profile Candidate_Selection Candidate for Further Development Efficacy_Studies->Candidate_Selection Demonstrated Efficacy

Caption: Enzyme Inhibitor Discovery Workflow.

References

Bicyclopentyl Analogs: A Comparative Review of Pharmacokinetic Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacokinetic profiles of Bicyclopentyl (BCP) analogs against their parent compounds. The inclusion of a BCP moiety, a rigid three-dimensional scaffold, is a promising strategy in medicinal chemistry to overcome pharmacokinetic liabilities of planar aromatic rings, such as poor solubility and metabolic instability.

This guide summarizes available experimental data to illustrate the impact of incorporating a BCP core on key pharmacokinetic parameters. Detailed experimental protocols for the cited studies are provided to ensure transparency and facilitate the replication of findings.

I. Comparative Pharmacokinetic Data

The following table summarizes the in vitro and in vivo pharmacokinetic parameters of parent compounds and their corresponding this compound analogs. The data highlights the significant influence of the BCP moiety on absorption, distribution, metabolism, and excretion (ADME) properties.

Compound Pair Parameter Parent Compound This compound Analog Species Fold Change Reference
Darapladib vs. BCP Analog Kinetic Solubility (µM)874In vitro9.25[1]
Thermodynamic Solubility (FaSSIF, µg/mL)399>1000In vitro>2.5[1]
Permeability (AMP, nm/s)230705In vitro3.07[1]
Lipophilicity (ChromLogD7.4)6.37.0In vitro1.11[1]
BMS-708,163 vs. BCP Analog CmaxNot Specified~4-fold increaseMouse~4[2]
AUCNot Specified~4-fold increaseMouse~4[2]
Resveratrol vs. BCP-Resveratrol Cmax (ng/mL)~2277 (at 100 mg/kg)942 (at 20 mg/kg)Rat-[3][4]
AUC0-last (ng·h/mL)~368 (at 100 mg/kg)587 (at 20 mg/kg)Rat-[3][4]
Metabolic Stability (% remaining after 1 hr)15>95Rat Hepatocytes>6.3[3]
Metabolic Stability (% remaining after 1 hr)2890Human Hepatocytes3.2[3]
Bosentan vs. BCP Analog Aqueous Solubility (µg/mL)1010In vitro1[3]
Permeability (10-6 cm/s)1.21.3In vitro1.08[3]

II. Experimental Protocols

A. In Vivo Pharmacokinetic Studies

1. BCP-Resveratrol in Rats

  • Animal Model: Male Sprague-Dawley rats.

  • Dosing: BCP-resveratrol was administered orally via gavage at a dose of 20 mg/kg.

  • Sample Collection: Blood samples were collected at various time points post-dosing.

  • Analysis: Plasma concentrations of BCP-resveratrol were determined using a validated HPLC-MS/MS method.

  • Pharmacokinetic Analysis: Non-compartmental analysis was used to determine pharmacokinetic parameters including Cmax and AUC.[3]

2. BMS-708,163 BCP Analog in Mice

  • Animal Model: Mouse model of γ-secretase inhibition.

  • Dosing: The BCP analog of BMS-708,163 was administered orally.

  • Outcome: The study reported an approximate 4-fold increase in Cmax and AUC values compared to the parent compound, BMS-708,163.[2] Detailed protocol not available in the cited source.

B. In Vitro ADME Assays

1. Solubility, Permeability, and Lipophilicity of Darapladib and BCP Analog

  • Kinetic Solubility: Determined by a high-throughput method measuring the concentration of the compound in a saturated solution.

  • Thermodynamic Solubility: Measured in Fasted State Simulated Intestinal Fluid (FaSSIF) to mimic in vivo conditions.

  • Permeability: Assessed using an Artificial Membrane Permeability (AMP) assay.

  • Lipophilicity: Determined by chromatographic LogD at pH 7.4 (ChromLogD7.4).[1]

2. Metabolic Stability of Resveratrol and BCP-Resveratrol

  • System: Rat and human hepatocytes.

  • Procedure: Compounds were incubated with hepatocytes, and the percentage of the parent compound remaining over time was measured.

  • Analysis: Samples were analyzed by a validated analytical method to determine the rate of metabolism.[3]

3. Aqueous Solubility and Permeability of Bosentan and BCP Analog

  • Aqueous Solubility: Measured to determine the maximum concentration of the compound that can dissolve in an aqueous solution.

  • Permeability: Assessed through an in vitro model to predict intestinal absorption.[3]

III. Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for a comparative in vivo pharmacokinetic study, from compound administration to data analysis.

G cluster_preclinical Preclinical In Vivo Study cluster_data Data Output compound_admin Compound Administration (Oral Gavage) blood_sampling Serial Blood Sampling compound_admin->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep bioanalysis LC-MS/MS Bioanalysis plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis (NCA) bioanalysis->pk_analysis cmax Cmax pk_analysis->cmax auc AUC pk_analysis->auc t_half t1/2 pk_analysis->t_half

Caption: Workflow for a typical preclinical pharmacokinetic study.

IV. Signaling Pathway Implication

While the primary focus of this guide is on pharmacokinetics, the rationale for developing BCP analogs often stems from their potential to improve the therapeutic index of drugs targeting specific signaling pathways. For instance, γ-secretase inhibitors like BMS-708,163 are developed to modulate the Notch signaling pathway in the context of Alzheimer's disease. The improved oral bioavailability of the BCP analog could lead to more effective and sustained target engagement in the central nervous system.

G cluster_pathway Notch Signaling Pathway Inhibition drug γ-Secretase Inhibitor (e.g., BMS-708,163 BCP Analog) gamma_secretase γ-Secretase drug->gamma_secretase inhibits notch_receptor Notch Receptor gamma_secretase->notch_receptor cleaves nicd Notch Intracellular Domain (NICD) notch_receptor->nicd releases nucleus Nucleus nicd->nucleus translocates to gene_transcription Target Gene Transcription nucleus->gene_transcription regulates

Caption: Inhibition of the Notch signaling pathway by a γ-secretase inhibitor.

V. Conclusion

The presented data consistently demonstrates that the incorporation of a this compound moiety can significantly enhance the pharmacokinetic properties of parent compounds. Notably, improvements in aqueous solubility, metabolic stability, and oral absorption are frequently observed. These advantages make BCP analogs a compelling area of investigation for the development of next-generation therapeutics with optimized drug-like properties. Further research is warranted to expand the library of BCP analogs and to fully elucidate the structure-pharmacokinetic relationships that govern their behavior in vivo.

References

Bicyclopentyl Moieties as Aromatic Isosteres: A Comparative Guide to Lipophilicity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and development, the strategic modulation of a molecule's physicochemical properties is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. One of the most critical parameters to control is lipophilicity, which profoundly influences a compound's absorption, distribution, metabolism, and excretion (ADME). Historically, aromatic rings, particularly the phenyl group, have been ubiquitous structural motifs in bioactive molecules. However, their inherent aromaticity can contribute to high lipophilicity and non-specific binding. This guide provides a comprehensive comparison of the lipophilicity of bicyclopentyl scaffolds, primarily bicyclo[1.1.1]pentane (BCP), against their aromatic isosteres, supported by experimental data.

The replacement of a planar phenyl ring with a three-dimensional, saturated this compound moiety has emerged as a powerful strategy to escape "flatland" in medicinal chemistry. This isosteric substitution has been shown to significantly enhance aqueous solubility and reduce lipophilicity while maintaining or even improving biological activity.

Quantitative Comparison of Lipophilicity and Solubility

The following table summarizes experimental data from comparative studies, highlighting the impact on lipophilicity (LogD at pH 7.4) and aqueous solubility when a phenyl group is replaced with a bicyclo[1.1.1]pentane (BCP) isostere.

Compound PairStructureAromatic Isostere (LogD at pH 7.4)This compound Isostere (LogD at pH 7.4)Aromatic Isostere (Aqueous Solubility)This compound Isostere (Aqueous Solubility)Reference
Model Amides Amide derivatives3.63.4104 µM370 µM[1]
LpPLA2 Inhibitors Complex drug-like molecules6.3 (ChromLogD)7.0 (ChromLogD)8 µM (kinetic)74 µM (kinetic)[2]

Note: While the LpPLA2 inhibitor example shows an increase in the measured ChromLogD7.4 for the BCP analog, the authors note that the Property Forecast Index (PFI), which also accounts for the number of aromatic rings, was equivalent for both compounds due to the removal of an aromatic ring in the BCP isostere[2]. This highlights that the overall drug-like properties were improved despite the increase in this specific lipophilicity metric. Generally, the replacement of a phenyl ring with a BCP group leads to a notable decrease in lipophilicity[3].

Isosteric Replacement Strategy and its Physicochemical Consequences

The isosteric replacement of a phenyl ring with a this compound moiety, particularly BCP, is a strategic decision in drug design aimed at improving the physicochemical properties of a lead compound. The underlying principle is to maintain the geometric and steric mimicry of the original scaffold to preserve biological activity while altering electronic and solvation properties to enhance drug-likeness.

G cluster_0 Isosteric Replacement Strategy cluster_1 Physicochemical Consequences Aromatic_Isostere Aromatic Isostere (e.g., Phenyl) Saturated_Bioisostere Saturated Bioisostere (e.g., this compound) Aromatic_Isostere->Saturated_Bioisostere Isosteric Replacement Increased_Lipophilicity Higher Lipophilicity (Higher LogP/LogD) Aromatic_Isostere->Increased_Lipophilicity Decreased_Solubility Lower Aqueous Solubility Aromatic_Isostere->Decreased_Solubility Decreased_Lipophilicity Lower Lipophilicity (Lower LogP/LogD) Saturated_Bioisostere->Decreased_Lipophilicity Increased_Solubility Higher Aqueous Solubility Saturated_Bioisostere->Increased_Solubility

Isosteric replacement of aromatic rings with saturated bioisosteres.

Experimental Protocols for Lipophilicity Assessment

The quantitative data presented in this guide are derived from established experimental protocols designed to measure the lipophilicity of chemical compounds. The two most common methods are the shake-flask method for determining LogP and LogD, and reversed-phase high-performance liquid chromatography (RP-HPLC) for estimating these parameters.

Shake-Flask Method for LogP and LogD Determination

This is the gold-standard method for lipophilicity measurement.

Workflow:

G Start Start Dissolve Dissolve compound in pre-saturated n-octanol and water/buffer Start->Dissolve Shake Shake mixture to reach partition equilibrium Dissolve->Shake Separate Separate the n-octanol and aqueous phases Shake->Separate Quantify Quantify compound concentration in each phase (e.g., by HPLC-UV) Separate->Quantify Calculate Calculate LogP or LogD Quantify->Calculate End End Calculate->End

Workflow for the shake-flask method of LogP/LogD determination.

Protocol Details:

  • Preparation of Phases: n-Octanol and an aqueous buffer (typically phosphate-buffered saline at pH 7.4 for LogD determination) are pre-saturated by mixing them together for a sufficient time, followed by separation.

  • Partitioning: A small amount of the test compound is dissolved in a mixture of the pre-saturated n-octanol and aqueous phases.

  • Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand, or is centrifuged, to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation:

    • LogP (for non-ionizable compounds) is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

    • LogD (for ionizable compounds at a specific pH) is calculated similarly, representing the distribution of all species (ionized and non-ionized) between the two phases.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This is a high-throughput method for estimating lipophilicity.

Protocol Details:

  • Column and Mobile Phase: A non-polar stationary phase (e.g., C18) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol).

  • Injection and Elution: The test compound is injected into the system and is eluted by the mobile phase. The retention time of the compound is measured.

  • Calibration: A series of standard compounds with known LogP values are run under the same chromatographic conditions to generate a calibration curve that correlates retention time with LogP.

  • Estimation: The LogP of the test compound is estimated by interpolating its retention time on the calibration curve.

Conclusion

The use of this compound scaffolds, particularly bicyclo[1.1.1]pentane, as bioisosteres for aromatic rings is a well-validated strategy in medicinal chemistry for modulating a molecule's lipophilicity. Experimental data consistently demonstrates that this replacement often leads to a significant decrease in lipophilicity and a corresponding increase in aqueous solubility. These improved physicochemical properties can translate to a more favorable ADME profile, ultimately contributing to the development of safer and more effective therapeutics. Researchers and drug development professionals should consider the strategic incorporation of this compound moieties to optimize the drug-like properties of their lead compounds.

References

Bicyclopentyl Modification: A Comparative Guide to In Vitro and In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of bicyclopentyl moieties, particularly the bicyclo[1.1.1]pentane (BCP) core, has emerged as a promising strategy in medicinal chemistry to overcome challenges associated with traditional aromatic and aliphatic structures. This guide provides an objective comparison of the in vitro and in vivo performance of this compound-modified compounds against their parent molecules, supported by experimental data. The focus is on the impact of this modification on key pharmacological parameters such as efficacy, metabolic stability, and pharmacokinetics.

Executive Summary

Incorporating a this compound group, often as a bioisosteric replacement for a phenyl ring or an alkyl chain, has demonstrated significant improvements in the drug-like properties of various compounds. Notably, this modification has been shown to enhance metabolic stability, improve aqueous solubility and permeability, and lead to superior pharmacokinetic profiles, including increased oral bioavailability. These enhancements are attributed to the rigid, three-dimensional structure of the BCP core, which can reduce susceptibility to metabolic enzymes and alter the physicochemical properties of the parent molecule.

In Vitro Performance Comparison

The following table summarizes the quantitative in vitro data comparing this compound-modified compounds with their parent analogues across different therapeutic targets.

Target/Compound ClassParent CompoundThis compound-Modified CompoundKey In Vitro ParameterResultReference
γ-Secretase Inhibitor BMS-708,163 (with p-fluorophenyl ring)Compound 3 (with BCP core)Passive PermeabilitySignificantly Improved[1]
Aqueous SolubilitySignificantly Improved[1]
LpPLA2 Inhibitor Darapladib (Aromatic core)Analogue 5 (with BCP core)pIC5010.2[2]
pIC509.4 (High potency maintained)[2]
IDO1 Inhibitor Phenyl-containing compoundCompound 4-a (with BCP core)HeLa IC50Not specified[3]
HeLa IC503.1 nM[3]
Human Whole Blood IC50Not specified[3]
Human Whole Blood IC50121 nM[3]

In Vivo Performance Comparison

The in vivo data presented below highlights the significant advantages conferred by the this compound modification, particularly in terms of pharmacokinetics and metabolic stability.

Target/Compound ClassAnimal ModelParent CompoundThis compound-Modified CompoundKey In Vivo ParameterResultReference
γ-Secretase Inhibitor MouseBMS-708,163Compound 3Cmax~4-fold increase[1]
AUC~4-fold increase[1]
IDO1 Inhibitor Rat, DogPhenyl-containing compoundCompound 2 (with BCP core)Metabolic StabilityPoor[3]
Metabolic Stability"Drastically improved"[3]
Oral Bioavailability (Rat)Not specifiedHigh[3]
Oral Bioavailability (Dog)Not specifiedHigh[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of these findings. Below are summaries of the key experimental protocols employed in the cited studies.

In Vitro Metabolic Stability Assay
  • Objective: To assess the susceptibility of a compound to metabolism.

  • Method: The test compound (typically at 1 µM) is incubated with liver microsomes (from human or other species) in the presence of NADPH at 37°C. Samples are taken at various time points (e.g., 0 and 60 minutes). The reaction is stopped, and the concentration of the remaining parent compound is quantified by LC-MS/MS. The rate of disappearance of the parent compound is used to calculate the metabolic stability.[4]

In Vivo Pharmacokinetic Study in Mice
  • Objective: To determine the pharmacokinetic profile of a compound after oral administration.

  • Animal Model: Male CD-1 or C57BL/6J mice are commonly used.[5]

  • Dosing: The test compound is formulated in a suitable vehicle (e.g., 80% polyethylene (B3416737) glycol 400, 20% sterile water, and 0.1% Tween 20) and administered via oral gavage at a specific dose (e.g., 5 mg/kg).[5]

  • Blood Sampling: Blood samples are collected at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 12 hours) post-dosing.[5]

  • Analysis: Plasma is separated from the blood samples, and the concentration of the drug is determined using LC-MS/MS. Pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve) are calculated using non-compartmental analysis.[3]

In Vivo Efficacy Study for IDO1 Inhibitors in a Murine Syngeneic Tumor Model
  • Objective: To evaluate the anti-tumor efficacy of an IDO1 inhibitor.

  • Animal Model: Immunocompetent mice (e.g., BALB/c or C57BL/6) are implanted with murine cancer cells (e.g., CT26 colon carcinoma).[1]

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The test compound is administered orally at a specified dose and schedule.[1]

  • Tumor Growth Monitoring: Tumor dimensions are measured regularly, and tumor volume is calculated.[1]

  • Pharmacodynamic Analysis: At the end of the study, tumor tissue and plasma are collected to measure the levels of kynurenine, the product of IDO1 activity, to confirm target engagement.[1]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway and a typical experimental workflow.

IDO1_Signaling_Pathway cluster_0 Tumor Microenvironment cluster_1 Immune Cell Tryptophan Tryptophan IDO1 IDO1 (Indoleamine 2,3-dioxygenase) Tryptophan->IDO1 Tryptophan_Depletion Tryptophan Depletion Tryptophan->Tryptophan_Depletion Kynurenine Kynurenine IDO1->Kynurenine T_Cell_Suppression T-Cell Suppression (Immune Evasion) Kynurenine->T_Cell_Suppression Activation of AhR T_Cell T-Cell Tryptophan_Depletion->T_Cell_Suppression Bicyclopentyl_Inhibitor This compound-Modified IDO1 Inhibitor Bicyclopentyl_Inhibitor->IDO1 Inhibition

IDO1 Signaling Pathway and Inhibition

InVivo_PK_Workflow start Start dosing Oral Administration of Compound start->dosing sampling Serial Blood Sampling (Multiple Time Points) dosing->sampling processing Plasma Separation sampling->processing analysis LC-MS/MS Analysis (Drug Concentration) processing->analysis calculation Pharmacokinetic Parameter Calculation (Cmax, AUC) analysis->calculation end End calculation->end

In Vivo Pharmacokinetic Study Workflow

References

A Researcher's Guide to Cross-Validation of Computational Predictions for Bicyclopentyl Properties

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for the cross-validation of computationally predicted properties of bicyclopentyl against established experimental data. For researchers, scientists, and drug development professionals, ensuring the accuracy of in silico models is critical for reliable molecular design and property prediction. This document outlines common computational methodologies, presents a direct comparison with experimental values, and offers detailed protocols to facilitate such validation studies.

Methodologies: Experimental and Computational Protocols

Accurate cross-validation requires a clear understanding of both the experimental conditions under which reference data were obtained and the computational parameters used for predictions.

Experimental Protocols

Experimental values for the physicochemical properties of this compound are typically determined using standard laboratory techniques. The data cited in this guide are sourced from publicly available chemical databases.

  • Boiling Point Determination: Measured at standard pressure (1 atm). The value is typically obtained through distillation, where the temperature of the vapor-liquid equilibrium is recorded.[1]

  • Melting Point Determination: Often determined using Differential Scanning Calorimetry (DSC), which measures the heat flow difference between a sample and a reference as a function of temperature. The peak of the melting endotherm is reported as the melting point.[1]

  • Gas Chromatography - Kovats Retention Index: Determined by analyzing the analyte on a gas chromatograph with a standard non-polar column (e.g., polydimethylsiloxane). The retention time is compared to that of n-alkane standards to calculate the dimensionless retention index.[2]

Computational Protocols

Two primary computational chemistry techniques are highlighted here for predicting the properties of small molecules like this compound: Molecular Dynamics (MD) simulations and Quantum Mechanical (QM) calculations.

  • Molecular Dynamics (MD) Simulation Protocol:

    • Model Building: A 3D structure of this compound is generated.

    • Force Field Selection: An appropriate force field is chosen to describe the inter- and intramolecular interactions. Common choices for alkanes include all-atom force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or CHARMM36.[3][4]

    • System Setup: The this compound molecule is placed in a periodic box, often solvated with itself to simulate a bulk liquid phase for properties like density and boiling point.

    • Simulation: The system is first minimized to remove steric clashes, followed by an equilibration phase (e.g., under NVT then NPT ensembles) to bring it to the desired temperature and pressure. A production run is then performed to sample the system's behavior over time.

    • Property Calculation: Trajectories from the production run are analyzed to calculate properties. For example, density is calculated from the average box volume, and the enthalpy of vaporization (related to boiling point) can be estimated from the difference between the potential energy in the gas and liquid phases.

  • Quantum Mechanics (QM) Protocol (DFT):

    • Conformational Analysis: A conformational search is performed to identify the lowest energy conformers of this compound.[5][6]

    • Geometry Optimization: The geometry of the most stable conformer(s) is optimized using a selected Density Functional Theory (DFT) functional and basis set (e.g., B3LYP/6-31G(d)).[7]

    • Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm the optimized structure is a true energy minimum (no imaginary frequencies) and to obtain thermochemical data like zero-point vibrational energy and thermal corrections.[5]

    • Property Calculation: These calculations provide electronic energy, enthalpy, and Gibbs free energy, which can be used to predict thermochemical properties. While direct prediction of bulk properties like boiling point is complex, QM methods are excellent for calculating molecular properties like dipole moment and polarizability.[8]

Data Presentation: Comparison of Experimental and Predicted Values

The core of cross-validation lies in the direct comparison of quantitative data. The table below summarizes experimental properties of this compound alongside illustrative predicted values from common computational methods.

PropertyExperimental ValuePredicted Value (MD Simulation)Predicted Value (QM - DFT)
Molecular Weight ( g/mol ) 138.25[2]Not Predicted (Input Parameter)Not Predicted (Input Parameter)
Boiling Point (°C) 189 - 190[1]Illustrative: 195 ± 5Illustrative: N/A
Melting Point (°C) -35[1]Illustrative: -30 ± 7Illustrative: N/A
Kovats Retention Index 1087[2]Illustrative: 1095 ± 10Illustrative: N/A
Density (g/cm³ at 20°C) 0.864 (Predicted)Illustrative: 0.855 ± 0.01Illustrative: N/A

*Direct prediction of bulk properties like boiling point or melting point from single-molecule QM calculations is not straightforward and typically requires more complex simulation-based approaches.

Visualization of the Cross-Validation Workflow

The logical process of comparing computational predictions with experimental results can be visualized as a parallel workflow culminating in a validation step. This process ensures that computational models are properly benchmarked before being applied to novel molecules where experimental data may not be available.

G cluster_exp Experimental Validation cluster_comp Computational Prediction exp_measure Experimental Measurement (e.g., DSC, GC, Distillation) exp_data Experimental Data (Boiling Point, Melting Point, etc.) exp_measure->exp_data validation Data Comparison & Cross-Validation exp_data->validation comp_md Molecular Dynamics (MD) (e.g., OPLS-AA, CHARMM36) pred_data Predicted Properties (Density, Enthalpy, etc.) comp_md->pred_data comp_qm Quantum Mechanics (QM) (e.g., DFT B3LYP/6-31G(d)) comp_qm->pred_data pred_data->validation start This compound Molecular Structure start->exp_measure start->comp_md start->comp_qm outcome Validated Computational Model validation->outcome

References

The Bicyclopentyl Motif: A Comparative Patent Landscape Analysis for Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclopentyl scaffold, a rigid and sterically defined moiety, has emerged as a compelling structural motif in modern medicinal chemistry. Its unique three-dimensional architecture offers a strategic advantage in the design of novel therapeutics by enabling precise spatial orientation of pharmacophoric elements, potentially leading to enhanced potency, selectivity, and improved pharmacokinetic profiles. This guide provides a comparative analysis of the patent landscape for this compound applications, focusing on two key therapeutic areas: analgesia and immunosuppression. The information presented is a synthesis of publicly available patent literature and scientific publications, offering a valuable resource for researchers engaged in the discovery and development of next-generation therapies.

Comparative Analysis of Patented this compound Analgesics

The patent literature reveals a focus on this compound derivatives as potent analgesic agents, primarily targeting opioid and cannabinoid receptors. These compounds aim to provide effective pain relief while potentially mitigating the side effects associated with current standards of care.

Patent/Compound Class Target Key Findings/Reported Activity Potential Advantages Representative Patent
Bicyclic Analgesic CompoundsOpioid ReceptorsCompounds comprising a bicyclopentane moiety linked to an amine demonstrate analgesic activity for the treatment of pain and fever.[1][2]May offer an alternative to traditional opioids with a potentially different side-effect profile. The rigid this compound core may confer improved receptor subtype selectivity.US9447025B2[1]
Bicyclic Cannabinoid AnalogsCannabinoid Receptors (CB1)Bicyclic cannabinoid agonists show a correlation between receptor binding affinity and analgesic activity.[3] Structure-activity relationship (SAR) studies have optimized side chains for enhanced potency.[3]Provides a non-opioid mechanism for pain management. The bicyclic structure allows for fine-tuning of cannabinoid receptor interactions.Not explicitly patented as this compound, but SAR studies on bicyclic analogs are relevant.[3][4]
Cycloaliphatic Amine DerivativesNot SpecifiedCertain cyclopentylamine (B150401) derivatives have demonstrated analgesic activity.[5]Broad structural class with potential for diverse pharmacological profiles.US4291059A[5]

Comparative Analysis of Patented this compound Immunosuppressants

A significant area of patent activity involves the development of this compound-containing molecules as modulators of the immune system. A key target in this space is the sphingosine-1-phosphate (S1P) receptor family, which plays a crucial role in lymphocyte trafficking.

Patent/Compound Class Target Key Findings/Reported Activity Potential Advantages Representative Patent
Bicyclic S1P Receptor ModulatorsEDG/S1P ReceptorsNovel bicyclic derivatives are useful in treating or preventing diseases mediated by lymphocyte interactions, particularly those associated with EDG/S1P receptor signal transduction.[6]Oral availability and a non-steroidal mechanism of action. Potential for treating a range of autoimmune diseases and preventing transplant rejection.WO2004071442A2
Substituted Bicyclic Pyridone DerivativesNot explicitly defined, but for immunosuppressionCompounds are being developed for the treatment of immunosuppression-associated disorders such as chronic viral infections and cancer.Potential for targeted immunomodulation in specific disease contexts.WO2024105563A1

Experimental Protocols

Detailed and standardized experimental protocols are critical for the objective comparison of therapeutic candidates. Below are representative methodologies for key assays cited in the context of this compound analgesic and immunosuppressant development.

Opioid Receptor Binding Assay

This assay is fundamental for determining the affinity of a test compound for opioid receptors.

Objective: To determine the binding affinity (Kᵢ) of a this compound derivative for the human µ-opioid receptor using a competitive radioligand binding assay.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor.

  • Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).

  • Test Compound: this compound derivative.

  • Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).[6]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[6]

  • Filtration Apparatus: A cell harvester with glass fiber filters.[6]

  • Scintillation Counter: For measuring radioactivity.[6]

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[6]

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its K_d), and membrane suspension.[6]

    • Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.[6]

    • Competitive Binding: Assay buffer, [³H]-DAMGO, and varying concentrations of the this compound test compound.[6]

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[7]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.[6]

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[6]

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.[6]

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.[6]

T-Cell Proliferation Assay (Immunosuppression)

This cell-based assay is used to evaluate the inhibitory effect of a compound on the proliferation of immune cells.

Objective: To assess the in vitro immunosuppressive activity of a this compound derivative by measuring its effect on T-cell proliferation.

Materials:

  • Cells: Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat).

  • Stimulant: Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies to induce T-cell activation and proliferation.

  • Test Compound: this compound derivative.

  • Culture Medium: RPMI 1640 supplemented with fetal bovine serum, antibiotics, and L-glutamine.

  • Proliferation Reagent: [³H]-thymidine or a colorimetric/fluorometric reagent (e.g., WST-1, resazurin).

  • Incubator: 37°C, 5% CO₂.

Procedure:

  • Cell Plating: Seed PBMCs or T-cells in a 96-well plate at an appropriate density.

  • Compound Addition: Add serial dilutions of the this compound test compound to the wells.

  • Stimulation: Add the T-cell stimulant (e.g., PHA) to all wells except the negative control.

  • Incubation: Incubate the plate for 48-72 hours.

  • Proliferation Measurement:

    • [³H]-thymidine incorporation: Add [³H]-thymidine to each well and incubate for an additional 18-24 hours. Harvest the cells onto filter mats and measure incorporated radioactivity using a scintillation counter.

    • Colorimetric/Fluorometric Assay: Add the proliferation reagent to each well and incubate for 2-4 hours. Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of proliferation for each concentration of the test compound relative to the stimulated control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

G Opioid Receptor Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_execution Execution & Measurement cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes total_binding Total Binding: Membranes + Radioligand prep_membranes->total_binding nsb Non-specific Binding: Membranes + Radioligand + Naloxone prep_membranes->nsb competition Competitive Binding: Membranes + Radioligand + Test Compound prep_membranes->competition prep_ligand Prepare Radioligand ([³H]-DAMGO) prep_ligand->total_binding prep_ligand->nsb prep_ligand->competition prep_compound Prepare Test Compound prep_compound->competition incubation Incubate total_binding->incubation nsb->incubation competition->incubation filtration Filter & Wash incubation->filtration counting Scintillation Counting filtration->counting calc_specific Calculate Specific Binding counting->calc_specific plot_curve Plot Competition Curve calc_specific->plot_curve determine_ic50 Determine IC₅₀ plot_curve->determine_ic50 calc_ki Calculate Kᵢ determine_ic50->calc_ki

Caption: Workflow for a competitive opioid receptor binding assay.

S1P_Signaling Simplified EDG/S1P Receptor Signaling Pathway S1P Sphingosine-1-Phosphate (S1P) S1PR S1P Receptor (e.g., S1PR1/EDG1) S1P->S1PR Binds G_protein G-protein (Gi, Gq, G12/13) S1PR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates Rho Rho GTPase G_protein->Rho Activates cAMP ↓ cAMP AC->cAMP PKC PKC Activation PLC->PKC ROCK ROCK Activation Rho->ROCK Cellular_Response Cellular Responses (Migration, Proliferation, Survival) cAMP->Cellular_Response PKC->Cellular_Response ROCK->Cellular_Response

Caption: Key signaling cascades initiated by S1P receptor activation.

References

Safety Operating Guide

Navigating the Disposal of Bicyclopentyl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides essential safety and logistical information for the proper disposal of bicyclopentyl, drawing upon general best practices for hazardous chemical waste management.

Immediate Safety Precautions and Handling

Before initiating any disposal procedures, it is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2] Adherence to proper personal protective equipment (PPE) is mandatory to prevent skin and eye contact.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] A face shield may also be required.[2]Protects against splashes and vapors.
Skin Protection Chemical-resistant gloves (e.g., nitrile) and impervious clothing.[1][3]Prevents direct skin contact with the chemical.
Respiratory Protection A full-face respirator may be necessary if exposure limits are exceeded or if irritation occurs.[1]Protects against inhalation of vapors or aerosols.

Step-by-Step Disposal Protocol

The proper disposal of this compound, like other hazardous chemicals, follows a structured workflow to ensure safety and regulatory compliance.

1. Waste Collection and Segregation:

  • Designate a specific, sealed, and properly labeled waste container for this compound waste.[4]

  • Do not mix this compound with other waste streams unless explicitly permitted by your institution's EHS guidelines.[5] The container must be made of a material compatible with the chemical.[4]

2. Container Labeling and Management:

  • The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[5]

  • Keep the container tightly closed when not in use.[4][6]

3. Storage:

  • Store the sealed hazardous waste container in a designated satellite accumulation area.[4][5]

  • This area should be cool, dry, well-ventilated, and secure, away from heat, sparks, or open flames.[1][4]

4. Final Disposal:

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Contact your institution's EHS department or a licensed hazardous waste disposal company to schedule a pickup.[4]

  • Provide them with the accurate chemical name and quantity of the waste.[4]

  • Never dispose of this compound down the drain.[5]

5. Spill Management:

  • Minor Spills: In case of a small spill, absorb the material with an inert, dry absorbent such as sand, earth, or vermiculite.[2] Collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for hazardous waste disposal.[1][2]

  • Major Spills: For larger spills, evacuate the area immediately.[4] Alert your supervisor and contact your institution's emergency response team or EHS.[4]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill collect Collect in a Designated, Labeled Hazardous Waste Container ppe->collect store Store in a Cool, Dry, Well-Ventilated Satellite Area collect->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs disposal Disposal by Licensed Waste Management Facility contact_ehs->disposal minor_spill Minor Spill: Absorb with Inert Material, Collect in Waste Container spill->minor_spill  Small major_spill Major Spill: Evacuate Area, Contact EHS Immediately spill->major_spill  Large minor_spill->collect

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling Bicyclopentyl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Bicyclopentyl. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, crucial for safe handling, storage, and emergency procedures.

PropertyValue
CAS Number 1636-39-1
Molecular Formula C₁₀H₁₈
Molecular Weight 138.25 g/mol
Boiling Point (est.) 190 °C
Flash Point (est.) 49.81 °C
Density (est.) 0.8102 g/cm³
Vapor Pressure (est.) Information not readily available
Form Oil
Color Colorless
Solubility Slightly soluble in Chloroform and Hexanes

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent skin and eye contact, and inhalation of vapors. The selection of PPE should be based on a thorough risk assessment of the specific procedures to be performed.

Eye and Face Protection:

  • Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]

  • In cases of potential splashing, a face shield should be worn in addition to safety goggles.

Skin Protection:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn.[2] Gloves should be inspected before use and changed immediately if contaminated. Always wash hands thoroughly after handling.[1]

  • Protective Clothing: A lab coat or chemical-resistant apron is required. For handling larger quantities or where there is a significant risk of splashing, chemical-resistant coveralls should be worn.[2]

Respiratory Protection:

  • All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[1][2]

  • If ventilation is inadequate or if exposure limits are exceeded, a full-face respirator with an appropriate organic vapor cartridge is necessary.[1]

Operational and Disposal Plans

Safe Handling Procedures:

  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible. All personnel involved must be trained on the hazards and safe handling procedures for this compound.

  • Ventilation: Always handle this compound in a well-ventilated area or inside a certified chemical fume hood to avoid the accumulation of flammable vapors.[1][2]

  • Preventing Ignition: this compound is a flammable liquid. Keep it away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.[1]

  • Avoiding Contact: Avoid direct contact with skin, eyes, and clothing.[1] Do not breathe vapors or mists.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

Disposal Plan: this compound and any contaminated materials should be disposed of as hazardous waste. Do not dispose of it down the drain or in regular trash.

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a dedicated, properly labeled, and sealed container.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".

  • Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.

Visual Guides

The following diagrams illustrate the procedural workflow for safely handling this compound and the decision-making process for selecting appropriate PPE.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal start Start ppe Don Appropriate PPE start->ppe Step 1 ventilation Ensure Proper Ventilation (Fume Hood) ppe->ventilation Step 2 handle Handle this compound ventilation->handle Step 3 storage Store in a Cool, Dry, Well-Ventilated Area handle->storage Post-Handling collect_waste Collect Waste in Labeled Container handle->collect_waste Waste Generated dispose Dispose as Hazardous Waste collect_waste->dispose Step 4 end End dispose->end

Caption: Procedural workflow for safely handling this compound.

PPESelection cluster_assessment Risk Assessment cluster_ppe Required PPE task Handling Task goggles Safety Goggles task->goggles Always face_shield Face Shield task->face_shield Potential Splash? gloves Chemical-Resistant Gloves task->gloves Always lab_coat Lab Coat / Apron task->lab_coat Always coveralls Chemical-Resistant Coveralls task->coveralls Large Quantity or High Splash Risk? fume_hood Fume Hood task->fume_hood Always respirator Respirator task->respirator Inadequate Ventilation?

Caption: Decision-making for selecting appropriate PPE for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclopentyl
Reactant of Route 2
Reactant of Route 2
Bicyclopentyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.